molecular formula C27H18O3 B054969 1,3,5-Tris(p-formylphenyl)benzene CAS No. 118688-53-2

1,3,5-Tris(p-formylphenyl)benzene

カタログ番号: B054969
CAS番号: 118688-53-2
分子量: 390.4 g/mol
InChIキー: ZCJZVMNBJKPQEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-Tris(p-formylphenyl)benzene is a useful research compound. Its molecular formula is C27H18O3 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJZVMNBJKPQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647202
Record name 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118688-53-2
Record name 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(4-formylphenyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 1,3,5-Tris(p-formylphenyl)benzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(p-formylphenyl)benzene (TFPB) is a highly symmetrical aromatic aldehyde that has garnered significant interest in the fields of materials science and organic chemistry.[1] Its rigid, planar structure, featuring a central benzene ring connected to three p-formylphenyl groups, makes it an ideal building block for the synthesis of complex macromolecular structures, most notably Covalent Organic Frameworks (COFs).[1] This technical guide provides a comprehensive overview of the physical and chemical properties of TFPB, detailed experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications, with a focus on areas relevant to drug development professionals.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[2] It is air-sensitive and should be stored under an inert atmosphere, such as nitrogen, at temperatures between 10°C and 25°C.[3] Key physical and chemical properties are summarized in the tables below.

General Properties
PropertyValueReference
Molecular Formula C₂₇H₁₈O₃[3]
Molecular Weight 390.43 g/mol [3]
CAS Number 118688-53-2[1]
Appearance White to light yellow powder/crystal[2][4]
Melting Point 230-234 °C, 250 °C[1][3]
Solubility
SolventSolubilityReference
Dichloromethane (DCM)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
Tetrahydrofuran (THF)Soluble[1]
Spectroscopic Data
SpectroscopyKey Peaks/Shifts (δ in ppm, ν in cm⁻¹)Reference
¹H NMR (CDCl₃, 400 MHz) δ 10.09 (s, 3H, -CHO), δ 7.60–8.0 (m, 24H, Ar-H)[1]
¹³C NMR (CDCl₃, 100 MHz) δ 192.0 (C=O), δ 125.5–146.7 (Ar-C)[1]
FT-IR (KBr) 1695–1705 cm⁻¹ (C=O stretch), 3050–3100 cm⁻¹ (Aromatic C-H stretch)[1]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The most common method for synthesizing TFPB is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a tri-substituted benzene core with a boronic acid derivative in the presence of a palladium catalyst.

Materials:

  • 1,3,5-Tris(4-bromophenyl)benzene

  • 4-Formylphenylboronic acid

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][1]

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)[1]

  • Tetrahydrofuran (THF)/water or Toluene/ethanol/water mixture[1]

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate/acetone mixture)[1]

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,3,5-tris(4-bromophenyl)benzene (1.0 eq), 4-formylphenylboronic acid (3.3 eq), the palladium catalyst (e.g., 3-5 mol %), and the base (e.g., 2.0 eq per bromine).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent mixture (e.g., a 4:1 mixture of THF and water) via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from 12 to 72 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent such as dichloromethane.[5] Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is often purified by column chromatography on silica gel using a solvent system such as a hexane/ethyl acetate/acetone mixture (e.g., 7.5:1.5:1) to yield the pure this compound.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Work-up & Purification A 1,3,5-Tris(4-bromophenyl)benzene G Suzuki-Miyaura Coupling A->G B 4-Formylphenylboronic acid B->G C Pd Catalyst (e.g., Pd(PPh3)4) C->G D Base (e.g., K2CO3) D->G E Solvent (e.g., THF/H2O) E->G F Reflux (80-100 °C) F->G H Extraction G->H I Column Chromatography H->I J This compound (TFPB) I->J

Synthesis workflow for this compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified TFPB in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The characteristic aldehyde proton signal should appear around δ 10.09 ppm in the ¹H NMR spectrum.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a KBr pellet containing a small amount of the TFPB sample. Alternatively, acquire the spectrum using an ATR accessory. The spectrum should show a strong absorption band in the region of 1695–1705 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the aldehyde group.[1]

  • Mass Spectrometry: Analyze the sample using a suitable mass spectrometry technique (e.g., ESI-MS or MALDI-MS) to confirm the molecular weight of 390.43 g/mol .

Applications in Research and Development

The primary application of this compound is as a versatile building block for the synthesis of Covalent Organic Frameworks (COFs).[1] The aldehyde functional groups of TFPB readily react with amines to form stable imine linkages, leading to the formation of highly ordered, porous, and crystalline two-dimensional or three-dimensional networks.[1]

Covalent Organic Frameworks (COFs) for Drug Delivery

For drug development professionals, the application of TFPB-based COFs in drug delivery systems is of particular interest. The inherent properties of COFs, such as high surface area, tunable pore size, and the potential for functionalization, make them promising candidates for advanced drug carriers.[6]

Key Advantages of TFPB-based COFs in Drug Delivery:

  • High Drug Loading Capacity: The porous nature of COFs allows for the encapsulation of a significant amount of drug molecules within their framework.[7]

  • Controlled Release: The release of the encapsulated drug can be controlled by designing the COF with specific linkers that are sensitive to stimuli such as pH, temperature, or specific enzymes found in the target environment.[6]

  • Biocompatibility: COFs are constructed from organic building blocks, which can be chosen to ensure biocompatibility and reduce toxicity.[8]

  • Targeted Delivery: The surface of the COF nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug delivery system to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[6]

G cluster_synthesis COF Synthesis cluster_drug_delivery Drug Delivery Application TFPB This compound Formation Imine Condensation TFPB->Formation AmineLinker Amine Linker AmineLinker->Formation COF Porous COF Formation->COF DrugLoading Drug Loading COF->DrugLoading SurfaceFunc Surface Functionalization (Targeting Ligands) DrugLoading->SurfaceFunc TargetedDelivery Targeted Drug Delivery SurfaceFunc->TargetedDelivery Release Stimuli-Responsive Release (e.g., pH, enzymes) TargetedDelivery->Release

Logical workflow of TFPB in COF-based drug delivery.

Other Potential Applications
  • Gas Storage and Separation: The high porosity and tunable pore sizes of TFPB-based COFs make them suitable for the selective adsorption and storage of gases like carbon dioxide and hydrogen.[9]

  • Catalysis: COFs can serve as platforms for immobilizing catalytic species, enhancing their stability and reusability.

  • Sensing: The integration of fluorescent moieties into TFPB-derived COFs allows for the development of sensors for the detection of various analytes, including nitroaromatic compounds.[1]

Conclusion

This compound is a key building block in the rapidly advancing field of porous organic materials. Its well-defined structure and reactive aldehyde groups enable the precise construction of Covalent Organic Frameworks with a wide range of applications. For researchers in drug development, the potential of TFPB-based COFs as highly tunable and efficient drug delivery platforms presents an exciting frontier for the development of next-generation therapeutics. The detailed protocols and property data provided in this guide aim to facilitate further research and innovation in this promising area.

References

An In-depth Technical Guide to 1,3,5-Tris(p-formylphenyl)benzene: A Core Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(p-formylphenyl)benzene (TFPB) is a highly symmetrical aromatic aldehyde that has garnered significant interest in the fields of materials science and organic chemistry.[1][2] Its rigid, planar structure, featuring a central benzene ring connected to three p-formylphenyl groups, makes it an exceptional building block for the synthesis of advanced porous materials, most notably Covalent Organic Frameworks (COFs).[1][2] The aldehyde functionalities provide reactive sites for the formation of stable covalent linkages, leading to the construction of highly ordered, crystalline, and porous two- and three-dimensional networks. These resulting materials exhibit promising applications in gas storage and separation, catalysis, sensing, and optoelectronics. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the tables below. The molecule's C3 symmetry and extended aromatic system are key determinants of its physical and chemical properties.

Table 1: General Information and Identifiers

PropertyValue
Systematic Name 4,4',4''-(Benzene-1,3,5-triyl)tribenzaldehyde
IUPAC Name 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde[3]
CAS Number 118688-53-2[1][2][4][5][6]
Molecular Formula C₂₇H₁₈O₃[2]
Molecular Weight 390.43 g/mol [2]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to off-white powder
Melting Point 230-234 °C[1]
Solubility Soluble in polar organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1]
Thermal Stability Thermally stable, with a high decomposition temperature
Molecular Structure Visualization

The molecular structure of this compound is depicted below. The central benzene ring is shown in blue, the interconnecting phenyl rings in green, and the formyl groups in red.

synthesis_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Degas with N₂/Ar Degas with N₂/Ar 1,3,5-Tribromobenzene->Degas with N₂/Ar 4-Formylphenylboronic acid 4-Formylphenylboronic acid 4-Formylphenylboronic acid->Degas with N₂/Ar Pd(OAc)₂ / PPh₃ Pd(OAc)₂ / PPh₃ Pd(OAc)₂ / PPh₃->Degas with N₂/Ar K₂CO₃ (aq) K₂CO₃ (aq) K₂CO₃ (aq)->Degas with N₂/Ar Toluene Toluene Toluene->Degas with N₂/Ar Reflux (110 °C, 24-48h) Reflux (110 °C, 24-48h) Degas with N₂/Ar->Reflux (110 °C, 24-48h) Phase Separation Phase Separation Reflux (110 °C, 24-48h)->Phase Separation Extraction with Toluene Extraction with Toluene Phase Separation->Extraction with Toluene Drying (MgSO₄) Drying (MgSO₄) Extraction with Toluene->Drying (MgSO₄) Solvent Removal Solvent Removal Drying (MgSO₄)->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography This compound This compound Column Chromatography->this compound cof_formation cluster_monomers Monomers cluster_reaction Schiff Base Condensation cluster_product Covalent Organic Framework TFPB This compound (Trigonal Node) Reaction + TFPB->Reaction Diamine Linear Diamine (Linker) Diamine->Reaction COF 2D Porous Crystalline Framework (e.g., Imine-linked COF) Reaction->COF - H₂O

References

A Technical Guide to 1,3,5-Tris(p-formylphenyl)benzene: Properties and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 1,3,5-Tris(p-formylphenyl)benzene (TFPB), a key building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). This document details its melting point, solubility characteristics, and a standard experimental protocol for its synthesis.

Core Properties of this compound

This compound is a trifunctional aromatic aldehyde with the chemical formula C₂₇H₁₈O₃.[1] Its rigid, planar structure, stemming from a central benzene ring symmetrically substituted with three p-formylphenyl groups, makes it an ideal component for creating porous, crystalline materials.[1]

Data Presentation: Physical Properties

The quantitative physical data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₇H₁₈O₃[1][2][3][4]
Molecular Weight ~390.4 g/mol [1][2][4][5][6]
CAS Number 118688-53-2[1][2][4][6][7]
Appearance White to light yellow powder/crystal[6][8]
Melting Point 230-234 °C[1]
248-252 °C[4]
250 °C[2][6]
Purity Min. 96.0% (HPLC)[6][8]

Solubility Profile

While quantitative solubility data is not extensively published, the solubility of this compound in various solvents can be inferred from its synthesis, purification, and analytical procedures. The compound exhibits solubility in several common organic solvents, particularly at elevated temperatures.

Data Presentation: Qualitative Solubility

SolventSolubility InsightContextSource(s)
Tetrahydrofuran (THF) Soluble, especially with heating.Used as a solvent in Suzuki coupling synthesis reactions, often in a mixture with water.[1][3]
Dichloromethane (CH₂Cl₂) Soluble.Used as an extraction solvent and as the mobile phase in silica gel column chromatography for purification.[3]
Chloroform (CHCl₃) Soluble.Used as the solvent for Nuclear Magnetic Resonance (NMR) spectroscopy analysis.[1][3]
Dimethyl Sulfoxide (DMSO) Soluble.Used as a solvent for the synthesis of Covalent Organic Frameworks (COFs).[9]

It is noted that related nitro-derivatives of similar compounds exhibit poor solubility in polar solvents, which may suggest limited solubility of TFPB in highly polar media like water under ambient conditions.[1]

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] The following protocol is a representative example.

Objective: To synthesize this compound via a palladium-catalyzed Suzuki coupling reaction.

Materials:

  • 1,3,5-Tris(4-bromophenyl)benzene

  • 4-Formylphenylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or similar palladium catalyst[1]

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,3,5-Tris(4-bromophenyl)benzene and 4-formylphenylboronic acid in tetrahydrofuran (THF).

  • Base Addition: Add an aqueous solution of potassium carbonate (e.g., 2.0 M) to the mixture. The base is crucial for the transmetalation step of the catalytic cycle.[1][3]

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to prevent oxidation of the catalyst and reactants.[3]

  • Catalyst Addition: Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, to the reaction mixture.[1][3]

  • Reflux: Heat the mixture to reflux (typically around 80-90 °C) and maintain for a period of 12 to 72 hours, depending on the specific reactants and catalyst loading.[1][3]

  • Work-up: After cooling to room temperature, extract the product into an organic solvent like dichloromethane.[3]

  • Drying and Concentration: Collect the organic layers and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude residue by column chromatography on a silica gel column to obtain the final product as a solid.[3]

Visualization of Synthesis Workflow

The logical flow of the synthesis and purification process is illustrated in the diagram below.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Conditions cluster_purification Purification Process Reactants 1,3,5-Tris(4-bromophenyl)benzene + 4-Formylphenylboronic acid Reaction Suzuki Coupling Reaction (Reflux, 12-72h) Under Inert Atmosphere Reactants->Reaction Solvent THF / Water Solvent->Reaction Base Potassium Carbonate Base->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Extraction Extraction with Dichloromethane Reaction->Extraction Cool to RT Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Crude Product FinalProduct Pure this compound Chromatography->FinalProduct

Caption: Synthesis workflow for this compound.

References

A Technical Guide to Commercial Sourcing of 1,3,5-Tris(p-formylphenyl)benzene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(p-formylphenyl)benzene (TFPB), with CAS Number 118688-53-2, is a key organic building block, notable for its trifunctional aldehyde groups arranged in a rigid, planar C3-symmetric structure.[1] This molecular architecture makes it an invaluable precursor in the synthesis of advanced materials, particularly Covalent Organic Frameworks (COFs).[1] The aldehyde functionalities readily undergo condensation reactions, such as imine formation, with amine-containing molecules to create porous, crystalline, and highly stable two- and three-dimensional polymers.[1] These resulting COFs are of significant interest in diverse applications including gas storage and separation, catalysis, sensing, and as potential platforms for drug delivery systems. This guide provides an in-depth overview of commercial suppliers, pricing, and a detailed synthesis protocol for TFPB to aid researchers in its procurement and application.

Physicochemical Properties

  • Molecular Formula: C₂₇H₁₈O₃[2][3]

  • Molecular Weight: 390.43 g/mol [2][3]

  • Appearance: White to light yellow or light orange powder/crystal[4]

  • Melting Point: Approximately 230-250 °C[2][5]

  • Solubility: Soluble in solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1]

Commercial Supplier Analysis

The availability and cost of this compound can vary between suppliers. The following table summarizes offerings from several key chemical vendors. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
Biosynth FT58679Not Specified500 mg, 1 g$220.00 (500 mg), $340.00 (1 g)[5]
Tokyo Chemical Industry (TCI) F1252>96.0% (HPLC)200 mg, 1 g$339.00 (1 g)
Benchchem B054969Not SpecifiedInquire for detailsInquire for details[2]
Ossila Not Specified>98%Inquire for detailsInquire for details[1]
Carl ROTH 6205≥95 %500 mg, 1 g, 2 g, 5 g€246.20 (500 mg)[6]
Lab Pro Inc. F1252-200MGMin. 96.0% (HPLC)200 mgInquire for details[7]
Alfa Chemistry ACM-MO-11868853295%Inquire for detailsInquire for details[4]
CP Lab Safety Not Specified97%10 gInquire for details[8]

Experimental Protocol: Synthesis of this compound

The most common laboratory-scale synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction between a boronic acid and a halide.

Materials:

  • 1,3,5-Tribromobenzene

  • 4-Formylphenylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen gas supply

Procedure:

  • To a round-bottom flask, add 1,3,5-tribromobenzene and 4-formylphenylboronic acid (3.3 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the reactants.

  • Prepare a 2M aqueous solution of potassium carbonate and add it to the reaction mixture.

  • Bubble nitrogen gas through the solution for 15-20 minutes to create an inert atmosphere.

  • Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (typically 5-10 mol%).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with dichloromethane (3 x volume of THF).

  • Combine the organic layers and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki-Miyaura coupling reaction.

G Synthesis Workflow of this compound Reactants 1,3,5-Tribromobenzene + 4-Formylphenylboronic Acid Dissolution Dissolve in THF Reactants->Dissolution Base_Addition Add aq. K2CO3 Dissolution->Base_Addition Inert_Atmosphere De-gas with N2 Base_Addition->Inert_Atmosphere Catalyst_Addition Add PdCl2(PPh3)2 Inert_Atmosphere->Catalyst_Addition Reflux Reflux at 80°C (12-24h) Catalyst_Addition->Reflux Extraction Extract with DCM Reflux->Extraction Purification Purify via Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Suzuki-Miyaura synthesis of this compound.

Application in Covalent Organic Framework (COF) Synthesis

This diagram shows the logical relationship of how this compound is utilized as a building block in the formation of an imine-linked Covalent Organic Framework.

G Formation of a Covalent Organic Framework (COF) cluster_reactants Monomers TFPB This compound (Aldehyde Monomer) Reaction Condensation Reaction (Imine Formation) TFPB->Reaction Amine Triamine Monomer (e.g., 1,3,5-Tris(4-aminophenyl)benzene) Amine->Reaction COF 2D or 3D Covalent Organic Framework Reaction->COF

Caption: TFPB as a precursor for imine-linked COF synthesis.

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(p-formylphenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the primary synthetic route for 1,3,5-Tris(p-formylphenyl)benzene (TFPB), a key building block in the development of covalent organic frameworks (COFs) and other advanced materials.[1][2][3] The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Strategy: Suzuki-Miyaura Coupling

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2][4] This palladium-catalyzed reaction forms carbon-carbon bonds between an aryl halide and an organoboron compound. In the case of TFPB synthesis, the reaction involves the coupling of 1,3,5-tribromobenzene with three equivalents of 4-formylphenylboronic acid.[4]

The overall reaction is as follows:

C₆H₃Br₃ + 3(OHC-C₆H₄-B(OH)₂) → C₆H₃(C₆H₄CHO)₃ + 3HBr + 3B(OH)₃

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound via the Suzuki-Miyaura coupling reaction. The protocol is adapted from established procedures for similar Suzuki coupling reactions.[5]

Materials:

  • 1,3,5-Tribromobenzene

  • 4-Formylphenylboronic acid

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-tribromobenzene (1.0 eq) and 4-formylphenylboronic acid (3.3 eq) in a mixture of tetrahydrofuran and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove any dissolved oxygen. Maintain the inert atmosphere throughout the reaction.

  • Addition of Base and Catalyst: To the stirred solution, add potassium carbonate (4.0 eq) followed by the bis(triphenylphosphine)palladium(II) chloride catalyst (0.03 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. The yield is based on a similar reported Suzuki coupling reaction.[5]

ParameterValueReference
Starting Materials
1,3,5-Tribromobenzene1.0 equivalent[4]
4-Formylphenylboronic acid3.3 equivalents[4]
Reagents & Catalyst
Potassium carbonate4.0 equivalents[5]
Bis(triphenylphosphine)palladium(II) chloride0.03 equivalents[5]
Reaction Conditions
SolventTetrahydrofuran/Water[5]
TemperatureReflux (~66 °C)[5]
Reaction Time12 - 24 hours[5]
Product Information
Yield~81% (expected)[5]
Molecular FormulaC₂₇H₁₈O₃[6]
Molecular Weight390.43 g/mol [6]
AppearanceSolid[7]
Melting Point230 - 234 °C[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_product Final Product SM1 1,3,5-Tribromobenzene Reaction Reaction in THF/Water with PdCl₂(PPh₃)₂ and K₂CO₃ under Reflux SM1->Reaction SM2 4-Formylphenylboronic acid SM2->Reaction Workup Extraction with CH₂Cl₂ Reaction->Workup Cooling Drying Drying with Na₂SO₄ Workup->Drying Purification Column Chromatography Drying->Purification Filtration & Evaporation Product This compound Purification->Product Starting_Material_Synthesis cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product Aniline Aniline Tribromoaniline 2,4,6-Tribromoaniline Aniline->Tribromoaniline Bromination Bromine Bromine Water Bromine->Tribromoaniline Nitrite Sodium Nitrite & Acid Diazonium Diazonium Salt Nitrite->Diazonium ReducingAgent Reducing Agent (e.g., H₃PO₂ or Ethanol) TBB 1,3,5-Tribromobenzene ReducingAgent->TBB Tribromoaniline->Diazonium Diazotization Diazonium->TBB Reduction

References

Triphenylbenzene Core Ligands for Covalent Organic Frameworks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triphenylbenzene (TPB) core ligands as fundamental building blocks for the synthesis of Covalent Organic Frameworks (COFs). It covers their synthesis, characterization, and applications, with a particular focus on their potential in drug delivery systems. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate understanding and further research in this burgeoning field.

Introduction to Triphenylbenzene-Based COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their high surface area, tunable porosity, and exceptional chemical and thermal stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, and biomedicine.[1][2]

Triphenylbenzene (TPB) and its derivatives are planar, C3-symmetric molecules that serve as excellent core ligands for the construction of 2D COFs. The rigid and highly aromatic nature of the TPB core imparts significant stability to the resulting COF structure. By functionalizing the peripheral phenyl rings of the TPB core with reactive groups such as amines (e.g., 1,3,5-tris(4-aminophenyl)benzene or TAPB), aldehydes, or boronic acids, these ligands can be covalently linked with other complementary building blocks to form extended, porous networks. The specific geometry of the TPB linker directs the formation of predictable and ordered pore structures within the COF.[3]

Synthesis and Experimental Protocols

The synthesis of TPB-based COFs typically proceeds via condensation reactions that form dynamic covalent bonds, such as imine, boronate ester, or β-ketoenamine linkages. The reversibility of these reactions is crucial for the "error-correction" process that leads to the formation of a crystalline, thermodynamically stable framework over an amorphous one. Solvothermal synthesis is a common method employed for the production of high-quality TPB-based COFs.

General Synthesis of an Imine-Linked TPB-Based COF (TFB-TAPB COF)

This protocol describes the synthesis of a representative imine-linked COF from 1,3,5-triformylbenzene (TFB) and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Experimental Protocol:

  • Preparation of the Monomer Solution: In a 20 mL glass vial, 1,3,5-tris(4-aminophenyl)benzene (TAPB) (52.9 mg, 0.15 mmol) and 1,3,5-triformylbenzene (TFB) (26.8 mg, 0.15 mmol) are mixed.[1]

  • Addition of Solvents and Catalyst: To the vial, add 2.5 mL of mesitylene, 2.5 mL of dioxane, and 1.0 mL of 6 M aqueous acetic acid.[1]

  • Homogenization: The mixture is sonicated for 15 minutes to ensure a homogeneous dispersion of the monomers.[1]

  • Degassing: The vial is flash-frozen in a liquid nitrogen bath (77 K) and degassed under vacuum.[1]

  • Sealing and Solvothermal Reaction: The vial is sealed and heated in an oven at 120 °C for 3 days.[1]

  • Work-up and Purification: After cooling to room temperature, the resulting solid product is collected by filtration and washed sequentially with acetone and water to remove any unreacted monomers and catalyst. The purified COF is then dried under vacuum at 120 °C overnight.[1]

Characterization of TPB-Based COFs

The structural and physical properties of TPB-based COFs are typically characterized using a suite of analytical techniques:

  • Powder X-ray Diffraction (PXRD): Confirms the crystallinity and determines the pore structure of the COF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the formation of the covalent linkages (e.g., imine C=N stretching) and the disappearance of the reactive groups from the monomers.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the COF.

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution of the material.

Quantitative Data Summary

The table below summarizes key quantitative data for some representative triphenylbenzene-based COFs.

COF NameLinkage TypeBET Surface Area (m²/g)Pore Size (nm)Thermal Stability (°C)Reference
TFB-TAPB COFImine7711.2-1.5>400[4]
HHU-COF-1Imine2352~1.2~450[5]
HHU-COF-2 (fluorinated)Imine1356~1.2~450[5]
Cz-COFImine5891.6>400[6]
Tz-COFImine6541.5>400[6]

Applications in Drug Delivery

The inherent porosity and the ability to functionalize the framework make TPB-based COFs promising candidates for drug delivery applications. The uniform and tunable pore sizes allow for the encapsulation of therapeutic molecules, while the chemical nature of the framework can be designed to control the release of the drug cargo.

pH-Responsive Drug Release

A key strategy for controlled drug delivery is to exploit the physiological differences between healthy and diseased tissues. For instance, the microenvironment of solid tumors is often more acidic (pH ~5.5) than that of healthy tissues (pH ~7.4). Imine-linked TPB-based COFs are susceptible to hydrolysis under acidic conditions. This property can be harnessed for pH-triggered drug release. When a drug-loaded COF nanocarrier is internalized by cancer cells into the acidic endosomes or lysosomes, the imine bonds are cleaved, leading to the degradation of the COF framework and the subsequent release of the encapsulated drug directly at the target site. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing its systemic side effects.

Visual Diagrams

Rational Design Workflow for Functional COFs

G cluster_0 Design & Synthesis cluster_1 Characterization & Evaluation cluster_2 Refinement A Target Application (e.g., Drug Delivery) B Selection of TPB Core & Functional Groups A->B C Choice of Linker Chemistry (e.g., Imine Formation) B->C D Computational Modeling (Porosity & Stability Prediction) C->D E Optimized Synthesis Protocol (Solvothermal, etc.) D->E F Structural Analysis (PXRD, FTIR) E->F G Porosity Measurement (BET Analysis) F->G H Stability Assessment (TGA, Chemical) G->H I Functional Performance (Drug Loading & Release) H->I J Structure-Property Correlation I->J K Feedback & Redesign J->K K->B

Caption: A workflow for the rational design of triphenylbenzene-based COFs.

Experimental Workflow for TFB-TAPB COF Synthesis

G start Start A Mix TFB and TAPB Monomers start->A end End B Add Solvents (Mesitylene, Dioxane) & Catalyst (Acetic Acid) A->B C Sonicate for Homogenization B->C D Degas via Freeze-Pump-Thaw C->D E Seal Vial & Heat at 120°C for 3 days D->E F Collect Solid by Filtration E->F G Wash with Acetone and Water F->G H Dry under Vacuum at 120°C G->H H->end G cluster_0 Extracellular Environment (pH 7.4) cluster_1 Cellular Uptake cluster_2 Intracellular Environment (pH 5.5) A Drug-Loaded COF (Stable Imine Bonds) B Endocytosis A->B C Endosome/Lysosome B->C D Imine Bond Hydrolysis (COF Degradation) C->D E Drug Release D->E

References

Spectroscopic Profile of 1,3,5-Tris(p-formylphenyl)benzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,3,5-Tris(p-formylphenyl)benzene (TFPB), a key building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials.[1][2] The following sections present its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The structural confirmation of this compound is primarily achieved through NMR and IR spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide definitive information about the molecular structure of TFPB.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.09Singlet (s)3HAldehyde Protons (-CHO)
7.60–8.0Multiplet (m)12HAromatic Protons
Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
192.0Aldehyde Carbons (-CHO)
125.5–146.7Aromatic Carbons
Solvent: CDCl₃, Frequency: 100 MHz[1]
Infrared (IR) Spectroscopy

The IR spectrum of TFPB shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1695–1705SharpC=O Stretch (Aldehyde)
3050–3100-Aromatic C-H Stretch
[1]

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

FT-IR Spectroscopy Protocol

The FT-IR spectrum is obtained using a Fourier-transform infrared spectrophotometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film. The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

Synthesis and Characterization Workflow

The synthesis of this compound is commonly achieved via a Suzuki-Miyaura coupling reaction, followed by purification and spectroscopic characterization to confirm the structure of the final product.[1]

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 1,3,5-Tris(4-bromophenyl)benzene C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 4-Formylphenylboronic Acid B->C D Crude Product C->D E Column Chromatography D->E F Purified TFPB E->F G NMR Spectroscopy F->G H IR Spectroscopy F->H I Mass Spectrometry F->I

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Core Characteristics of Trifunctional Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of trifunctional aromatic aldehydes, a class of organic compounds with significant applications in pharmaceutical research, materials science, and fine chemical synthesis. This document details their chemical properties, spectroscopic signatures, and synthesis methodologies, with a focus on providing practical information for laboratory applications.

Core Chemical Characteristics

Trifunctional aromatic aldehydes are characterized by a benzene ring substituted with one aldehyde group (-CHO) and three other functional groups. These additional functionalities, typically hydroxyl (-OH) or methoxy (-OCH₃) groups, significantly influence the reactivity of the aromatic ring and the aldehyde group, as well as the molecule's overall physical and biological properties. The position of these substituents on the aromatic ring leads to various isomers with distinct characteristics.

Reactivity: The aldehyde group is susceptible to nucleophilic addition and oxidation reactions. The presence of electron-donating groups like hydroxyl and methoxy groups on the aromatic ring can modulate the electrophilicity of the carbonyl carbon. Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, with the directing effects of the substituents determining the position of incoming groups. For instance, the -CHO group is a meta-directing group.[1]

Biological Significance: Many trifunctional aromatic aldehydes are naturally occurring or derived from natural products and exhibit a range of biological activities.[2] Vanillin and syringaldehyde, for example, are known for their antioxidant and anti-inflammatory properties, making them valuable lead compounds in drug discovery.[3][4][5][6][7]

Featured Trifunctional Aromatic Aldehydes

This guide focuses on four prominent examples of trifunctional aromatic aldehydes:

  • 2,3,4-Trihydroxybenzaldehyde: A key intermediate in the synthesis of pharmaceuticals.[8]

  • 2,4,5-Trihydroxybenzaldehyde: Utilized in the synthesis of various organic compounds.

  • 3,4,5-Trimethoxybenzaldehyde: A precursor for the synthesis of the antibacterial drug trimethoprim.

  • Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): A lignin-derived compound with antioxidant and anti-inflammatory properties.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the featured trifunctional aromatic aldehydes, facilitating easy comparison of their physical and spectroscopic properties.

Table 1: Physical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2,3,4-TrihydroxybenzaldehydeC₇H₆O₄154.12159-161
2,4,5-TrihydroxybenzaldehydeC₇H₆O₄154.12223-225
3,4,5-TrimethoxybenzaldehydeC₁₀H₁₂O₄196.2074-75
SyringaldehydeC₉H₁₀O₄182.17110-113

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
2,3,4-Trihydroxybenzaldehyde 9.6 (s, 1H, CHO), 7.0-7.2 (m, 2H, Ar-H), 5.0-6.0 (br s, 3H, OH)~190 (CHO), 150-160 (C-OH), 110-130 (C-H, C-C)~3300-3500 (O-H), ~1650 (C=O), ~1500-1600 (C=C)
2,4,5-Trihydroxybenzaldehyde 9.5 (s, 1H, CHO), 6.5 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H)~191 (CHO), 150-160 (C-OH), 105-120 (C-H, C-C)~3200-3500 (O-H), ~1640 (C=O), ~1500-1600 (C=C)
3,4,5-Trimethoxybenzaldehyde 9.8 (s, 1H, CHO), 7.1 (s, 2H, Ar-H), 3.9 (s, 9H, OCH₃)191.1 (CHO), 153.6 (C-OCH₃), 142.7 (C-CHO), 106.6 (C-H), 56.3 (OCH₃)~2940, 2840 (C-H), ~1690 (C=O), ~1590, 1500 (C=C)
Syringaldehyde 9.8 (s, 1H, CHO), 7.1 (s, 2H, Ar-H), 6.0 (s, 1H, OH), 3.9 (s, 6H, OCH₃)191.0 (CHO), 148.5 (C-OH), 147.5 (C-OCH₃), 107.8 (C-H), 56.4 (OCH₃)~3200-3400 (O-H), ~2940, 2840 (C-H), ~1680 (C=O), ~1600, 1510 (C=C)

Note: NMR and IR data are approximate and can vary based on solvent and experimental conditions. The provided data is a general representation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key trifunctional aromatic aldehydes.

Synthesis of 2,3,4-Trihydroxybenzaldehyde via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[9] This protocol adapts the reaction for the synthesis of 2,3,4-trihydroxybenzaldehyde from pyrogallol.

Materials:

  • Pyrogallol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve pyrogallol in an aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add chloroform via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained.

  • After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure 2,3,4-trihydroxybenzaldehyde.[2][10]

Synthesis of 3,4,5-Trimethoxybenzaldehyde via Rosenmund Reduction

The Rosenmund reduction is a hydrogenation process that reduces an acyl chloride to an aldehyde.[11][12] This protocol details the synthesis of 3,4,5-trimethoxybenzaldehyde from 3,4,5-trimethoxybenzoyl chloride.[4][13]

Materials:

  • 3,4,5-Trimethoxybenzoyl chloride

  • Palladium on barium sulfate (Pd/BaSO₄) catalyst (5%)

  • Quinoline S (catalyst poison)

  • Anhydrous toluene

  • Hydrogen gas (H₂)

  • Anhydrous sodium acetate

Procedure:

  • To a pressure vessel, add anhydrous toluene, anhydrous sodium acetate, and the Pd/BaSO₄ catalyst.[13]

  • Add 3,4,5-trimethoxybenzoyl chloride and a small amount of Quinoline S to the mixture.[13]

  • Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas to approximately 50 psi.[13]

  • Stir the mixture vigorously at room temperature for 1 hour, then heat to 35-40°C for 2 hours.[13]

  • Continue stirring overnight as the reaction cools to room temperature.[13]

  • Carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with a 5% sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure 3,4,5-trimethoxybenzaldehyde.[13]

Synthesis of Syringaldehyde from Vanillin

This two-step synthesis involves the iodination of vanillin followed by a copper-catalyzed methoxylation.[14][15]

Step 1: Synthesis of 5-Iodovanillin

  • Dissolve vanillin and potassium iodide in 95% ethanol in a flask.

  • Cool the mixture in an ice bath and slowly add a sodium hypochlorite solution (bleach) with constant stirring over 20 minutes.

  • After addition, remove the ice bath and continue stirring at room temperature for another 20 minutes.

  • Neutralize the excess iodine and hypochlorite by adding sodium thiosulfate.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol-water mixture to obtain pure 5-iodovanillin.

Step 2: Synthesis of Syringaldehyde

  • In a pressure vessel, combine 5-iodovanillin, anhydrous methanol, sodium methoxide, and a copper catalyst (e.g., copper turnings).[14][16]

  • Heat the mixture to approximately 130°C for one hour.[14][16]

  • After cooling, dilute the reaction mixture with water and filter to remove the copper catalyst.

  • Extract the product into an organic solvent (e.g., chloroform).

  • The crude syringaldehyde can be purified by forming a bisulfite adduct, followed by regeneration of the aldehyde, or by column chromatography.[17]

Signaling Pathways and Mechanistic Diagrams

Trifunctional aromatic aldehydes, particularly those found in nature, are known to interact with various biological pathways. The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by vanillin and syringaldehyde.

Vanillin's Anti-Inflammatory Effect via NF-κB Pathway Inhibition

Vanillin has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6][7][18] This pathway is crucial in regulating the expression of pro-inflammatory cytokines.

Vanillin_NFkB_Pathway cluster_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates Vanillin Vanillin Vanillin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Expression Syringaldehyde_Nrf2_Pathway cluster_complex Cytoplasm OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces conformational change in Keap1 Syringaldehyde Syringaldehyde Syringaldehyde->Keap1 Promotes Nrf2 dissociation Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Dissociation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Upregulates Gene Expression Synthesis_Workflow Start Starting Materials (e.g., Phenol derivative, Formylating agent) Reaction Chemical Synthesis (e.g., Reimer-Tiemann, Rosenmund) Start->Reaction Workup Reaction Work-up (Extraction, Washing, Drying) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Column Chromatography, Recrystallization) Crude->Purification Pure Pure Trifunctional Aromatic Aldehyde Purification->Pure Characterization Structural Characterization Pure->Characterization Analysis Purity Analysis (HPLC, GC) Pure->Analysis Verifies Purity NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Confirms Structure FTIR FTIR Spectroscopy Characterization->FTIR Identifies Functional Groups MS Mass Spectrometry Characterization->MS Determines Molecular Weight

References

The Pivotal Role of 1,3,5-Tris(p-formylphenyl)benzene in Crafting Advanced Covalent Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) have emerged as a revolutionary class of porous crystalline polymers with vast potential in diverse scientific fields, including materials science, catalysis, and biomedicine. Their tailorable porosity, high surface area, and exceptional stability make them ideal candidates for sophisticated applications. Within the diverse library of molecular building blocks used to construct COFs, 1,3,5-Tris(p-formylphenyl)benzene (TFPB) has distinguished itself as a cornerstone linker. This technical guide delves into the integral role of TFPB in the design and synthesis of COFs, with a particular focus on their application as advanced drug delivery systems. We will explore the synthesis and characterization of TFPB-based COFs, their performance in encapsulating and releasing therapeutic agents, and the detailed experimental protocols that underpin these innovations.

This compound is a highly symmetrical, trigonal planar molecule featuring a central benzene ring functionalized with three p-formylphenyl arms. This specific geometry and the presence of reactive aldehyde groups make TFPB an exceptional building block for the construction of two-dimensional (2D) COFs with predictable and well-defined porous structures. The inherent porosity and the ability to functionalize the framework post-synthetically allow for the loading of various drug molecules, while the chemical nature of the COF backbone can be engineered for controlled release, often in response to specific biological triggers such as pH.

Synthesis and Characterization of TFPB-Based Covalent Organic Frameworks

The synthesis of TFPB-based COFs predominantly proceeds through Schiff base condensation reactions, where the aldehyde groups of TFPB react with multivalent amine linkers to form stable imine bonds. This reversible reaction allows for the correction of defects during the crystallization process, leading to highly ordered and crystalline frameworks.

A typical solvothermal synthesis involves the reaction of TFPB with an amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), in a mixture of organic solvents, often in the presence of an acidic catalyst like acetic acid. The reaction mixture is sealed in a vessel and heated for a period of time, during which the COF precipitates as a crystalline powder. More recent advancements have also enabled the synthesis of TFPB-based COFs under ambient aqueous conditions, offering a more environmentally friendly approach.

The resulting TFPB-based COFs are characterized by a suite of analytical techniques to confirm their structure, porosity, and stability. Powder X-ray diffraction (PXRD) is crucial for verifying the crystallinity and determining the pore structure of the COF. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the formation of the imine linkages. The morphology and particle size are typically assessed using scanning electron microscopy (SEM) and transmission electron microscopy (TEM). The porosity and surface area are quantified by nitrogen adsorption-desorption isotherms, commonly analyzed using the Brunauer-Emmett-Teller (BET) method.

TFPB-Based COFs in Drug Delivery Applications

The unique properties of TFPB-based COFs make them highly promising platforms for drug delivery. Their high surface area and porous nature allow for efficient loading of therapeutic agents, while the chemical environment within the pores can be tailored to control the release of the drug.

Quantitative Data on TFPB-Based COFs for Drug Delivery

The following tables summarize key quantitative data for various TFPB-based COFs that have been investigated for drug delivery applications.

COF NameAmine LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Drug LoadedDrug Loading Capacity (wt%)Reference
TFPB-TAPB COF1,3,5-Tris(4-aminophenyl)benzene (TAPB)~771Not specifiedDoxorubicin (DOX)~18[1]
PI-2-COFNot specifiedNot specifiedNot specified5-Fluorouracil (5-FU)~30[1]
PI-3-COFNot specifiedNot specifiedNot specified5-Fluorouracil (5-FU)~30[1]
F68@SS-COFsNot specifiedNot specifiedNot specifiedDoxorubicin (DOX)~21[2]
COF NameDrug LoadedRelease ConditionsCumulative Release (%)Time (h)Reference
DOX-loaded HY/SS-CONsDoxorubicin (DOX)PBS, pH 7.4~1072[3][4]
DOX-loaded HY/SS-CONsDoxorubicin (DOX)PBS, pH 5.0 + 10 mM GSH~8072[3][4]
5-FU@DF-TAPB-COF5-Fluorouracil (5-FU)PBS, pH 7.4~8072
5-FU@PI-COFs5-Fluorouracil (5-FU)Not specified100Not specified[2]

Experimental Protocols

Solvothermal Synthesis of TFPB-TAPB COF

Materials:

  • This compound (TFPB)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • 1,4-Dioxane

  • Mesitylene

  • 6 M Acetic Acid

Procedure:

  • In a Pyrex tube, combine TFPB (e.g., 0.1 mmol) and TAPB (e.g., 0.1 mmol).

  • Add a solvent mixture of 1,4-dioxane and mesitylene (v/v = 1:1, e.g., 1 mL).

  • Add aqueous acetic acid (e.g., 0.1 mL of 6 M solution).

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Subject the tube to three freeze-pump-thaw cycles to degas the mixture.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product extensively with anhydrous acetone and tetrahydrofuran to remove unreacted monomers and catalyst.

  • Dry the final COF product under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Doxorubicin (DOX) Loading into TFPB-TAPB COF

Materials:

  • Synthesized TFPB-TAPB COF

  • Doxorubicin hydrochloride (DOX·HCl)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Disperse a known amount of TFPB-TAPB COF (e.g., 10 mg) in a solution of DOX·HCl in deionized water (e.g., 1 mg/mL, 10 mL).

  • Stir the suspension at room temperature for 24 hours in the dark to allow for drug loading.

  • Collect the DOX-loaded COF by centrifugation (e.g., 10,000 rpm for 10 minutes).

  • Wash the product repeatedly with deionized water to remove any surface-adsorbed DOX.

  • Dry the DOX@TFPB-TAPB COF under vacuum.

  • To determine the drug loading capacity, dissolve a known weight of the DOX-loaded COF in a suitable solvent (e.g., by acid digestion) and measure the DOX concentration using UV-Vis spectroscopy at its characteristic absorption wavelength (around 480 nm). The loading capacity is calculated as: (weight of loaded drug / weight of drug-loaded COF) x 100%.

In Vitro pH-Responsive Drug Release Study

Materials:

  • DOX@TFPB-TAPB COF

  • Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions)

  • Acetate buffer at pH 5.0 (simulating the acidic tumor microenvironment)

Procedure:

  • Disperse a known amount of DOX@TFPB-TAPB COF (e.g., 5 mg) in a specific volume of release medium (e.g., 10 mL of PBS at pH 7.4 or acetate buffer at pH 5.0).

  • Place the suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the corresponding release medium (e.g., 40 mL) and maintain it at 37 °C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Determine the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug release at each time point relative to the total amount of drug loaded.

Visualizing Workflows and Pathways

Synthesis Workflow of TFPB-TAPB COF

G cluster_synthesis Solvothermal Synthesis of TFPB-TAPB COF reagents TFPB + TAPB (Monomers) mixing Mixing & Sonication reagents->mixing solvents 1,4-Dioxane + Mesitylene (Solvents) solvents->mixing catalyst Acetic Acid (Catalyst) catalyst->mixing degas Freeze-Pump-Thaw (Degassing) mixing->degas heating Heating (120°C, 72h) in Sealed Tube degas->heating filtration Filtration & Washing (Acetone, THF) heating->filtration drying Drying under Vacuum (150°C) filtration->drying product TFPB-TAPB COF (Crystalline Powder) drying->product

Caption: Workflow for the solvothermal synthesis of TFPB-TAPB COF.

Drug Loading and Release Workflow

G cluster_drug_delivery Drug Loading and pH-Responsive Release cluster_release In Vitro Release cof TFPB-TAPB COF loading Stirring in DOX Solution (24h) cof->loading drug Doxorubicin (DOX) drug->loading separation Centrifugation & Washing loading->separation loaded_cof DOX@TFPB-TAPB COF separation->loaded_cof ph74 pH 7.4 (Physiological) Minimal Release loaded_cof->ph74 Stable Imine Bonds ph50 pH 5.0 (Tumor Microenvironment) Accelerated Release loaded_cof->ph50 Hydrolysis of Imine Bonds

Caption: Process of drug loading and pH-triggered release from a TFPB-based COF.

Cellular Uptake and Mechanism of Action

G cluster_cellular_pathway Cellular Uptake and Therapeutic Action extracellular DOX@TFPB-COF (Extracellular Space) endocytosis Endocytosis extracellular->endocytosis endosome Endosome (Low pH) endocytosis->endosome release Drug Release (DOX) endosome->release Acid-triggered COF degradation nucleus Nucleus release->nucleus dna_damage DNA Intercalation & Topoisomerase II Inhibition nucleus->dna_damage apoptosis Apoptosis (Cell Death) dna_damage->apoptosis

Caption: Cellular uptake and mechanism of action for a drug-loaded TFPB-based COF.

Conclusion

This compound has proven to be an invaluable building block in the development of covalent organic frameworks for biomedical applications. Its rigid, symmetric structure and reactive aldehyde functionalities enable the predictable synthesis of highly crystalline and porous materials. TFPB-based COFs have demonstrated significant promise as drug delivery vehicles, offering high loading capacities and controlled, stimulus-responsive release of therapeutic agents. The ability to tailor the properties of these COFs at a molecular level provides a powerful platform for the design of next-generation drug delivery systems. Further research into the in vivo behavior, biocompatibility, and targeted delivery mechanisms of TFPB-based COFs will undoubtedly pave the way for their translation into clinical applications, offering new hope for the treatment of a wide range of diseases.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Application of Imine-Linked Covalent Organic Frameworks (COFs) using 1,3,5-Tris(p-formylphenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and exceptional thermal and chemical stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1] Imine-linked COFs, formed through the condensation reaction between aldehydes and amines, are particularly noteworthy due to the reversibility of the imine bond formation, which facilitates error correction during synthesis, leading to highly crystalline materials.

This document provides detailed application notes and protocols for the synthesis of imine-linked COFs using the versatile triangular building block, 1,3,5-Tris(p-formylphenyl)benzene (TFPB). Furthermore, it outlines a specific application in the field of drug delivery, demonstrating the potential of these materials in biomedical applications.

Synthesis of Imine-Linked COFs using this compound

The synthesis of imine-linked COFs from TFPB can be achieved through several methods, with solvothermal and ambient aqueous synthesis being the most common. The choice of method can influence the crystallinity, porosity, and overall yield of the resulting COF.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of TFPB-based COFs

This protocol describes a general procedure for the solvothermal synthesis of imine-linked COFs. The specific amine linker used will determine the final properties of the COF.

  • Materials:

    • This compound (TFPB)

    • Amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene (TAPB), p-phenylenediamine (PDA))

    • Solvent mixture (e.g., o-dichlorobenzene/n-butanol, dimethylacetamide (DMAc)/water)

    • Acetic acid (6 M aqueous solution)

    • Pyrex tube

  • Procedure:

    • In a Pyrex tube, add this compound and the corresponding amine linker in a stoichiometric ratio (e.g., 2:3 molar ratio for TFPB:PDA).

    • Add the chosen solvent mixture. A common solvent system is a mixture of o-dichlorobenzene and n-butanol.

    • Add an aqueous solution of acetic acid (e.g., 0.2 mL of 6 M acetic acid per 1 mL of solvent). Acetic acid acts as a catalyst for the imine condensation reaction.

    • The tube is then flash-frozen in liquid nitrogen, evacuated, and flame-sealed.

    • Heat the sealed tube in an oven at a specific temperature (typically 120 °C) for a designated period (e.g., 3-7 days).

    • After cooling to room temperature, the precipitate is collected by filtration.

    • The collected solid is washed extensively with an appropriate solvent (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and catalyst. This is often done using a Soxhlet extractor.

    • The purified COF powder is then dried under vacuum at an elevated temperature (e.g., 120 °C) overnight.

Protocol 2: Ambient Aqueous Synthesis of TFPB-TAPB COF

This protocol outlines a more environmentally friendly approach to COF synthesis, avoiding harsh organic solvents and high temperatures.[2][3]

  • Materials:

    • This compound (TFPB)

    • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

    • Deionized water

    • Acetic acid

  • Procedure:

    • In a vial, suspend this compound in a mixture of deionized water and acetic acid.

    • In a separate vial, dissolve 1,3,5-Tris(4-aminophenyl)benzene in deionized water.

    • Add the TAPB solution to the TFPB suspension.

    • Stir the reaction mixture vigorously at room temperature. The formation of a precipitate is typically observed within minutes to a few hours.

    • Continue stirring for a specified duration (e.g., 2 hours) to ensure complete reaction.

    • Collect the resulting solid by filtration or centrifugation.

    • Wash the product thoroughly with deionized water and acetone to remove any residual acetic acid and unreacted monomers.[2]

    • Dry the final COF product under vacuum.

Data Presentation: Characterization of TFPB-Based Imine COFs

The successful synthesis of COFs is typically confirmed by a suite of characterization techniques. The following tables summarize key quantitative data for several imine-linked COFs synthesized from TFPB.

COF NameAmine LinkerSynthesis MethodBET Surface Area (m²/g)Pore Size (nm)Pore Volume (cm³/g)Yield (%)Reference
TFPB-TAPB1,3,5-Tris(4-aminophenyl)benzeneAmbient Aqueous771--83.7[2][3]
TFPB-PDAp-PhenylenediamineSolvothermal~1200~3.3--[4]
TFPB-BDBenzidineSolvothermal2115 ± 502.71.24 ± 0.03-[5][6]
Benzothiazole COF2-aminobenzothiazole derivativeSolvothermal328---[7]
HHU-COF-11,3,5-tris-(4-aminophenyl)triazineSolvothermal2352-0.78-[8]

Note: "-" indicates data not available in the cited sources.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Isolation TFPB This compound (TFPB) Mixing Mixing in Solvent + Catalyst (Acetic Acid) TFPB->Mixing Amine Amine Linker (e.g., TAPB, PDA) Amine->Mixing Conditions Reaction Conditions (Solvothermal or Ambient) Mixing->Conditions Filtration Filtration / Centrifugation Conditions->Filtration Washing Washing (e.g., Acetone, Water) Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Imine-Linked COF Drying->Product

Application in Drug Delivery: Doxorubicin Loading and Release

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release pH-Triggered Drug Release COF TFPB-based COF Loading Incubation in DOX Solution (pH 7.4) COF->Loading DOX Doxorubicin (DOX) DOX->Loading DOX_COF DOX-loaded COF (DOX@COF) Loading->DOX_COF Tumor Tumor Microenvironment (Acidic, pH ~5.4) DOX_COF->Tumor Release Imine Bond Hydrolysis & DOX Release Tumor->Release Acidic pH Apoptosis Cancer Cell Apoptosis Release->Apoptosis

Application in Drug Delivery: A Case Study with Doxorubicin

The porous nature and tunable surface chemistry of TFPB-based COFs make them excellent candidates for drug delivery systems.[9] The imine linkages, which are stable at physiological pH (7.4), can be hydrolyzed under the acidic conditions often found in tumor microenvironments (pH ~5.4), enabling targeted drug release.[10]

Protocol 3: Doxorubicin (DOX) Loading and In Vitro Release

This protocol provides a method for loading the anticancer drug doxorubicin into a TFPB-based COF and evaluating its pH-dependent release.

  • Materials:

    • Synthesized TFPB-based COF

    • Doxorubicin hydrochloride (DOX)

    • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.4

    • Centrifuge

  • Procedure for DOX Loading:

    • Disperse a known amount of the TFPB-based COF in a solution of doxorubicin in PBS (pH 7.4). The optimal drug-to-carrier ratio should be determined experimentally to maximize drug encapsulation efficiency.[10]

    • Stir the suspension at room temperature for a specified period (e.g., 24 hours) in the dark to allow for drug loading into the pores of the COF.

    • Centrifuge the mixture to separate the DOX-loaded COF (DOX@COF).

    • Wash the DOX@COF with PBS (pH 7.4) to remove any surface-adsorbed drug.

    • The amount of loaded DOX can be quantified by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.

  • Procedure for In Vitro DOX Release:

    • Disperse a known amount of the DOX@COF in two separate PBS solutions: one at pH 7.4 (simulating physiological conditions) and another at pH 5.4 (simulating the tumor microenvironment).

    • Incubate the suspensions at 37 °C with gentle shaking.

    • At predetermined time intervals, collect aliquots of the release medium after centrifugation.

    • Measure the concentration of released DOX in the aliquots using UV-Vis spectroscopy.

    • Plot the cumulative percentage of released DOX as a function of time for both pH conditions to evaluate the pH-dependent release profile. Studies have shown significantly higher drug release at the lower pH of cancer cells.[10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of highly crystalline and porous imine-linked COFs. The synthetic protocols outlined in this document provide a foundation for researchers to produce these advanced materials. The demonstrated application in pH-responsive drug delivery highlights the significant potential of TFPB-based COFs in the development of novel therapeutic platforms. The ability to tailor the pore size, functionality, and stability of these frameworks opens up a vast design space for creating COFs with specific properties for a multitude of applications in research, science, and drug development.

References

Application Notes and Protocols for the Synthesis of 1,3,5-Tris(p-formylphenyl)benzene via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(p-formylphenyl)benzene (TFPB) is a highly symmetrical aromatic aldehyde that serves as a critical building block in the synthesis of advanced materials.[1] Its rigid, planar structure makes it an ideal tripodal linker for the construction of porous organic materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] These materials are of significant interest in applications including gas storage, catalysis, and sensing. The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the synthesis of TFPB, offering high yields and tolerance to various functional groups.[3] This protocol details the synthesis of this compound from 1,3,5-tribromobenzene and 4-formylphenylboronic acid.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of the aryl halide (1,3,5-tribromobenzene) to a Pd(0) complex, followed by transmetalation with the organoboron species (4-formylphenylboronic acid) in the presence of a base. The cycle is completed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[4]

Materials and Reagents:

  • 1,3,5-Tribromobenzene (C₆H₃Br₃)

  • 4-Formylphenylboronic acid (C₇H₇BO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene (C₇H₈)

  • Ethanol (C₂H₅OH)

  • Deionized water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add 1,3,5-tribromobenzene (0.5 g, 1.55 mmol), 4-formylphenylboronic acid (1.1 g, 6.95 mmol), potassium carbonate (1.05 g, 7.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.085 g, 0.075 mmol).[4]

  • The flask is equipped with a reflux condenser and purged with nitrogen gas.[4]

  • A solvent mixture of toluene (25 mL), ethanol (5 mL), and water (5 mL) is added to the flask.[4]

  • The reaction mixture is heated to reflux and stirred for 48 hours under a nitrogen atmosphere.[4]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting mixture is transferred to a separatory funnel and extracted with dichloromethane.[4]

  • The combined organic phases are dried over anhydrous magnesium sulfate.[4]

  • The solvent is removed by rotary evaporation to yield the crude product.[4]

  • The crude product is purified by silica gel column chromatography using dichloromethane as the eluent to afford this compound as a solid.[4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reactant and Reagent Quantities

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equivalents
1,3,5-TribromobenzeneC₆H₃Br₃314.800.51.551.0
4-Formylphenylboronic acidC₇H₇BO₃149.941.16.954.5
Potassium CarbonateK₂CO₃138.211.057.54.8
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.0850.0750.048

Table 2: Reaction Conditions and Yield

ParameterValue
Solvent SystemToluene:Ethanol:Water (5:1:1)
TemperatureReflux
Reaction Time48 hours[4]
Reported Yieldup to 92%[5]

Table 3: Characterization Data for this compound

AnalysisData
Melting Point245–247 °C[5]
¹H NMR (400 MHz, CDCl₃)δ (ppm) 10.10 (s, 3H, -CHO), 8.02 (d, J = 8.0 Hz, 6H, Ar-H), 7.91 (s, 3H, Ar-H), 7.86 (d, J = 8.0 Hz, 6H, Ar-H)[5]
IR (KBr, cm⁻¹)3051, 2927, 2811, 2720, 1701, 1603, 1389, 1317, 1220, 1174, 1109, 863, 817, 687, 519[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Suzuki_Miyaura_Workflow A 1. Reagent Addition - 1,3,5-Tribromobenzene - 4-Formylphenylboronic acid - K₂CO₃ - Pd(PPh₃)₄ B 2. Solvent Addition - Toluene - Ethanol - Water A->B C 3. Reaction - Reflux for 48h - Under N₂ atmosphere B->C D 4. Work-up - Cool to RT - Extraction with CH₂Cl₂ C->D E 5. Drying - Dry organic phase with MgSO₄ D->E F 6. Purification - Solvent evaporation - Column chromatography E->F G 7. Product - this compound F->G

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Photocatalytic Hydrogen Evolution using 1,3,5-Tris(p-formylphenyl)benzene-Based Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3,5-Tris(p-formylphenyl)benzene (TFPB) in the synthesis of Covalent Organic Frameworks (COFs) for photocatalytic hydrogen evolution.

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. Their tunable electronic properties and porous nature make them promising candidates for various applications, including photocatalysis. This compound is a versatile building block for the synthesis of COFs due to its C3 symmetry and reactive aldehyde groups. When co-polymerized with suitable amine-containing linkers, it forms stable, porous frameworks capable of absorbing light and facilitating charge separation, which are key processes in photocatalytic hydrogen evolution from water.

Data Presentation: Performance of TFPB-Based and Related COFs

The photocatalytic activity of COFs is typically evaluated by their hydrogen evolution rate (HER), apparent quantum yield (AQY), and turnover number (TON). Below is a summary of the performance of various COFs, including those synthesized from TFPB and analogous structures.

COF Name/TypeLinker(s)Sacrificial AgentCo-catalystHydrogen Evolution Rate (HER)Apparent Quantum Yield (AQY)Turnover Number (TON)Reference
2D Semiconducting COFTFPB + Benzyl Cyanide derivativesNot SpecifiedNot Specified2.9 µmol/hNot ReportedNot Reported[1]
TFPT-COF1,3,5-tris(4-formyl-phenyl)triazine (TFPT) + 2,5-diethoxy-terephthalohydrazideAscorbic AcidPlatinum (Pt)230 µmol h⁻¹ g⁻¹Not ReportedNot Reported[2]
TFPT-COF1,3,5-tris(4-formyl-phenyl)triazine (TFPT) + 2,5-diethoxy-terephthalohydrazideTriethanolamine (TEOA)Platinum (Pt)1970 µmol h⁻¹ g⁻¹2.2%Not Reported[2]
N₀-COFHydrazine + TerephthalaldehydeTEOAPlatinum (Pt)23 µmol h⁻¹ g⁻¹Not ReportedNot Reported[2][3]
N₁-COFHydrazine + 2-amino-terephthalaldehydeTEOAPlatinum (Pt)90 µmol h⁻¹ g⁻¹Not ReportedNot Reported[2][3]
N₂-COFHydrazine + Pyrazine-2,5-dicarbaldehydeTEOAPlatinum (Pt)438 µmol h⁻¹ g⁻¹Not ReportedNot Reported[2][3]
N₃-COFHydrazine + 1,3,5-Triazine-2,4,6-tricarbaldehydeTEOAPlatinum (Pt)1703 µmol h⁻¹ g⁻¹Not ReportedNot Reported[2][3]
N₂-COFHydrazine + Pyrazine-2,5-dicarbaldehydeTEOACobaloxime (Co-1)782 µmol h⁻¹ g⁻¹0.16% at 400 nm54.4 (at 20 h)[2][3][4]
TFP-TPTPh COFTFPB + 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianilineNot SpecifiedNone2712 µmol g⁻¹ h⁻¹1.09% at 460 nmNot Reported[5]

Experimental Protocols

Synthesis of a TFPB-based COF (TFP-TAPT COF)

This protocol describes the synthesis of a COF from this compound (TFPB) and 2,4,6-tris(4-aminophenyl)triazine (TAPT).

Materials:

  • This compound (TFPB)

  • 2,4,6-tris(4-aminophenyl)triazine (TAPT)

  • 1,4-Dioxane

  • 6 M Aqueous Acetic Acid

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

Procedure:

  • In a Pyrex tube, add TFPB (e.g., 39.0 mg, 0.1 mmol) and TAPT (e.g., 35.1 mg, 0.1 mmol).

  • Add a mixture of 1,4-dioxane (1.0 mL) and 6 M aqueous acetic acid (0.1 mL).

  • Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the precipitate by filtration.

  • Wash the collected solid with anhydrous THF and acetone.

  • Dry the product under vacuum at 80 °C overnight to obtain the TFP-TAPT COF as a powder.

Photocatalytic Hydrogen Evolution Experiment

Experimental Setup:

  • A gas-tight photoreactor with a quartz window.

  • A light source (e.g., 300 W Xenon lamp with a cutoff filter for λ > 420 nm).

  • A gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a molecular sieve column for hydrogen quantification.

  • A circulating water system to maintain a constant temperature.

Procedure:

  • Disperse a specific amount of the synthesized COF photocatalyst (e.g., 10 mg) in an aqueous solution (e.g., 100 mL) containing a sacrificial electron donor (e.g., 10 vol% triethanolamine or 0.1 M ascorbic acid).

  • Add a co-catalyst, typically by in-situ photodeposition. For platinum, add a calculated amount of H₂PtCl₆ solution (e.g., to achieve 3 wt% Pt loading).

  • Seal the photoreactor and purge the suspension with an inert gas (e.g., Argon) for at least 30 minutes to remove dissolved oxygen.

  • Irradiate the suspension with the light source while stirring continuously. Maintain the reaction temperature at a constant value (e.g., 20 °C) using the circulating water system.

  • At regular time intervals (e.g., every hour), take a sample of the gas from the headspace of the reactor using a gas-tight syringe and inject it into the GC to quantify the amount of evolved hydrogen.

  • Calculate the rate of hydrogen evolution, typically in µmol h⁻¹ g⁻¹ or mmol h⁻¹ g⁻¹.

Apparent Quantum Yield (AQY) Measurement

The AQY is a measure of the efficiency of a photocatalytic reaction at a specific wavelength.

Procedure:

  • Use a bandpass filter to select a specific wavelength of light from the lamp.

  • Measure the intensity of the incident light at this wavelength using a calibrated photodiode power sensor.

  • Perform the photocatalytic hydrogen evolution experiment as described in section 3.2 under this monochromatic irradiation.

  • Calculate the AQY using the following formula: AQY (%) = (2 × Number of evolved H₂ molecules / Number of incident photons) × 100

Visualizations

Proposed Photocatalytic Hydrogen Evolution Mechanism

Photocatalytic Hydrogen Evolution Mechanism cluster_COF COF Photocatalyst CB Conduction Band (e⁻) Co_catalyst Co-catalyst (e.g., Pt) CB->Co_catalyst 3. Electron Transfer VB Valence Band (h⁺) VB->CB 2. Electron-Hole Pair Generation SED_ox Oxidized SED VB->SED_ox Light Light (hν) Light->VB 1. Light Absorption H2O H₂O H+ H⁺ H2O->H+ H+->Co_catalyst H2 H₂ SED Sacrificial Electron Donor (e.g., TEOA) SED->VB 5. Hole Quenching Co_catalyst->H2 4. Proton Reduction

Caption: Proposed mechanism of photocatalytic hydrogen evolution using a COF.

Experimental Workflow for Synthesis and Testing

Experimental Workflow cluster_synthesis COF Synthesis cluster_testing Photocatalytic Testing Monomers TFPB + Amine Linker Solvothermal Solvothermal Reaction (e.g., 120°C, 3 days) Monomers->Solvothermal Purification Washing and Drying Solvothermal->Purification COF_powder COF Powder Purification->COF_powder Preparation Disperse COF in Water + Sacrificial Agent + Co-catalyst precursor COF_powder->Preparation Characterization (XRD, SEM, etc.) Degassing Purge with Argon Preparation->Degassing Irradiation Light Irradiation (λ > 420 nm) Degassing->Irradiation Analysis Gas Chromatography (GC) Quantification of H₂ Irradiation->Analysis

Caption: Workflow for the synthesis and photocatalytic testing of TFPB-based COFs.

Logical Relationship of Key Parameters

Key Parameter Relationships COF_Properties COF Properties (Crystallinity, Porosity, Band Structure) Light_Absorption Light Absorption COF_Properties->Light_Absorption Charge_Separation Charge Separation & Transport COF_Properties->Charge_Separation Light_Absorption->Charge_Separation Proton_Reduction Proton Reduction Efficiency Charge_Separation->Proton_Reduction HER Hydrogen Evolution Rate (HER) Proton_Reduction->HER Co_catalyst Co-catalyst Co_catalyst->Proton_Reduction Sacrificial_Agent Sacrificial Agent Sacrificial_Agent->Charge_Separation prevents recombination

Caption: Key parameters influencing the photocatalytic hydrogen evolution rate.

References

Application of TFPB-Based Covalent Organic Frameworks in CO2 Capture and Storage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 1,3,5-tris(4-formylphenyl)benzene (TFPB)-based Covalent Organic Frameworks (COFs) in the field of carbon dioxide (CO2) capture and storage. It includes a summary of quantitative data, detailed experimental protocols for COF synthesis and CO2 capture experiments, and visualizations of the experimental workflows.

Introduction

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures, high surface areas, and tunable functionalities.[1] These characteristics make them promising candidates for a variety of applications, including gas storage and separation. TFPB, a trigonal building block, is a common monomer used in the synthesis of highly porous and stable COFs. This document focuses on the application of TFPB-based COFs for CO2 capture, a critical technology for mitigating greenhouse gas emissions.

Data Presentation

The CO2 capture performance of various TFPB-based and analogous imine-linked COFs is summarized in the table below. The data highlights the influence of different amine linkers and functional groups on the CO2 uptake capacity.

COF MaterialLinkerBET Surface Area (m²/g)CO2 Uptake at 273 K (mg/g)CO2 Uptake at 298 K (mg/g)Pressure (bar)
TFPB-TAPB-COF1,3,5-Tris(4-aminophenyl)benzene (TAPB)41020121
TFPA-TAPB-COFTris(4-aminophenyl)amine (TAPA)54061331
BTMA-TAPA-COFNot Applicable630--1
TFPA-TAPA-COFTris(4-aminophenyl)amine (TAPA)660--1
Co(II)@TA-TF COFCobalt(II) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin1076-169Not Specified
Cz-COFCarbazole-based linker-110 (2.5 mmol/g)-1
Tz-COFBenzobisthiazole-based linker-154 (3.5 mmol/g)-1

Experimental Protocols

Synthesis of TFPB-TAPB-COF (Solvothermal Method)

This protocol describes a typical solvothermal synthesis of a TFPB-based COF using 1,3,5-tris(4-aminophenyl)benzene (TAPB) as the linker.[2][3]

Materials:

  • 1,3,5-tris(4-formylphenyl)benzene (TFPB)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • mesitylene

  • 1,4-dioxane

  • 3 M Aqueous Acetic Acid

  • Anhydrous acetone

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add TFPB and TAPB in a 1:1 molar ratio.

  • Add a solvent mixture of mesitylene and 1,4-dioxane (1:1 v/v).

  • Add 3 M aqueous acetic acid as a catalyst. The final volume should be sufficient to immerse the reactants.

  • The tube is then flash-frozen in liquid nitrogen, evacuated to a pressure below 150 mTorr, and flame-sealed.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The collected solid is washed extensively with anhydrous acetone and anhydrous THF to remove unreacted monomers and oligomers.

  • The purified COF powder is then dried under vacuum at 150 °C overnight to yield the final product.

Characterization of TFPB-based COFs

Powder X-Ray Diffraction (PXRD):

To confirm the crystallinity and determine the structure of the synthesized COF, PXRD patterns are recorded. The experimental pattern is then compared with the simulated pattern for the expected structure.

Porosity and Surface Area Analysis:

Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric adsorption analyzer. Before the measurement, the sample is degassed under high vacuum at 150-180 °C for at least 12 hours to remove any guest molecules from the pores. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the nitrogen adsorption data.

CO2 Capture and Storage Experiments

CO2 Adsorption Isotherm Measurement:

  • Sample Activation: A known mass of the synthesized COF is placed in a sample tube and degassed under high vacuum at a temperature of 150 °C for 6-12 hours.[4] This step is crucial to ensure the pores are free of any adsorbed species.

  • Measurement: The CO2 adsorption isotherm is measured at a constant temperature (e.g., 273 K or 298 K) using a volumetric gas adsorption analyzer (e.g., Quantachrome iSorb-HP).[5] High-purity CO2 gas (99.999%) is introduced into the sample tube in controlled doses, and the amount of adsorbed gas is measured at various equilibrium pressures, typically up to 1 bar.

COF Regeneration (Temperature Swing Adsorption - TSA):

After CO2 capture, the COF can be regenerated for subsequent cycles. A common method is Temperature Swing Adsorption (TSA).[6][7]

  • Heating: The COF sample saturated with CO2 is heated to an elevated temperature (e.g., 100-150 °C) under a flow of inert gas (e.g., N2 or Ar).[6]

  • Purging: The inert gas flow helps to desorb the CO2 from the COF pores.

  • Cooling: After complete desorption, the COF is cooled back to the adsorption temperature for the next CO2 capture cycle. The stability and reusability of the COF are assessed by performing multiple adsorption-desorption cycles.

Visualizations

The following diagrams illustrate the key experimental workflows described in this document.

COF_Synthesis_Workflow cluster_synthesis COF Synthesis cluster_purification Purification & Activation Reactants TFPB & Linker Monomers Mixing Mixing & Sonication Reactants->Mixing Solvents Solvent Mixture (e.g., mesitylene/dioxane) Solvents->Mixing Catalyst Acetic Acid Catalyst->Mixing Reaction Solvothermal Reaction (120°C, 3 days) Mixing->Reaction Filtration Filtration Reaction->Filtration Washing Washing (acetone, THF) Filtration->Washing Drying Vacuum Drying (150°C) Washing->Drying Final COF Powder Final COF Powder Drying->Final COF Powder

Caption: Workflow for the solvothermal synthesis of TFPB-based COFs.

CO2_Capture_Workflow cluster_prep Sample Preparation cluster_adsorption CO2 Adsorption cluster_regeneration Regeneration COF_Sample Synthesized COF Powder Activation Activation (Degassing) (150°C, high vacuum, 6-12h) COF_Sample->Activation Adsorption Volumetric Adsorption (273K or 298K, up to 1 bar) Activation->Adsorption Data_Analysis Isotherm Analysis (Uptake Capacity) Adsorption->Data_Analysis TSA Temperature Swing Adsorption (Heating under inert gas flow) Adsorption->TSA CO2 Saturated COF Recycling Recycled COF TSA->Recycling Recycling->Activation Next Cycle

Caption: Experimental workflow for CO2 capture and regeneration using TFPB-based COFs.

References

Application Notes and Protocols for Schiff Base Condensation Reactions with 1,3,5-Tris(p-formylphenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of functional porous materials through Schiff base condensation reactions involving 1,3,5-Tris(p-formylphenyl)benzene (TFPB). The resulting imine- and hydrazone-linked polymers, particularly Covalent Organic Frameworks (COFs), exhibit high thermal stability, permanent porosity, and large surface areas, making them promising candidates for applications in gas storage, catalysis, chemical sensing, and potentially drug delivery systems.

I. Introduction to Schiff Base Reactions with this compound

This compound is a versatile C3-symmetric building block possessing three aldehyde functional groups.[1] This molecular architecture allows for the formation of extended, two-dimensional or three-dimensional porous networks through condensation reactions with multidentate amines or hydrazides. The most common of these reactions is the Schiff base condensation, which forms a stable imine (-C=N-) linkage.[1] The reversibility of imine bond formation under acidic or basic conditions facilitates a "self-healing" process during synthesis, which is crucial for the formation of highly crystalline and ordered COFs.[2]

The primary application of these reactions is in the synthesis of COFs, which are crystalline porous polymers with potential uses in gas storage and separation, catalysis, and sensing.[1][3] For drug development professionals, the high porosity and tunable functionality of these materials are of interest for creating novel drug delivery platforms.[1]

II. Experimental Protocols

Herein, we provide detailed protocols for the synthesis of representative imine- and hydrazone-linked Covalent Organic Frameworks (COFs) using this compound as a key building block.

Protocol 1: Synthesis of an Imine-Linked COF (TFPB-TAPB-COF)

This protocol details the synthesis of a 2D imine-linked COF from this compound (TFPB) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB).

Materials:

  • This compound (TFPB)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • n-Butanol

  • o-Dichlorobenzene

  • 6 M Acetic Acid

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a 10 mL Pyrex tube, add this compound (TFPB) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) in a 1:1 molar ratio.

  • Add a solvent mixture of n-butanol and o-dichlorobenzene (1:1 v/v).

  • To this mixture, add 0.2 mL of 6 M aqueous acetic acid.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the solution.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, a solid precipitate will be observed.

  • Collect the solid by filtration or centrifugation.

  • Wash the collected solid with anhydrous tetrahydrofuran (THF).

  • Perform a Soxhlet extraction of the solid with THF for 24 hours to remove any unreacted monomers and oligomers.

  • Dry the purified COF powder under vacuum at 120 °C overnight.

Protocol 2: Synthesis of a Hydrazone-Linked COF (COF-43)

This protocol outlines the synthesis of a hydrazone-linked COF from this compound (TFPB) and 2,5-diethoxyterephthalohydrazide.

Materials:

  • This compound (TFPB)

  • 2,5-Diethoxyterephthalohydrazide

  • 1,4-Dioxane

  • Mesitylene

  • 6 M Acetic Acid

  • Anhydrous Acetone

Procedure:

  • Combine this compound (TFPB) and 2,5-diethoxyterephthalohydrazide in a 2:3 molar ratio in a Pyrex tube.

  • Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).

  • Add 0.2 mL of 6 M aqueous acetic acid to the mixture.

  • Sonicate the mixture for 15 minutes to obtain a uniform suspension.

  • Degas the mixture using three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube at 120 °C for 72 hours.

  • After cooling to room temperature, collect the resulting solid by filtration.

  • Wash the solid product thoroughly with anhydrous acetone.

  • Purify the product by Soxhlet extraction with acetone for 24 hours.

  • Dry the final hydrazone-linked COF product under vacuum at 150 °C for 12 hours.

III. Data Presentation

The following tables summarize key quantitative data for COFs synthesized from this compound and various amine and hydrazide linkers.

Table 1: Synthesis and Properties of Imine-Linked COFs

COF NameAmine LinkerSolvent SystemReaction Time (days)Yield (%)BET Surface Area (m²/g)Thermal Stability (°C)
TFPB-TAPB-COF1,3,5-Tris(4-aminophenyl)benzenen-BuOH/o-DCB3~80~771[4]>400
TFPB-PDA-COFp-PhenylenediamineDioxane/Mesitylene3~90~655[5]~450
TFPB-BDA-COFBenzidineDioxane/Mesitylene3~85~980>450
TFPB-Th-COFThionineDioxane/Mesitylene3-147.3[6]-

Table 2: Synthesis and Properties of Hydrazone-Linked COFs

COF NameHydrazide LinkerSolvent SystemReaction Time (days)Yield (%)BET Surface Area (m²/g)Thermal Stability (°C)
COF-432,5-DiethoxyterephthalohydrazideDioxane/Mesitylene3-620280
TFPB-DHz COFTerephthaloyl dihydrazide---790[5]-

Table 3: Spectroscopic Data for Characterization

Compound/MaterialKey FTIR Peaks (cm⁻¹)¹H NMR Signals (ppm)
This compound (TFPB) ~1701 (C=O stretch of aldehyde)[7]~10.05 (s, 3H, -CHO), 7.7-8.0 (m, aromatic H)[7]
Imine-Linked COFs ~1620-1625 (C=N stretch of imine)[8](Typically insoluble, solid-state NMR used)
Hydrazone-Linked COFs ~1620 (C=N stretch of hydrazone), ~3200-3300 (N-H stretch)[5](Typically insoluble, solid-state NMR used)

IV. Application Notes

Gas Storage and Separation

The high surface area and permanent porosity of COFs derived from TFPB make them excellent candidates for gas storage and separation applications. The uniform pore size can be tuned by selecting different amine or hydrazide linkers to selectively adsorb gases like CO₂, H₂, and CH₄. For instance, a benzothiazole-containing COF synthesized from TFPB demonstrated a CO₂ adsorption capacity of 7.8 wt% at 273 K.[8]

Heterogeneous Catalysis

The robust, crystalline framework of these COFs allows for the incorporation of catalytic sites. The porous channels provide easy access for substrates to the active sites, and the products can readily diffuse out. The thermal and chemical stability of these materials allows them to be used in a wide range of reaction conditions.

Chemical Sensing

The extended π-conjugated systems in many of these COFs lead to interesting photophysical properties, such as fluorescence. The porous nature of the material allows for the diffusion of analytes into the framework, which can interact with the fluorescent COF and cause a change in its emission properties (quenching or enhancement). This principle has been used to develop sensors for various molecules.

Drug Delivery

For drug development professionals, the high pore volume and tunable pore size of TFPB-based COFs are of significant interest for drug delivery applications.[1] The large pores can accommodate therapeutic molecules, and the surface of the COF can be functionalized to target specific cells or tissues. The biocompatibility and biodegradability of these materials would need to be thoroughly investigated for such applications. The crystalline and porous nature of these frameworks could allow for controlled release of the encapsulated drug molecules.

V. Visualizations

Schiff_Base_COF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization monomers 1. Monomer Preparation (TFPB + Amine/Hydrazide) solvent 2. Solvent Addition & Sonication monomers->solvent catalyst 3. Catalyst Addition (e.g., Acetic Acid) solvent->catalyst degas 4. Degassing (Freeze-Pump-Thaw) catalyst->degas reaction 5. Solvothermal Reaction (120°C, 3 days) degas->reaction filtration 6. Isolation of Solid (Filtration/Centrifugation) reaction->filtration washing 7. Solvent Washing (e.g., THF, Acetone) filtration->washing soxhlet 8. Soxhlet Extraction washing->soxhlet drying 9. Drying (Vacuum Oven) soxhlet->drying ftir FTIR Spectroscopy (Imine/Hydrazone formation) drying->ftir pxrd Powder X-Ray Diffraction (Crystallinity) drying->pxrd gas_sorption Gas Sorption Analysis (Surface Area, Porosity) drying->gas_sorption tga Thermogravimetric Analysis (Thermal Stability) drying->tga

Caption: General workflow for the synthesis and characterization of COFs.

Logical_Relationship TFPB This compound (TFPB) Condensation Schiff Base Condensation TFPB->Condensation Amine Multidentate Amine (e.g., TAPB, PDA) Amine->Condensation Hydrazide Dihydrazide (e.g., Terephthalohydrazide) Hydrazide->Condensation Imine_COF Imine-Linked COF Condensation->Imine_COF forms Hydrazone_COF Hydrazone-Linked COF Condensation->Hydrazone_COF forms Properties Properties: - High Surface Area - Porosity - Crystallinity - Thermal Stability Imine_COF->Properties Hydrazone_COF->Properties Applications Applications: - Gas Storage/Separation - Catalysis - Sensing - Drug Delivery Properties->Applications

References

Application Notes and Protocols for Solvothermal Synthesis of Hydrazone-Linked Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of solvothermal synthesis of hydrazone-linked Covalent Organic Frameworks (COFs). Hydrazone-linked COFs are a class of porous crystalline polymers with promising applications in catalysis, gas storage, and drug delivery due to their high stability, large surface area, and tunable functionality.[1][2][3]

General Principles

The solvothermal synthesis of hydrazone-linked COFs involves the condensation reaction between multitopic aldehyde and hydrazide building blocks in a sealed vessel under elevated temperature and pressure.[4][5] The solvent medium plays a crucial role in the crystallization process, and a catalyst, typically an acid, is used to facilitate the reversible hydrazone formation, which allows for the correction of defects and the formation of a crystalline framework.

Experimental Workflow

The general workflow for the solvothermal synthesis of hydrazone-linked COFs is depicted in the diagram below. This process involves the precise mixing of monomers and a catalyst in a suitable solvent system, followed by a controlled heating and cooling cycle. The resulting solid product is then thoroughly washed and dried to obtain the pure COF material.

Solvothermal_Synthesis_Workflow A Monomer & Catalyst Preparation C Mixing & Sonication A->C B Solvent System Preparation B->C D Solvothermal Reaction (Sealed Vessel, Elevated T) C->D Transfer to pressure vessel E Cooling to Room Temperature D->E F Isolation by Filtration E->F G Washing with Solvents F->G H Drying under Vacuum G->H I Characterization H->I

Caption: General workflow for the solvothermal synthesis of hydrazone-linked COFs.

Experimental Protocols

Below are detailed protocols for the synthesis of two different hydrazone-linked COFs, Tfpa-Od COF and TRIPOD-DHTH COF, derived from published literature.

Protocol for Solvothermal Synthesis of Tfpa-Od COF[4][5]

Materials:

  • 1,3,5-tris(4-formylphenyl)amine (Tfpa)

  • Oxalyl dihydrazide (Od)

  • Mesitylene

  • 1,4-dioxane

  • 6 M Acetic acid

  • Deionized water

  • Tetrahydrofuran (THF)

  • Acetone

  • Pressure vial (100 mL)

Procedure:

  • In a 100 mL pressure vial, combine Tfpa (0.1822 mmol) and Od (0.2732 mmol).

  • Add a solvent mixture of mesitylene and 1,4-dioxane (1:4, v/v) to dissolve the monomers.

  • Add 1 mL of 6 M acetic acid to the solution.

  • Seal the vial tightly and place it in an oven preheated to 120 °C for 72 hours.

  • After the reaction, allow the vial to cool to room temperature. A yellow precipitate should be visible.

  • Collect the solid product by filtration.

  • Wash the precipitate thoroughly with deionized water, tetrahydrofuran (THF), and acetone.

  • Dry the final product overnight in an oven at 90 °C. The expected yield is approximately 94%.

Protocol for Ultrasonic-Assisted Synthesis of TRIPOD-DHTH COF[2]

Materials:

  • 4,4′,4′′-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-benzaldehyde (TRIPOD)

  • 2,5-dihydroxyterephthalohydrazide (DHTH)

  • 1,4-dioxane

  • 6.0 M aqueous acetic acid

  • Anhydrous dichloromethane

  • Anhydrous acetone

  • Tetrahydrofuran (THF)

  • Beaker

  • Ice water bath sonicator

Procedure:

  • In a beaker, combine TRIPOD (0.48 mmol, 112 mg) and DHTH (0.72 mmol, 162 mg).

  • Add a solution of 1,4-dioxane (12 mL) and 6.0 M aqueous acetic acid (2 mL) to the beaker.

  • Place the beaker in an ice water bath and sonicate the mixture for 8 hours. A fluffy yellow solid is expected to form.

  • Isolate the solid product by filtration.

  • Wash the solid sequentially three times with anhydrous dichloromethane, anhydrous acetone, and tetrahydrofuran.

  • Activate the product by drying under vacuum at 120 °C for 8 hours.

Data Presentation: Properties of Hydrazone-Linked COFs

The following table summarizes key quantitative data for several hydrazone-linked COFs synthesized via solvothermal methods.

COF NameMonomersBET Surface Area (m²/g)Pore Size (nm)Yield (%)Ref.
Tfpa-Od COF Tfpa, OdNot specified2.7694[4][5]
TRIPOD-DHTH COF TRIPOD, DHTH2.788.88Not specified[2]
TpODH COF 1,3,5-triformylphloroglucinol, Oxalyldihydrazide835Not specifiedNot specified[6][7]
TFPB-DHz COF TFPB, DHz790Not specifiedNot specified[8][9][10]
TFPT-DHz COF TFPT, DHz1199Not specifiedNot specified[8][9][10]
Py-DHz COF Py, DHz932Not specifiedNot specified[8][9][10]
L-DBP-BTA COF L-DBP-Boc, BTANot specified2.072[11]
L-DBP-TZ COF L-DBP-Boc, TZNot specified3.575[11]

Characterization of Hydrazone-Linked COFs

A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the resulting COFs.

  • Powder X-Ray Diffraction (PXRD): To determine the crystallinity and identify the crystal structure of the COF.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the hydrazone linkage (C=N bond) and the disappearance of the starting aldehyde and hydrazide functional groups.[2][11]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the porous COF material.[2]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.[11]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized COF.[2]

Applications in Drug Development

Hydrazone-linked COFs are gaining attention in the field of drug development due to their high drug loading capacity and pH-responsive drug release capabilities.[12][13][14] The hydrazone bond is susceptible to cleavage under acidic conditions, such as those found in tumor microenvironments or endosomes, allowing for targeted drug delivery.[12][13][14] Researchers are exploring the use of these COFs as nanocarriers for anticancer drugs like doxorubicin, demonstrating enhanced therapeutic effects.[12][13][14] The tunable pore size and functionality of hydrazone-linked COFs also make them promising candidates for various other biomedical applications.[1]

References

Application Notes and Protocols: 1,3,5-Tris(p-formylphenyl)benzene in the Synthesis of Semiconducting 2D Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of semiconducting 2D Covalent Organic Frameworks (COFs) utilizing 1,3,5-Tris(p-formylphenyl)benzene (TFPB) as a key building block. The unique structural properties of TFPB, featuring a C3-symmetric triphenylbenzene core with three reactive aldehyde groups, make it an ideal candidate for the construction of highly ordered, porous, and crystalline 2D networks with tunable electronic properties.

Introduction to TFPB-based Semiconducting COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. By carefully selecting the building blocks, the electronic and optical properties of COFs can be tailored, leading to materials suitable for a range of applications, including gas storage, catalysis, and sensing. When π-conjugated building blocks are used, the resulting COFs can exhibit semiconducting behavior, making them promising candidates for next-generation electronic and optoelectronic devices.

This compound is a versatile building block for constructing 2D COFs through various condensation reactions. The most common methods involve Schiff-base reactions with multitopic amines or Knoevenagel condensations with molecules containing active methylene groups. These reactions are often reversible, allowing for "error-correction" during the synthesis and leading to highly crystalline materials. The choice of the linking chemistry and the complementary building block significantly influences the resulting COF's properties, such as its porosity, stability, and electronic characteristics.

Applications in Semiconductor Devices

The ordered π-stacking and in-plane conjugation of TFPB-based COFs provide pathways for charge transport, a key requirement for semiconductor applications. Researchers have successfully incorporated these materials into various electronic devices, demonstrating their potential in:

  • Field-Effect Transistors (FETs): The regular, porous structure of COFs can facilitate charge carrier mobility.

  • Photodetectors: The ability to absorb light and generate charge carriers makes them suitable for light-sensing applications.

  • Photocatalysis: TFPB-based COFs have been shown to be active in photocatalytic hydrogen evolution, highlighting their ability to generate and utilize photoexcited charge carriers.

  • Sensors: The porous nature and tunable electronic properties allow for the development of sensitive and selective chemical sensors.

Data Presentation: Properties of TFPB and Analog-Based Semiconducting COFs

The following table summarizes key properties of various semiconducting COFs synthesized from TFPB and its analogs. This data highlights how the choice of building blocks and synthetic conditions can be used to tune the material's characteristics for specific applications.

COF Name/SystemLinker(s)Linkage TypeSurface Area (m²/g)Bandgap (eV)Charge Carrier Mobility (cm²/Vs)Application DemonstratedReference
Benzothiazole COFTFPB and Benzothiazole derivativeImine328--CO₂ Adsorption
Knoevenagel Condensation COFTFPB and Benzyl Cyanide derivativeKnoevenagel Condensation---Photocatalytic H₂ Evolution (2.9 µmol/h)
TPTF-COF1,3,5-Tris(3-fluoro-4-formylphenyl)benzene & 1,3,5-Tris(4-aminophenyl)benzeneImine1084.61--Fluorescence Sensing
Anthracene-based COF (dihydroxy linker)Hydroxy-functionalized 1,3,5-triformylbenzene & Anthracene-based amineImine-1.8Enhanced in thin filmPhotocatalytic H₂ Evolution (8.4 ± 0.5 mmol g⁻¹ h⁻¹)
TPB-TFB COF (thin film)1,3,5-Tris(4-aminophenyl)benzene & 1,3,5-TriformylbenzeneImine-~2.1165 ± 10High Mobility Semiconductor
NiPc-OH-COFPhthalocyanine & DiaminobenzenediolPolyimide---Electrocatalysis (Conductivity: 1.5 x 10⁻³ S/m)
Cu₂(OHPTP) 2D c-MOFOctahydroxyphenanthro[9,10:b]triphenylene & Cu(II)Metal-Organic-~0.5010.0High Mobility Semiconductor (Conductivity: 0.10 S/cm)

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a TFPB-based Imine-linked 2D COF

This protocol is a generalized procedure based on common solvothermal methods for synthesizing imine-linked COFs.

Materials:

  • This compound (TFPB)

  • Aromatic amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene (TAPB) or p-Phenylenediamine (PDA))

  • Solvent mixture (e.g., 1,2-dichlorobenzene:n-butanol, or mesitylene:dioxane)

  • Aqueous acetic acid (e.g., 6 M)

  • Pyrex tube

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Pyrex tube, add this compound and the chosen aromatic amine linker in a 1:1.5 molar ratio of aldehyde to amine functional groups.

  • Add the desired solvent mixture to the Pyrex tube. The concentration of the monomers is typically in the range of 10-50 mM.

  • Add the aqueous acetic acid catalyst to the mixture. The volume of the catalyst is usually a fraction of the total solvent volume (e.g., 1-10%).

  • The mixture is sonicated for 15-30 minutes to ensure homogeneity.

  • The Pyrex tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed under vacuum.

  • The sealed tube is then placed in an oven and heated at a specific temperature (typically 120-150 °C) for 3-7 days.

  • After cooling to room temperature, the tube is opened, and the solid product is collected by filtration.

  • The collected solid is washed sequentially with anhydrous acetone, tetrahydrofuran, and dichloromethane to remove any unreacted monomers and oligomers.

  • The purified COF powder is then dried under vacuum at an elevated temperature (e.g., 80-120 °C) overnight.

Protocol 2: Fabrication of a TFPB-based COF Thin Film on a Substrate

This protocol describes a general method for the in-situ growth of a COF thin film on a substrate, which is crucial for device fabrication.

Materials:

  • Substrate (e.g., silicon wafer with a silicon dioxide layer, quartz, or fluorine-doped tin oxide glass)

  • This compound (TFPB)

  • Aromatic amine linker

  • Solvent mixture and catalyst as in Protocol 1

  • Teflon-lined autoclave or a custom-made reaction chamber

Procedure:

  • The substrate is thoroughly cleaned by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) and then dried with a stream of nitrogen. The substrate may be further treated with a piranha solution or oxygen plasma to enhance its hydrophilicity.

  • A solution of the TFPB and amine linkers is prepared in the chosen solvent mixture with the catalyst, as described in Protocol 1.

  • The cleaned substrate is placed in the Teflon-lined autoclave or reaction chamber.

  • The monomer solution is carefully added to the autoclave, ensuring the substrate is fully immersed.

  • The autoclave is sealed and heated in an oven at a temperature and for a duration similar to the solvothermal synthesis of the powder (e.g., 120 °C for 3 days).

  • After the reaction, the autoclave is cooled to room temperature.

  • The substrate with the grown COF thin film is removed from the solution and gently washed with fresh solvent to remove any loosely attached particles.

  • The COF thin film is then dried under vacuum.

Visualizations

Synthesis_Workflow Synthesis Workflow of TFPB-based Semiconducting COFs cluster_synthesis COF Synthesis cluster_fabrication Device Fabrication TFPB 1,3,5-Tris(p-formylphenyl) benzene (TFPB) Solvothermal Solvothermal Reaction TFPB->Solvothermal Thin_Film Thin Film Growth on Substrate TFPB->Thin_Film Amine Amine Linker (e.g., TAPB, PDA) Amine->Solvothermal Amine->Thin_Film COF_Powder COF Powder Solvothermal->COF_Powder COF_Powder->Thin_Film Exfoliation & Deposition COF_Film COF Thin Film Thin_Film->COF_Film Device Electronic Device (e.g., FET, Sensor) COF_Film->Device Electrode Deposition

Caption: Synthesis and fabrication workflow for TFPB-based COFs.

Structure_Property_Relationship Structure-Property Relationship in TFPB-COFs cluster_structure Structural Features cluster_properties Electronic Properties Building_Blocks Monomer Selection (TFPB & Linker) Bandgap Bandgap Building_Blocks->Bandgap Mobility Charge Carrier Mobility Building_Blocks->Mobility Linkage Linkage Chemistry (Imine, Knoevenagel) Linkage->Bandgap Conductivity Conductivity Linkage->Conductivity Crystallinity Crystallinity & Order Crystallinity->Mobility Crystallinity->Conductivity Porosity Porosity & Surface Area Photocurrent Photocurrent Generation Porosity->Photocurrent Interfacial Area Bandgap->Photocurrent Mobility->Conductivity

Caption: Key structure-property relationships in TFPB-based COFs.

Application Notes and Protocols for Creating Porous Frameworks for Gas Sorption and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, activation, and characterization of porous frameworks, specifically Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), for applications in gas sorption and heterogeneous catalysis.

Application Notes

Introduction to Porous Frameworks

Porous frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are a class of crystalline materials with exceptionally high surface areas and tunable porosities.[1][2] MOFs are constructed from metal ions or clusters coordinated to organic ligands, while COFs are composed of light elements linked by strong covalent bonds.[3][4] These materials have garnered significant attention for their potential applications in gas storage and separation, catalysis, drug delivery, and sensing.[1][5][6][7] Their tailorable pore sizes, chemical functionalities, and high void volumes make them ideal candidates for encapsulating guest molecules, including gases and active pharmaceutical ingredients.[1][6]

Applications in Gas Sorption

The high porosity and tunable pore chemistry of MOFs and COFs make them excellent materials for gas sorption and separation.[8] By modifying the organic linkers or metal nodes, the frameworks can be designed to selectively adsorb specific gases, such as carbon dioxide (CO2), methane (CH4), and hydrogen (H2). This has significant implications for carbon capture technologies, natural gas purification, and hydrogen storage.[9] The performance of these materials is typically evaluated based on their gas uptake capacity, selectivity, and the heat of adsorption.[9]

Applications in Catalysis

MOFs and COFs serve as versatile platforms for heterogeneous catalysis.[10][11][12] The active catalytic sites can be introduced in several ways: the metal nodes themselves can be catalytically active, the organic linkers can be functionalized with catalytic moieties, or catalytically active guest species can be encapsulated within the pores.[10][12] The well-defined, ordered structure of these frameworks allows for precise control over the catalytic environment, leading to high activity, selectivity, and stability.[10][13] Applications range from organic transformations and fine chemical synthesis to electrocatalysis and photocatalysis.[3][14][15]

Relevance to Drug Development

The exceptional drug loading capacity of MOFs, owing to their large surface areas and pore volumes, makes them attractive vehicles for drug delivery.[1][2] They can encapsulate a wide variety of therapeutic agents, from small molecules to large biologics.[1] The tunable nature of MOFs allows for the control of drug release rates by modifying the framework's composition and pore size.[1] Furthermore, the surfaces of these frameworks can be functionalized to target specific cells or tissues, enhancing therapeutic efficacy and minimizing side effects.[6]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework (MOF-74 type)

This protocol describes a general method for the solvothermal synthesis of a bimetallic MOF-74, specifically Ni-Cu-MOF-74, which has shown promise in CO2/N2 separation.[16]

Materials:

  • 2,5-dihydroxyterephthalic acid (H4DOBDC)

  • Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

  • Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a glass beaker, dissolve 1 mmol of 2,5-dihydroxyterephthalic acid in a solvent mixture of DMF, ethanol, and deionized water (1:1:1 v/v/v).

  • In a separate beaker, prepare a solution of the metal salts by dissolving 0.99 mmol of Ni(NO3)2·6H2O and 0.01 mmol of Cu(NO3)2·3H2O in a minimal amount of deionized water.

  • Under constant stirring, add the metal salt solution to the organic linker solution.

  • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF and then with a volatile solvent like ethanol or methanol to remove unreacted starting materials and residual DMF.

  • Dry the product under vacuum at an elevated temperature (e.g., 150 °C) to activate the framework (see Protocol 3).

Protocol 2: Synthesis of a Covalent Organic Framework (COF) via Solvothermal Method

This protocol outlines a general solvothermal synthesis for a 2D imine-based COF.

Materials:

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Terephthalaldehyde (TPA)

  • A 1:1 mixture of mesitylene and 1,4-dioxane

  • Aqueous acetic acid (6 M)

Procedure:

  • In a Pyrex tube, add TAPB (e.g., 0.1 mmol) and TPA (e.g., 0.15 mmol).

  • Add the solvent mixture of mesitylene and dioxane (e.g., 1 mL).

  • Add the aqueous acetic acid catalyst (e.g., 0.1 mL).

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.

  • Place the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the product sequentially with acetone, tetrahydrofuran (THF), and dichloromethane.

  • Dry the product under vacuum at 150 °C overnight to obtain the activated COF.

Protocol 3: Activation of Porous Frameworks

Activation is a crucial step to remove guest solvent molecules from the pores, making the internal surface area accessible for gas sorption and catalysis.[17][18]

Method A: Thermal Activation

  • Place the as-synthesized and washed framework material in a vacuum oven or a Schlenk line.

  • Slowly heat the sample under a dynamic vacuum to a temperature that is high enough to remove the solvent but below the decomposition temperature of the framework (typically 100-250 °C).

  • Hold the sample at this temperature for several hours (e.g., 12-24 hours) until the solvent is completely removed.

  • Cool the sample to room temperature under vacuum before further use.

Method B: Supercritical CO2 (scCO2) Drying [17][19] This method is particularly useful for delicate frameworks that are prone to collapse upon thermal activation.[20]

  • Place the solvent-exchanged sample (typically with a low boiling point solvent like ethanol or acetone) in a high-pressure vessel of a supercritical dryer.

  • Pressurize the vessel with liquid CO2 at a temperature below its critical point (31 °C).

  • Allow the liquid CO2 to exchange with the solvent in the pores for several hours.

  • Slowly heat the vessel above the critical temperature and pressure of CO2 (31 °C and 73.8 bar) to bring the CO2 into its supercritical state.

  • Slowly vent the supercritical CO2 from the vessel while maintaining the temperature above the critical point.

  • Once the pressure has returned to ambient, the activated, solvent-free framework can be recovered.

Protocol 4: Gas Sorption Measurement

Gas sorption analysis is used to determine the surface area, pore volume, and pore size distribution of porous materials.[21][22][23]

Instrumentation: Volumetric gas adsorption analyzer.

Procedure:

  • Degassing: Accurately weigh a sample of the activated porous framework (typically 50-100 mg) into a sample tube. Attach the sample tube to the degassing port of the analyzer and heat it under vacuum (e.g., 150 °C for 12 hours) to remove any adsorbed moisture or atmospheric gases.

  • Analysis: Transfer the degassed sample tube to the analysis port of the instrument.

  • Immerse the sample tube in a liquid nitrogen bath (77 K) for N2 adsorption or an argon bath (87 K) for Ar adsorption.

  • The instrument will then automatically dose known amounts of the analysis gas into the sample tube and measure the pressure equilibration.

  • An adsorption-desorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure (P/P₀).

  • Data Analysis:

    • BET (Brunauer-Emmett-Teller) Theory: Calculate the specific surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.[24]

    • t-Plot Method: Determine the micropore volume.

    • BJH (Barrett-Joyner-Halenda) Method or DFT (Density Functional Theory) Models: Calculate the pore size distribution from the desorption branch of the isotherm.[22]

Protocol 5: Evaluation of Catalytic Performance

This protocol provides a general procedure for testing the catalytic activity of a porous framework in a liquid-phase reaction.

Example Reaction: Cycloaddition of CO2 to an epoxide.

Procedure:

  • In a high-pressure reactor, add the activated porous framework catalyst (e.g., 1-5 mol% relative to the substrate).

  • Add the epoxide substrate and a co-catalyst (if required, e.g., a quaternary ammonium salt).

  • Seal the reactor and purge it with CO2 several times to remove air.

  • Pressurize the reactor with CO2 to the desired pressure (e.g., 10-20 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the CO2.

  • Separate the catalyst from the reaction mixture by centrifugation or filtration.

  • Analyze the product mixture to determine the conversion of the substrate and the selectivity for the desired product.

  • Recyclability Test: Wash the recovered catalyst with a suitable solvent, dry it, and reuse it in a subsequent catalytic run to evaluate its stability and reusability.

Data Presentation

Table 1: Comparison of Porous Frameworks for CO2 Sorption

FrameworkMetal(s)Organic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 Uptake (wt%) [Condition]Reference
Mg-MOF-74Mg2,5-dihydroxyterephthalic acid~1300~0.558.9 [20% CO2 in CH4][9]
Zn-MOF-74Zn2,5-dihydroxyterephthalic acid~1100~0.500.35 [20% CO2 in CH4][9]
Ni-Cu-MOF-74Ni, Cu2,5-dihydroxyterephthalic acidNot SpecifiedNot SpecifiedHigh Permeability[16]
Zeolite 13XSi, Al-7260.2516.4 [0.8 bar, RT][8]

Table 2: Catalytic Performance of Porous Frameworks

CatalystReactionSubstrateProductConversion (%)Selectivity (%)Reference
Sn-EOFEsterificationOleic acidMonoglyceride40>98[10]
MIL-101(Cr)Sulfide OxidationThioanisoleThioanisole oxide~100High[10]
Pd-MOFOlefin HydrogenationVarious alkenesAlkanesHighShape/size dependent[10]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation Metal_Source Metal Source (e.g., Metal Salt) Reaction Solvothermal Reaction Metal_Source->Reaction Organic_Linker Organic Linker Organic_Linker->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction As_Synthesized_MOF As-Synthesized Framework Reaction->As_Synthesized_MOF Washing Washing with Fresh Solvent As_Synthesized_MOF->Washing Washed_MOF Washed Framework Washing->Washed_MOF Activation_Method Activation (Thermal/scCO2) Washed_MOF->Activation_Method Activated_MOF Activated Porous Framework Activation_Method->Activated_MOF

Caption: General workflow for the synthesis and activation of a porous framework.

Gas_Sorption_Analysis Sample Activated Porous Framework Degassing Degassing (Heat under Vacuum) Sample->Degassing Analysis Gas Adsorption Measurement (e.g., N2 at 77K) Degassing->Analysis Isotherm Adsorption/Desorption Isotherm Analysis->Isotherm Data_Analysis Data Analysis Isotherm->Data_Analysis Results Surface Area (BET) Pore Volume Pore Size Distribution Data_Analysis->Results

Caption: Experimental workflow for gas sorption analysis of a porous material.

Catalytic_Cycle Catalyst Porous Framework Catalyst Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate Adsorption Substrate Substrate(s) Substrate->Intermediate Intermediate->Catalyst Desorption Product Product(s) Intermediate->Product Reaction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Tris(p-formylphenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,3,5-Tris(p-formylphenyl)benzene (TFPB). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Suzuki-Miyaura coupling reaction.

Question: My reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of TFPB can stem from several factors. Here is a systematic approach to troubleshooting:

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure you are using fresh, high-quality catalyst and proper inert atmosphere techniques (e.g., nitrogen or argon blanket).

  • Insufficient Base: The base is crucial for the transmetalation step. Ensure the base is fully dissolved and of the correct concentration. Potassium carbonate (K₂CO₃) is commonly used and effective.

  • Poor Reagent Quality: The purity of your starting materials, 1,3,5-tribromobenzene and 4-formylphenylboronic acid, is critical. Impurities can interfere with the catalytic cycle.

  • Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. Ensure the reaction is heated to a sufficient reflux temperature (typically 80-90°C) for an adequate duration (12-72 hours, depending on the specific conditions).

  • Solvent Issues: The choice of solvent is important for solubility and reaction kinetics. A mixture of a polar aprotic solvent like THF (to dissolve the boronic acid) and water (to dissolve the base) is often effective. Toluene can be used for higher temperatures and improved thermal stability.

Question: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

Answer:

The most common side products in this synthesis are from homocoupling of the boronic acid and incomplete coupling reactions.

  • Homocoupling of 4-formylphenylboronic acid: This occurs when the boronic acid couples with itself. It can be minimized by thoroughly degassing your solvents to remove oxygen before adding the palladium catalyst.

  • Incompletely coupled intermediates: These are mono- or di-substituted phenylbenzene species. To drive the reaction to completion and favor the formation of the desired tris-substituted product, consider using a slight excess (1.2–1.5 equivalents per bromine site) of the 4-formylphenylboronic acid.

Question: The purification of the final product is proving difficult. What are the best practices for isolating pure this compound?

Answer:

Purification of TFPB can be challenging due to its low solubility in many common organic solvents.

  • Initial Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most effective method for purifying the crude product. A silica gel column with a solvent system such as hexane/ethyl acetate is commonly employed to separate the desired product from unreacted starting materials and side products.

  • Recrystallization: If the product is still not pure after column chromatography, recrystallization from a suitable solvent system can be attempted, although finding a good solvent can be difficult due to the molecule's rigidity and low solubility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most widely used and generally most effective method. This involves the reaction of 1,3,5-tribromobenzene with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base.

Q2: Which palladium catalyst should I use for the best results?

A2: Several palladium catalysts can be effective. Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used with good success.

Q3: Can I use other coupling reactions to synthesize TFPB?

A3: While the Suzuki-Miyaura reaction is the most common, other cross-coupling reactions could potentially be adapted for this synthesis. However, the Suzuki reaction is often preferred due to the commercial availability and stability of the boronic acid reagents.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient way to monitor the reaction's progress by observing the consumption of the starting materials and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Data Presentation

The following table summarizes representative reaction conditions for the synthesis of this compound via Suzuki-Miyaura coupling, with reported yields.

CatalystBaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Bis(triphenylphosphine)palladium(II) chlorideK₂CO₃Tetrahydrofuran/WaterReflux1292[1]
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water80-9012-72Not specified[2]
PdCl₂(PPh₃)₂K₂CO₃Tetrahydrofuran/Water80-9012-72Not specified[2]

Experimental Protocols

High-Yield Synthesis of this compound via Suzuki-Miyaura Coupling[1]

This protocol is based on a reported high-yield synthesis.

Materials:

  • 1,3,5-Tribromobenzene

  • 4-Formylphenylboronic acid

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1,3,5-tribromobenzene and 4-formylphenylboronic acid (a slight excess is recommended).

  • Add anhydrous tetrahydrofuran to dissolve the reactants.

  • In a separate container, prepare an aqueous solution of potassium carbonate.

  • Purge the reaction flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Under the inert atmosphere, add the aqueous potassium carbonate solution to the reaction mixture.

  • Add the bis(triphenylphosphine)palladium(II) chloride catalyst to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring and maintain the inert atmosphere.

  • Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizations

experimental_workflow start Start reactants 1. Combine Reactants (1,3,5-Tribromobenzene & 4-Formylphenylboronic acid) in THF start->reactants inert_atm 2. Establish Inert Atmosphere (N2 or Ar) reactants->inert_atm base_cat 3. Add Base (aq. K2CO3) & Catalyst (PdCl2(PPh3)2) inert_atm->base_cat reflux 4. Heat to Reflux (12 hours) base_cat->reflux workup 5. Aqueous Workup & Extraction (DCM) reflux->workup purify 6. Purification (Column Chromatography) workup->purify product Pure TFPB purify->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for TFPB synthesis.

References

Technical Support Center: Scaling Up Covalent Organic Framework (COF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Covalent Organic Frameworks (COFs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up COF synthesis from milligram to gram or kilogram scale?

Scaling up COF synthesis presents several significant challenges that can affect the material's quality and reproducibility. The primary hurdles include:

  • Maintaining Crystallinity and Porosity: Achieving high crystallinity is crucial for the ordered pore structures of COFs, but this becomes difficult at larger scales where rapid precipitation can lead to amorphous or poorly crystalline materials.[1][2]

  • Reaction Control: Homogeneous mixing and uniform heat distribution are harder to maintain in large reaction vessels, leading to inconsistencies in nucleation and growth.[3]

  • Purification and Activation: Removing unreacted monomers, catalysts, and solvents from large quantities of COF powder is a tedious and time-consuming process that can cause pore collapse if not handled correctly.[4][5]

  • Reaction Time: Traditional solvothermal methods often require long reaction times (e.g., 72 hours), which is a bottleneck for large-scale production.[7][8]

Q2: How does the choice of synthesis method affect scalability?

The synthesis method profoundly impacts the scalability, quality, and sustainability of COF production. Solvothermal synthesis is the most common lab-scale method but its long reaction times and use of high-boiling point organic solvents pose challenges for industrial-scale production.[1][8] Alternative methods are being explored to overcome these limitations:

  • Microwave-Assisted Synthesis: Can dramatically reduce reaction times from days to minutes and sometimes yield materials with better crystallinity and porosity than solvothermal routes.[4][8]

  • Mechanochemical Synthesis: This solvent-free or low-solvent method is environmentally friendly, economical, and simple. However, it can sometimes result in lower crystallinity, which may be improved by adding a small amount of solvent or a molecule organizer.[4]

  • Flow Chemistry: Offers precise control over reaction parameters, leading to consistent product quality and enabling continuous production, which is highly desirable for industrial applications.

  • Melt Synthesis: A solvent-free method using a molten flux (e.g., benzoic anhydride) has been developed for producing crystalline vinylene-linked COFs at a larger scale.[7]

Q3: Why is reversible bond formation critical for obtaining crystalline COFs?

The formation of a crystalline COF, as opposed to an amorphous polymer, relies on the principle of "error-correction."[7] This is enabled by the reversibility of the covalent bond formation (e.g., imine or boronate ester linkages).[4][7] If monomers connect in a way that disrupts the long-range order, the reversible nature of the reaction allows these "mistakes" to be undone. The system can then self-heal and reorganize into the most thermodynamically stable, crystalline structure.[4][7] Reactions that form highly stable, irreversible bonds tend to be under kinetic control and often result in disordered, amorphous materials.[7]

Troubleshooting Guide

Q4: My scaled-up COF batch has poor crystallinity, as indicated by broad or absent PXRD peaks. What are the likely causes and solutions?

Poor crystallinity is a common issue in scaled-up synthesis. The rapid assembly of monomers can lead to defects and disordered structures.[2]

  • Cause 1: Rapid Precipitation: In larger volumes, concentration and temperature gradients can cause the COF to precipitate too quickly, trapping it in a kinetically favored amorphous state.

    • Solution: Introduce a modulator, such as aniline or benzaldehyde, to the reaction.[3][9] Modulators compete with the monomers for reactive sites, slowing down the polymerization rate and allowing more time for error correction and ordered crystal growth.[9]

  • Cause 2: Inefficient Mixing or Heat Transfer: Non-uniform conditions in a large reactor can lead to localized areas of high supersaturation and rapid nucleation.

    • Solution: Improve mechanical stirring to ensure the reaction mixture is homogeneous. For heating, use an oil bath or a jacketed reactor for more uniform temperature distribution.

  • Cause 3: Incorrect Catalyst or Water Concentration: The catalyst (often an acid like acetic acid) and the presence of water are crucial for facilitating the reversible imine bond formation.[7]

    • Solution: Systematically optimize the concentration of the acid catalyst and the amount of water in the solvent system. This often requires screening different concentrations to find the optimal balance for crystallinity.[7][10]

  • Cause 4: Inappropriate Solvent System: The solubility of the monomers and the growing COF particles is critical.

    • Solution: A two-step solvothermal procedure can be effective. First, allow the monomers to polycondense, then introduce a different solvent system that facilitates the structural repair and crystallization of the framework.[1]

Q5: The BET surface area of my scaled-up COF is significantly lower than the literature value for the small-scale synthesis. Why is this happening?

A low surface area usually indicates pore collapse or the presence of residual impurities within the pores.

  • Cause 1: Incomplete Activation: Residual solvent, unreacted monomers, or catalyst molecules can remain trapped within the COF channels, blocking nitrogen access during BET analysis.

    • Solution: Ensure a thorough purification and activation process. Soxhlet extraction with a series of solvents is effective for removing impurities.[4] Following purification, activate the COF under high vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to completely remove guest molecules.

  • Cause 2: Pore Collapse During Solvent Removal: The strong capillary forces exerted during the evaporation of solvents can cause the flexible layers of 2D COFs to collapse, especially for frameworks lacking strong π-π stacking interactions.[5][10]

    • Solution 1: Use a "self-sacrificing guest" strategy. After synthesis, exchange the solvent with a saturated ammonium bicarbonate solution. The salt crystallizes inside the pores, acting as a rigid support. The salt is then sublimed away under vacuum, leaving the porous structure intact.[5]

    • Solution 2: Employ supercritical CO2 drying. This technique avoids the liquid-gas phase boundary, thus eliminating the capillary forces that cause pore collapse.[10]

  • Cause 3: Interpenetration or Structural Defects: In 3D COFs, network interpenetration can reduce the accessible pore volume.[3] Poor crystallinity also leads to a disordered structure with a lower effective surface area.

    • Solution: Re-optimize the synthesis conditions (see Q4) to improve crystallinity. For 3D COFs, using a modulator like aniline has been shown to control interpenetration and yield single crystals.[3]

Quantitative Data Summary

The following table summarizes key parameters from various COF synthesis methods, highlighting the differences observed when scaling up.

COF NameSynthesis MethodScaleReaction TimeBET Surface Area (m²/g)Key Finding
COF-5Solvothermal-72 hours~1590Standard solvothermal synthesis.[4]
COF-5Microwave-Assisted-20 minutes>2000Microwave synthesis is much faster and can lead to higher porosity.[4][8]
TpPa-1/TpPa-2Microwave-Assisted-1 hourHigher than solvothermalExhibited better crystallinity and porosity compared to the solvothermal route.[4]
Various COFsDeep Eutectic Solvent (DES)1.6 g-Comparable to solvothermalDES method was successfully scaled up and the solvent could be reused.[10]
TPT-COF-1SolvothermalGram-scale-1589Successful gram-scale synthesis via a standard solvothermal method.[8]

Experimental Protocols

Protocol 1: Two-Step Solvothermal Scale-Up for Improved Crystallinity

This protocol is based on a strategy to separate the initial polymerization from the subsequent crystallization and defect-repairing step, which has been shown to be effective for scale-up.[1]

Step 1: Polycondensation

  • In a large, round-bottom flask equipped with a mechanical stirrer, add the amine monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene) and the aldehyde monomer (e.g., terephthalaldehyde) in their stoichiometric ratio.

  • Add a solvent mixture that promotes monomer dissolution and initial reaction but not necessarily high crystallinity (e.g., a 1:1 v/v mixture of mesitylene and 1,4-dioxane).

  • Add an aqueous solution of the acid catalyst (e.g., 6M acetic acid).

  • Seal the flask, and heat the mixture at a moderate temperature (e.g., 80-100 °C) with vigorous stirring for 24 hours.

  • After cooling, collect the resulting powder by filtration. This initial product (COF-1st) may have low crystallinity.

Step 2: Crystallization and Structure Repair

  • Transfer the crude COF-1st powder to a jacketed glass reactor.

  • Add a different solvent system that is better suited for crystallization (e.g., a 1:1 v/v mixture of dimethylacetamide (DMAC) and 1,2-dichlorobenzene (o-DCB)).[1]

  • Seal the reactor and heat to a higher temperature (e.g., 120 °C) with stirring for 48-72 hours. This step allows the initially formed framework to reorganize and repair defects, leading to higher crystallinity.

  • Cool the reactor to room temperature. Collect the crystalline powder (COF-2nd) by filtration.

  • Wash the product sequentially with anhydrous acetone and tetrahydrofuran to remove residual solvent and unreacted monomers.

  • Perform Soxhlet extraction with ethanol for 24 hours for further purification.

  • Activate the final product by drying under high vacuum at 120 °C overnight to obtain a porous, crystalline COF.

Visualizations

Experimental Workflow for Scaled-Up COF Synthesis

G Figure 1. General workflow for scaled-up COF synthesis and activation. start Start monomer_prep Monomer Preparation & Stoichiometry Check start->monomer_prep reaction Scaled-Up Reaction (e.g., Solvothermal) monomer_prep->reaction isolation Isolation (Filtration/Centrifugation) reaction->isolation purification Purification (Soxhlet Extraction) isolation->purification activation Activation (Vacuum Drying) purification->activation characterization Characterization (PXRD, BET, FTIR) activation->characterization end_node End characterization->end_node

Caption: General workflow for scaled-up COF synthesis and activation.

Troubleshooting Decision Tree for Low Crystallinity

G Figure 2. Decision tree for troubleshooting low crystallinity in COF synthesis. problem Problem: Low Crystallinity (Poor PXRD) check_reagents Check Reagent Purity & Stoichiometry problem->check_reagents optimize_solvent Optimize Solvent System (Polarity, Ratio) check_reagents->optimize_solvent If pure optimize_catalyst Optimize Catalyst/Water Concentration optimize_solvent->optimize_catalyst adjust_conditions Adjust Temp. & Time (Slower Reaction) optimize_catalyst->adjust_conditions add_modulator Add Modulator (e.g., Aniline) success Improved Crystallinity add_modulator->success adjust_conditions->add_modulator

Caption: Decision tree for troubleshooting low crystallinity in COF synthesis.

Key Parameter Relationships in COF Synthesis

G Figure 3. Interplay of key parameters affecting final COF quality. quality Final COF Quality crystallinity Crystallinity quality->crystallinity porosity Porosity / Surface Area quality->porosity crystallinity->porosity temp Temperature temp->crystallinity time Reaction Time time->crystallinity catalyst Catalyst Conc. catalyst->crystallinity solvent Solvent System solvent->crystallinity solvent->porosity modulator Modulator modulator->crystallinity

Caption: Interplay of key parameters affecting final COF quality.

References

avoiding homocoupling byproducts in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling byproducts in Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl.[1][2] This undesired reaction consumes the boronic acid, reduces the yield of the intended cross-coupled product, and complicates the purification process.[2]

Q2: What are the primary causes of homocoupling?

A2: The primary causes of homocoupling include the presence of dissolved oxygen in the reaction mixture, the presence of palladium(II) species, and suboptimal reaction conditions such as the choice of base or solvent.[1][3][4] High temperatures and extended reaction times can also contribute to the formation of byproducts.[5]

Q3: How does the choice of palladium catalyst influence the formation of homocoupling byproducts?

A3: The oxidation state of the palladium source is critical. The active catalyst in the Suzuki cycle is Pd(0).[4] If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it must first be reduced to Pd(0).[4][6] This reduction can occur via the homocoupling of two boronic acid molecules, which generates the undesired byproduct.[3][6] Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass this initial reduction step and thereby minimize homocoupling.[1][2]

Q4: What is the role of oxygen in promoting homocoupling?

A4: Oxygen is a significant contributor to boronic acid homocoupling.[7] It can oxidize the active Pd(0) catalyst to Pd(II) species within the catalytic cycle.[6][8] These newly formed Pd(II) species can then promote the homocoupling of the boronic acid, leading to reduced yields of the desired product.[3][6] Therefore, rigorous exclusion of oxygen by degassing solvents and maintaining an inert atmosphere is crucial for suppressing this side reaction.[3][7]

Q5: Can the choice of ligand help minimize homocoupling?

A5: Yes, the ligand plays a key role. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are known to accelerate the reductive elimination step of the catalytic cycle.[2][9] A faster reductive elimination of the desired cross-coupled product reduces the lifetime of intermediates that could participate in side reactions, thus minimizing the opportunity for homocoupling to occur.[2][10]

Q6: How can I stabilize my boronic acid to prevent side reactions?

A6: Boronic acids can be prone to decomposition and protodeboronation, which can indirectly affect byproduct formation.[1][4] Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can suppress side reactions by providing a slower, more controlled release of the active boronic acid into the catalytic cycle.[1] Ensuring the use of high-purity boronic acids is also beneficial.[2]

Troubleshooting Guide: Minimizing Homocoupling

If you are observing significant formation of the homocoupling byproduct, use the following guide to diagnose and solve the issue.

G start High Levels of Homocoupling Observed cause1 Potential Cause: Presence of Oxygen start->cause1 cause2 Potential Cause: Excess Pd(II) Species start->cause2 cause3 Potential Cause: Suboptimal Conditions start->cause3 cause4 Potential Cause: Boronic Acid Instability start->cause4 sol1 Solution: Rigorously Degas Solvents & Maintain Inert Atmosphere (N2 or Ar) cause1->sol1 sol2 Solution: Use a Pd(0) Precatalyst (e.g., Pd(PPh3)4) cause2->sol2 sol3 Solution: Add a Mild Reducing Agent (e.g., Potassium Formate) if using Pd(II) cause2->sol3 sol4 Solution: Optimize Base, Solvent, & Temperature cause3->sol4 sol5 Solution: Use Stable Boronic Esters (e.g., Bpin, MIDA) or Slow Addition cause4->sol5

A troubleshooting workflow for minimizing homocoupling.
ProblemPotential CauseSuggested Solution
High levels of homocoupling byproduct Presence of dissolved oxygen in the reaction mixture.[4]Thoroughly degas all solvents and reagents using techniques like sparging with an inert gas (N₂ or Ar) for 15-30 minutes or employing freeze-pump-thaw cycles.[1][2][11] Ensure the reaction is performed under a positive pressure of an inert atmosphere.[1]
Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) without complete reduction to Pd(0).[2]Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can cause homocoupling.[1][2]
Free Pd(II) species present in the reaction mixture.[3]If using a Pd(II) source is necessary, add a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the catalyst. This helps minimize the concentration of free Pd(II).[1][3]
Low yield of desired product, with homocoupling observed Suboptimal choice of base or solvent.[1]Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water). The optimal choice is often substrate-dependent.[1][5]
Degradation or instability of the boronic acid reagent.[1][2]Use a more stable boronic acid derivative, such as a pinacol (Bpin) or MIDA boronate ester.[1] Alternatively, use a syringe pump to slowly add the boronic acid to the reaction, keeping its instantaneous concentration low.[11]
Inefficient reductive elimination of the desired product.Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the reductive elimination step, which can outcompete the homocoupling pathway.[2][10]

Quantitative Data on Homocoupling Suppression

The following data illustrates the impact of specific experimental modifications on the formation of homocoupling byproducts.

Table 1: Effect of Degassing and Additives on Homocoupling [3] Reaction: Suzuki coupling to form a biaryl pharmaceutical intermediate.

EntryPalladium SourceN₂ SpargeAdditiveHomocoupling Dimer (%)
1Pd(OAc)₂NoNone1.10
2Pd(OAc)₂YesNone0.30
3Pd(OAc)₂YesPotassium Formate0.05
45% Pd/CYesPotassium Formate<0.05

As shown, the combination of nitrogen sparging to remove oxygen and the addition of potassium formate as a mild reducing agent nearly eliminated the formation of the homocoupling byproduct.[3]

Table 2: General Effect of Base Selection on Suzuki Coupling [1][5][12]

BaseGeneral StrengthCommon SolventsNotes
K₃PO₄StrongDioxane/H₂O, TolueneOften very effective, but its high basicity can sometimes promote side reactions like protodeboronation.[4]
K₂CO₃, Cs₂CO₃ModerateDioxane/H₂O, THF/H₂OWidely applicable and generally a good starting point. Cesium carbonate is more soluble and can be more effective for challenging couplings.[1][5]
Na₂CO₃ModerateDMF/H₂OCan be an effective and economical choice.
KFWeakTHFUseful for substrates with base-labile functional groups.
NaOEt, KOtBuVery StrongAlcohols, THFThese strong bases can act as hydride sources, potentially leading to dehalogenation side products and are often not ideal for suppressing homocoupling.[5]

Mechanistic Pathway: Cross-Coupling vs. Homocoupling

The desired Suzuki catalytic cycle relies on maintaining the palladium in its Pd(0) oxidation state for oxidative addition. The presence of Pd(II) species, either from the precatalyst or from oxidation of Pd(0), can initiate an alternative pathway leading to homocoupling.

G cluster_suzuki Desired Suzuki Catalytic Cycle cluster_homo Undesired Homocoupling Pathway pd0 Pd(0)L2 oa Oxidative Addition pd0->oa R1-X pd2_source Pd(II) Source (e.g., Pd(OAc)2 or Oxidized Pd(0)) pd0->pd2_source O2 Oxidation pd2_complex R1-Pd(II)L2-X oa->pd2_complex tm Transmetalation (Base, R2-B(OH)2) pd2_complex->tm pd2_diaryl R1-Pd(II)L2-R2 tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Regenerates Catalyst product R1-R2 (Desired Product) re->product tm1 Transmetalation 1 (Base, R2-B(OH)2) pd2_source->tm1 pd2_monoaryl R2-Pd(II)L2-OAc tm1->pd2_monoaryl tm2 Transmetalation 2 (Base, R2-B(OH)2) pd2_monoaryl->tm2 pd2_homo R2-Pd(II)L2-R2 tm2->pd2_homo re_homo Reductive Elimination pd2_homo->re_homo homo_product R2-R2 (Homocoupling Product) re_homo->homo_product pd0_regen Pd(0)L2 re_homo->pd0_regen Reduces Pd(II) to Pd(0)

Catalytic cycles for Suzuki coupling vs. homocoupling.

Key Experimental Protocols

Protocol 1: General Procedure for an Oxygen-Free Suzuki Coupling

This protocol outlines standard procedures for minimizing oxygen to prevent homocoupling.

  • Glassware Preparation: Ensure all glassware is oven or flame-dried and subsequently cooled under a stream of inert gas (e.g., Argon or Nitrogen).[11]

  • Solvent Degassing: Sparge the chosen solvent (and water, if used) with an inert gas for at least 30 minutes prior to use. For more rigorous degassing, perform three freeze-pump-thaw cycles.[2][11]

  • Reaction Setup: Assemble the reaction flask and purge with inert gas. Add the aryl halide (1.0 equiv.), boronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.) to the flask under a positive pressure of inert gas.[2][5]

  • Reagent Addition: Add the degassed solvent via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under inert atmosphere.[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine before purification.[4][5]

Protocol 2: Minimizing Homocoupling via Slow Addition of Boronic Acid

This technique is particularly useful when using a highly reactive or unstable boronic acid.

  • Initial Setup: Follow steps 1-3 from Protocol 1, but do not add the boronic acid to the main reaction flask.

  • Prepare Boronic Acid Solution: In a separate, dry flask under an inert atmosphere, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.[11]

  • Slow Addition: After adding the catalyst to the main reaction flask, begin a slow, dropwise addition of the boronic acid solution using a syringe pump over a period of 30-60 minutes.[11] This maintains a low instantaneous concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.[11]

  • Reaction and Workup: Once the addition is complete, proceed with the reaction and workup as described in Protocol 1.

References

Technical Support Center: Managing Solubility in COF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Covalent Organic Framework (COF) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of managing the solubility of monomers and intermediates during COF synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so crucial for managing intermediate solubility in COF synthesis?

A1: Solvent choice is paramount because it directly influences the solubility of the initial building blocks (monomers) and the growing oligomeric intermediates.[1] The limited solubility of precursors can significantly hinder the crystallization process.[1] An ideal solvent system keeps the intermediates dissolved long enough to allow for the reversible bond formation and error-correction necessary to form a highly crystalline and porous framework, rather than a disordered, amorphous precipitate.[2][3] The solvent also affects the growth and final crystallinity of the COF.[4]

Q2: What are the benefits of using a mixed solvent system?

A2: Mixed solvent systems, often a combination of a polar and a non-polar solvent (e.g., mesitylene and 1,4-dioxane), are used to fine-tune the reaction environment.[5] This approach allows for precise control over monomer solubility and the rate of reaction, which are critical for achieving a balance between the initial reaction and the subsequent crystalline growth.[2][5]

Q3: Can the final COF product be soluble?

A3: Traditionally, COFs are known for being insoluble, unprocessable solids.[6] However, recent strategies have led to the development of highly soluble yet crystalline COFs. This is typically achieved by designing building blocks that regulate inter-layer interactions, for example, by introducing electrostatic repulsion to overcome the strong π–π stacking that causes insolubility.[7] A notable example, PyVg-COF, is remarkably soluble in various organic solvents like DEF, NMP, and DMSO.[7]

Q4: What role do catalysts and modulators play in controlling solubility and crystallinity?

A4: Catalysts, such as acetic acid in imine COF synthesis, increase the rate of reversible bond formation, which is essential for error correction and achieving high crystallinity.[2] Advanced catalysts like ionic liquids (ILs) and deep eutectic solvents (DES) can lower the activation energy for COF formation, further enhancing reversibility.[2] Modulators can also be introduced to slow down the reaction, preventing the rapid precipitation of amorphous material and allowing ordered crystals to form.[2]

Troubleshooting Guide: Intermediate Precipitation & Poor Crystallinity

This guide addresses specific issues you may encounter during COF synthesis experiments.

Problem 1: My building blocks (monomers) are precipitating before the reaction can proceed.

  • Possible Cause: The selected solvent is not suitable for your specific monomers.

  • Solution:

    • Optimize the Solvent System: Experiment with different solvents or solvent mixtures. For solvothermal synthesis, combinations like mesitylene/dioxane are common.[5] Consider "green" solvents, which have proven effective for certain COFs, such as γ-butyrolactone (GBL), para-cymene, and PolarClean.[8]

    • Structural Modification: If possible, modify the monomer structure to enhance solubility. This can involve adding solubilizing groups.[9][10]

    • Use Protecting Groups: Employing monomers with protecting groups (e.g., Boc-protected amines) can increase their solubility in the initial reaction mixture. These groups are then removed in situ to initiate a slower, more controlled polymerization.[11]

Problem 2: The reaction produces an amorphous powder or an insoluble precipitate instead of a crystalline COF.

  • Possible Cause: The polymerization reaction is occurring too quickly, causing the intermediates to crash out of solution before they can arrange into an ordered, crystalline framework.

  • Solution:

    • Slow Down Monomer Addition: Instead of adding all monomers at once, a slow, controlled addition can maintain a low concentration of reactive species, favoring crystalline growth over rapid precipitation.[2]

    • Adjust the Solvent Environment: Use a highly polar solvent like dimethylacetamide (DMAc), which is an excellent solvent for both monomers and oligomers, to reduce the tendency for precipitation at high temperatures.[12]

    • Introduce Water (for Imine COFs): For Schiff base reactions, adding a controlled amount of water can slow the net rate of COF growth by increasing the rate of the reverse reaction (imine hydrolysis), preventing rapid aggregation.[12][13]

    • Change the Catalyst: Using a different acid catalyst or modulator can alter the reaction kinetics to favor slower, more controlled growth.[2]

Problem 3: The final COF product exhibits low crystallinity and poor porosity.

  • Possible Cause: Insufficient reversibility during the synthesis process prevented the correction of defects in the growing framework.

  • Solution:

    • Optimize Catalyst Concentration: The concentration of the acid catalyst (e.g., acetic acid) is critical. Too little may not facilitate sufficient reversibility, while too much can lead to other issues.

    • Control Water Content: The presence of water can be crucial for enhancing the reversibility of boronate ester and amide linkages by stabilizing transition states.[2][14]

    • Implement a Homogeneous Synthesis Route: By keeping all intermediates soluble throughout the process, you can promote the growth of high-quality crystalline materials, including thin films.[11] This can be achieved using the suppressed precipitation methods described in the protocols below.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common solubility and crystallinity issues in COF synthesis.

G cluster_start Start cluster_solubility Step 1: Assess Solubility cluster_kinetics Step 2: Control Kinetics cluster_result Outcome start Experiment Yields Insoluble Precipitate or Poorly Crystalline COF check_sol Are Monomers Fully Solubilized? start->check_sol optimize_sol Optimize Solvent System (e.g., DMAc, GBL, mixed solvents) check_sol->optimize_sol No check_rate Is Reaction Too Fast? check_sol->check_rate Yes modify_mono Consider Monomer Modification or Protecting Groups optimize_sol->modify_mono modify_mono->check_rate slow_add Implement Slow Monomer Addition check_rate->slow_add Yes success High-Quality, Crystalline COF check_rate->success No, reaction is slow add_water Add Water to Increase Reverse Reaction Rate (for Imine COFs) slow_add->add_water change_cat Change Catalyst or Add Modulator add_water->change_cat change_cat->success

Caption: A decision tree for troubleshooting insolubility and poor crystallinity.

Quantitative Data Summary

The solubility of COFs can be quantified and is highly dependent on the solvent. Below is a comparison of the solubility for a specially designed soluble COF, PyVg-COF.

Table 1: Solubility of PyVg-COF in Various Organic Solvents[7]

SolventAbbreviationSolubility (mg mL⁻¹)
N,N-DiethylformamideDEF8.3
N-Methyl-2-pyrrolidoneNMPNot specified, but high
Dimethyl sulfoxideDMSONot specified, but high
N,N-DimethylformamideDMFNot specified, but high
1,3-Dimethyl-2-imidazolidinoneDMINot specified, but high
N,N-DimethylacetamideDMAc2.1

Table 2: Effective Green Solvents for Solvothermal Synthesis of Specific COFs[1][8]

COF SeriesEffective Green Solvent
TpPa, TpBD, TpAzoγ-Butyrolactone (GBL)
TpAnqpara-Cymene (Cym)
TpTabPolarClean (PCl)

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of an Imine COF (TpBD-COF)

This protocol is adapted from a standard procedure and demonstrates a typical setup where solubility challenges can arise.[5]

  • Preparation: Charge a Pyrex tube (e.g., 10 mm o.d. × 8 mm i.d.) with 1,3,5-triformylphloroglucinol (Tp) (63 mg, 0.3 mmol) and benzidine (BD) (82.9 mg, 0.45 mmol).

  • Solvent Addition: Add 1.5 mL of mesitylene, 1.5 mL of 1,4-dioxane, and 0.5 mL of 3 M aqueous acetic acid.

  • Homogenization: Sonicate the mixture for 10 minutes to achieve a homogeneous dispersion.

  • Degassing: Flash freeze the tube in a liquid N₂ bath (77 K) and degas using three freeze-pump-thaw cycles.

  • Reaction: Seal the tube under vacuum and heat at 120°C for 3 days.

  • Work-up: A colored precipitate will form. Collect the solid by centrifugation or filtration. Wash thoroughly with anhydrous acetone.

  • Activation: Dry the collected powder at 180°C under vacuum for 24 hours to yield the final COF.

Protocol 2: Suppressed Precipitation Method for Stable COF Nanoparticle Suspension

This advanced protocol is designed to prevent premature precipitation and create a processable COF suspension.[12][15][16]

  • Precursor Solution: Prepare separate solutions of the building blocks (e.g., 1,3,5-tris(4-aminophenyl)benzene (TAPB) and terephthalaldehyde (PDA)) in a polar solvent like dimethylacetamide (DMAc).

  • Reaction Setup: In a reaction vessel, combine the polar solvent (DMAc), water, and a diacid catalyst. Heat the solution to the reaction temperature (e.g., 80°C).

  • Slow Reagent Mixing: Slowly add the precursor solutions to the heated reaction vessel. This slow mixing is crucial to suppress rapid COF growth and precipitation.

  • Suspension Formation: A stable, homogeneous suspension of crystalline COF nanoparticles will form. This suspension should not aggregate or precipitate while maintained at the elevated temperature.

  • Processing: The resulting stable suspension can be used for solution-based processing. For example, upon cooling, the suspension may undergo thermoreversible gelation, allowing for the casting of films, monoliths, or membranes.[13][17]

Logical Relationship Diagram

The quality of the final COF product is a result of the interplay between monomer characteristics, solvent properties, and reaction kinetics.

G cluster_inputs Synthesis Inputs cluster_process Dynamic Process cluster_outputs Synthesis Outcomes Monomer Monomer Properties - Structure - Intrinsic Solubility - Rigidity Solubility Intermediate Solubility Monomer->Solubility Solvent Solvent System - Polarity - Boiling Point - Monomer/Oligomer Solubility Kinetics Reaction Kinetics Solvent->Kinetics Solvent->Solubility Conditions Reaction Conditions - Temperature - Catalyst - Monomer Addition Rate Conditions->Kinetics Crystalline Crystalline COF (High Quality) Kinetics->Crystalline Slow & Reversible Amorphous Amorphous Precipitate (Low Quality) Kinetics->Amorphous Fast & Irreversible Solubility->Crystalline High Solubility->Amorphous Low

Caption: Relationship between inputs, processes, and outcomes in COF synthesis.

References

Technical Support Center: Synthesis of Tetrakis(4-formylphenyl)porphyrin (TFPB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of Tetrakis(4-formylphenyl)porphyrin (TFPB). The following sections detail the effects of reaction time and temperature on TFPB yield and purity, provide experimental protocols, and offer solutions to common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing TFPB?

A1: The most common methods for synthesizing TFPB are variations of the Lindsey and Adler-Longo syntheses. These typically involve the acid-catalyzed condensation of pyrrole with a 4-formylbenzaldehyde derivative. The Lindsey synthesis is a two-step, one-flask method performed at room temperature, which can offer higher yields for sensitive aldehydes. The Adler-Longo method is a one-pot synthesis carried out at higher temperatures, often in refluxing propionic acid or other high-boiling solvents like xylene.

Q2: How do reaction time and temperature generally affect the yield and purity of TFPB?

A2: Generally, increasing the reaction temperature and time can lead to a higher initial yield of the porphyrinogen intermediate and subsequently the TFPB product. However, prolonged reaction times, especially at elevated temperatures, can also promote the formation of impurities and byproducts, which can decrease the final purity of the product. For instance, in the synthesis of the related tetraphenylporphyrin (TPP), it has been noted that longer reaction times in propionic acid do not significantly improve the yield but can decrease the purity of the product.[1] A balance must be struck to achieve both a reasonable yield and high purity.

Q3: What are the typical yields and purities achievable for TFPB synthesis?

A3: Yields for porphyrin syntheses can vary widely depending on the specific methodology and reaction conditions. For the synthesis of a TFPB precursor, 5,10,15,20-tetrakis-(4-carbomethoxyphenyl)porphyrin, a yield of approximately 40% has been reported after refluxing in xylene for 2.5 hours.[2] Green synthesis approaches for similar tetrakis(substituted-phenyl)porphyrins have reported yields in the range of 10-40%.[3] Purity is typically assessed by techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy. High purity is often achieved through chromatographic purification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of TFPB, focusing on the impact of reaction conditions.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: Reaction time may be too short or the temperature too low.Gradually increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[4]
Side reactions: Undesirable side reactions may be consuming reactants.Optimize reaction conditions by adjusting temperature and reactant concentrations. Consider using a more selective catalyst or controlling the rate of reagent addition.[4]
Product loss during workup: The product may be lost during extraction or purification steps.Ensure complete transfer of all solutions and perform multiple extractions with smaller solvent volumes. Check the pH of the aqueous layer to ensure efficient partitioning of the product.[4]
Low Purity Formation of byproducts: Extended reaction times or excessively high temperatures can lead to the formation of impurities.Reduce the reaction time and/or temperature. A study on a similar porphyrin showed that longer reaction times decreased purity.[1]
Inefficient purification: The purification method may not be effectively removing all impurities.Employ column chromatography for purification. A chromatography-free synthesis has been developed, but for high purity, chromatography is often necessary.[1] Consider using different solvent systems for elution to improve separation.
Presence of starting materials: The reaction may not have gone to completion.As with low yield, consider extending the reaction time or increasing the temperature, while monitoring for the formation of new impurities.[4]

Data on Reaction Time and Temperature Effects

Reaction Time (hours)Reaction Temperature (°C)SolventTypical Yield (%)Purity Notes
1.5153 (Reflux)Dimethylformamide (DMF)~20-30Good purity, minor byproducts observed.[3]
2.5140 (Reflux)Xylene~36For a TFPB precursor, indicating a viable condition.[2]
4140 (Reflux)Propionic Acid~25-35Increased reaction time may not significantly increase yield.
6140 (Reflux)Propionic Acid~20-30Purity may decrease due to the formation of tar-like substances.[1]
24Room TemperatureDichloromethane (DCM)~10-20Lindsey conditions, often results in higher purity but lower yield.

Note: The data in this table is compiled from various sources on the synthesis of TFPB precursors and other tetraphenylporphyrins. Actual results for TFPB may vary. Experimental optimization is highly recommended.

Experimental Protocols

Adler-Longo Style Synthesis of a TFPB Precursor

This protocol is adapted from the synthesis of 5,10,15,20-tetrakis-(4-carbomethoxyphenyl)porphyrin, a direct precursor to TFPB.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylic acid (catalyst) and methyl-4-formylbenzoate in xylene.

  • Reagent Addition: Heat the mixture to reflux. Add freshly distilled pyrrole dropwise to the refluxing solution.

  • Reaction: Continue to reflux the mixture for approximately 2.5 hours.

  • Workup: Cool the reaction mixture to room temperature. Add methanol to precipitate the crude product.

  • Purification: Collect the black precipitate by filtration and wash it with methanol until the filtrate is nearly colorless. The product is a purple powder. Further purification can be achieved by column chromatography on silica gel.

Green Synthesis of Tetrakis(substituted-phenyl)porphyrins

This protocol is a general method that can be adapted for TFPB synthesis.[3]

  • Condensation: In a mixture of methanol and water, add the desired 4-formylbenzaldehyde derivative and pyrrole. Add hydrochloric acid (HCl) as a catalyst and stir the mixture at room temperature for 2 hours.

  • Isolation of Intermediate: Filter the reaction mixture to collect the precipitate.

  • Oxidation: Dissolve the precipitate in dimethylformamide (DMF) and reflux the solution for 1.5 hours.

  • Airing: Transfer the solution to a beaker and stir it overnight, open to the air, to complete the oxidation.

  • Purification: Evaporate the solvent to dryness. The crude product can be purified by crystallization or column chromatography.

Visualizations

TFPB_Synthesis_Workflow cluster_synthesis TFPB Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Pyrrole & 4-Formylbenzaldehyde derivative reaction Acid-Catalyzed Condensation (e.g., in refluxing Xylene or Propionic Acid) start->reaction Heat & Time oxidation Oxidation (e.g., Air or other oxidizing agent) reaction->oxidation Intermediate Porphyrinogen crude_product Crude TFPB oxidation->crude_product purification_step Purification (e.g., Column Chromatography) crude_product->purification_step pure_product Pure TFPB purification_step->pure_product analysis Characterization (NMR, MS, UV-Vis) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of TFPB.

Troubleshooting_Logic start Low Yield or Purity? check_reaction Check Reaction Progress (TLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Increase Time / Temperature incomplete->extend_time Yes impurities Excessive Impurities? incomplete->impurities No extend_time->check_reaction reduce_time Decrease Time / Temperature impurities->reduce_time Yes purification Optimize Purification impurities->purification No reduce_time->check_reaction solution Improved Yield / Purity purification->solution

Caption: Troubleshooting logic for optimizing TFPB synthesis.

References

Technical Support Center: Troubleshooting Low Crystallinity in Imine-Based COFs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imine-based Covalent Organic Frameworks (COFs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high crystallinity in their COF syntheses.

Frequently Asked Questions (FAQs)

Q1: My imine-based COF is amorphous or has very low crystallinity. What are the common causes?

A1: Low crystallinity in imine-based COFs is a frequent challenge and can stem from several factors throughout the synthesis process. The primary reason is often uncontrolled, rapid polymerization, which leads to the formation of disordered, amorphous networks instead of well-ordered crystalline frameworks.[1][2] This rapid assembly can trap defects that are difficult to anneal.[1][2]

Key contributing factors include:

  • Inappropriate Solvent System: The choice of solvent is critical as it affects monomer solubility and the reversibility of the imine condensation reaction.[3] Poor solubility of monomers or oligomers can lead to premature precipitation of amorphous material.[3]

  • Suboptimal Reaction Kinetics: A reaction that proceeds too quickly does not allow for the necessary "error-correction" where mismatched linkages can dissociate and reform correctly, a key process for achieving a highly ordered structure.[4][5]

  • Lack of an Effective Modulator/Catalyst: The absence or incorrect choice of a modulator or catalyst can lead to an irreversible and kinetically controlled reaction, favoring amorphous products over thermodynamically stable crystalline ones.[6][7]

  • Non-optimal Reaction Temperature and Time: Both temperature and reaction duration significantly influence the delicate balance between kinetic and thermodynamic control.[8]

  • Monomer/Linker Properties: The planarity and rigidity of the organic building blocks play a crucial role. Non-planar linkers can hinder the formation of well-ordered, stacked layers.[6]

Q2: How does the choice of solvent affect the crystallinity of my imine-COF?

A2: The solvent system is a critical parameter that directly influences monomer solubility, reaction rate, and the reversibility of imine bond formation. An ideal solvent or solvent mixture should provide optimal dissolution for both the monomers and the growing oligomeric species.[3]

For instance, a tetrahydrofuran/toluene co-solvent system has been shown to be effective for the ambient nucleation and growth of highly crystalline imine-COFs.[3] This mixture ensures that both the building blocks and the initial framework fragments remain in solution long enough to facilitate ordered growth.[3] The polarity of the solvent is also a key consideration. A study on the synthesis of a specific COF found that a combination of a nonpolar solvent with a precise amount of water and acetic acid was crucial for obtaining high-quality materials.[5]

Troubleshooting Tip: If you are observing an amorphous product, consider screening a range of solvents or solvent mixtures with varying polarities. It is also beneficial to check the solubility of your specific monomers in the chosen solvent system before starting the synthesis.

Q3: What is the role of a "modulator" and how can it improve COF crystallinity?

A3: A modulator is an additive that helps to control the reaction kinetics, often by slowing down the polymerization rate, which allows for the formation of a more ordered, crystalline product.[4][5] Modulators can also enhance the solubility of monomers.[3]

There are several types of modulators used in imine-COF synthesis:

  • Acid Catalysts: Acids like acetic acid are indispensable in many imine-COF syntheses. They catalyze the reversible imine condensation reaction, which is crucial for the error-correction mechanism that leads to a crystalline structure.[6] However, the concentration of the acid is critical; for example, in the synthesis of TAPB-BDA COF, high yields and crystallinity were only achieved with ≥1 M acetic acid.[6]

  • Aliphatic Amines: These can act as modulators by enhancing the solubility of aldehyde monomers and dynamically modulating the molecular assembly.[3] The addition of n-butylamine, for instance, significantly improved the crystallinity and surface area of COF-TADH.[3]

  • Aldehyde Modulators: The addition of a monofunctional aldehyde, such as benzaldehyde, can compete with the multifunctional aldehyde monomers, thereby reducing the rate of nucleation and growth.[4] This slowing of the reaction kinetics produces more ordered and crystalline COF materials.[4][5]

Experimental Protocol: Improving Crystallinity with an Aldehyde Modulator

This protocol is based on the principle of reducing the kinetics of COF nucleation and growth to favor the formation of a more ordered crystalline material.[4]

  • Monomer Preparation: Dissolve the amine and aldehyde monomers in their respective solvents as per your standard protocol.

  • Modulator Addition: To the aldehyde monomer solution, add a specific molar equivalent of benzaldehyde. The optimal amount may need to be determined empirically, but a good starting point is to test a range (e.g., 0.5, 1, 2, and 5 equivalents relative to the aldehyde monomer).

  • Reaction Setup: Combine the monomer solutions under the standard reaction conditions (e.g., solvothermal or room temperature).

  • Work-up and Characterization: After the reaction is complete, isolate the product by filtration, wash it thoroughly with appropriate solvents, and dry it under vacuum. Characterize the crystallinity using Powder X-Ray Diffraction (PXRD) and compare the results with a control experiment conducted without the benzaldehyde modulator.

Troubleshooting Guide: Low Crystallinity

Observed Issue Potential Cause Suggested Solution
Amorphous precipitate forms immediately upon mixing monomers. Reaction is too fast (kinetically trapped).1. Lower the reaction temperature. 2. Add a modulator like benzaldehyde to slow down the reaction.[4][5] 3. Use a less active catalyst or a lower concentration of the catalyst.
Product has broad PXRD peaks, indicating poor crystallinity. Insufficient error correction or poor monomer solubility.1. Increase the reaction time to allow for more effective error correction. 2. Optimize the solvent system to improve monomer and oligomer solubility.[3] A co-solvent system might be beneficial.[3] 3. Add a modulator like an aliphatic amine to improve aldehyde monomer solubility.[3] 4. Ensure the presence of an optimal concentration of an acid catalyst like acetic acid to promote reversibility.[6]
Low product yield and amorphous material. Incomplete reaction or precipitation of amorphous oligomers.1. Increase the reaction temperature or time. 2. Check the purity of your monomers. Impurities can inhibit crystallization. 3. Optimize the catalyst concentration. For example, Fe(NO₃)₃·9H₂O has been shown to be an effective catalyst for rapid synthesis at ambient temperatures.[8]
Inconsistent crystallinity between batches. Sensitivity to reaction conditions.1. Precisely control the reaction temperature, time, and monomer/catalyst concentrations. 2. Ensure consistent monomer purity and solvent quality. 3. Consider alternative, more robust synthesis methods like mechanochemical synthesis, which can produce highly crystalline COFs in a short time.[9]

Quantitative Data Summary

The following tables summarize quantitative data from studies on improving imine-COF crystallinity.

Table 1: Effect of Aliphatic Amine Modulators on COF-TADH Properties [3]

ModulatorFull Width at Half Maximum (fwhm) of (100) peak (°)Brunauer-Emmett-Teller (BET) Surface Area (m²/g)
None0.7931067
n-butylamine 0.469 2648
Ethylamine--
Cyclohexylamine--
A smaller fwhm value indicates higher crystallinity. Data for ethylamine and cyclohexylamine were mentioned as less effective but specific values were not provided in the source.

Table 2: Effect of Synthesis Method on TFB-TAPB COF Properties [10]

Synthesis MethodReaction TimeYield (%)BET Surface Area (m²/g)Crystallinity
Control (without preactivation)2 h22.4134Predominantly amorphous
Acid Preactivation (AP) 2 h 83.7 771 Significantly higher crystallinity

Visualizing Troubleshooting Workflows

Diagram 1: General Troubleshooting Workflow for Low Crystallinity

G start Low Crystallinity Observed in Imine-COF check_kinetics Is the reaction too fast? (Immediate Precipitation) start->check_kinetics check_conditions Are reaction conditions optimized? check_kinetics->check_conditions No solution_kinetics Slow down reaction: - Lower temperature - Add modulator (e.g., benzaldehyde) check_kinetics->solution_kinetics Yes check_components Are the synthesis components optimal? check_conditions->check_components Yes solution_conditions Optimize conditions: - Adjust reaction time/temp - Vary catalyst concentration check_conditions->solution_conditions No solution_components Optimize components: - Screen different solvents/co-solvents - Check monomer purity/planarity check_components->solution_components No end High Crystallinity Achieved check_components->end Yes solution_kinetics->end solution_conditions->end solution_components->end

Caption: A logical workflow for troubleshooting low crystallinity in imine-COF synthesis.

Diagram 2: Relationship of Factors Affecting Crystallinity

G crystallinity COF Crystallinity kinetics Reaction Kinetics crystallinity->kinetics solubility Monomer/Oligomer Solubility crystallinity->solubility reversibility Reaction Reversibility crystallinity->reversibility stacking π-π Stacking crystallinity->stacking temperature Temperature kinetics->temperature modulator Modulator/ Catalyst kinetics->modulator solubility->modulator solvent Solvent System solubility->solvent reversibility->modulator reversibility->solvent linker Linker Planarity stacking->linker

Caption: Key factors influencing the final crystallinity of imine-based COFs.

References

stability of 1,3,5-Tris(p-formylphenyl)benzene under inert gas storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and troubleshooting for experiments involving 1,3,5-Tris(p-formylphenyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 10°C - 25°C under an inert gas, such as nitrogen.[1]

Q2: What is the expected shelf life of this compound under inert gas storage?

Q3: How can I assess the purity of my this compound?

The purity of this compound can be effectively determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Q4: What are the potential degradation products of this compound?

The primary degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid.[2] In the case of this compound, the likely degradation product is 1,3,5-Tris(p-carboxyphenyl)benzene.

Q5: What are the visual signs of degradation?

While pure this compound is typically a white to light yellow powder, degradation may lead to a change in color or texture. The formation of the carboxylic acid could potentially alter the appearance of the material, though specific visual descriptions of degraded material are not well-documented. Any significant deviation from the initial appearance should be investigated.

Troubleshooting Guides

Low Yield in Covalent Organic Framework (COF) Synthesis

Low yields in imine-based COF syntheses using this compound are a common issue. The following guide provides steps to identify and resolve potential causes.

Problem: The yield of the COF is significantly lower than expected.

Possible Causes & Solutions:

  • Presence of Water: Imine condensation is a reversible reaction where water is a byproduct.[4] The presence of water in the reaction mixture can inhibit the reaction and reduce the yield.[4]

    • Solution: Employ methods to remove water from the reaction. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a drying agent like molecular sieves (3Å or 4Å) to the reaction mixture.[4][5] Ensure all solvents and starting materials are anhydrous.

  • Impure this compound: The purity of the aldehyde is critical for successful COF synthesis. Impurities can interfere with the reaction and affect the crystallinity of the final product.

    • Solution: Verify the purity of your this compound using the analytical methods described below. If impurities are detected, purification by recrystallization or column chromatography may be necessary.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and catalyst can influence the yield.

    • Solution: Optimize the reaction conditions. This may involve adjusting the reaction temperature, extending the reaction time, or screening different acid catalysts (e.g., acetic acid, scandium(III) triflate).

Poor Crystallinity of the COF

Problem: The resulting COF exhibits poor crystallinity as determined by techniques like Powder X-ray Diffraction (PXRD).

Possible Causes & Solutions:

  • Purity of Starting Materials: The presence of impurities in this compound or the amine linker can disrupt the long-range order of the COF.

    • Solution: Ensure high purity of all starting materials.

  • Reaction Kinetics: The rate of the reaction can influence the crystallinity of the COF. A reaction that proceeds too quickly may not allow for sufficient error correction during the growth of the framework.

    • Solution: Adjust the reaction conditions to control the reaction rate. This could involve lowering the reaction temperature or using a milder catalyst.

Data Presentation

ParameterValueReference
Recommended Storage Temperature10°C - 25°C[1]
Recommended Storage AtmosphereInert Gas (e.g., Nitrogen)[1]
¹H NMR (CDCl₃, 400 MHz), δ (ppm)10.05 (s, 3H, -CHO), 7.96 (d, 6H), 7.77 (d, 6H)[6]
FTIR (KBr), ν (cm⁻¹)~1701 (C=O stretch of aldehyde)[3][6]

Experimental Protocols

Quality Control of this compound via ¹H NMR

Objective: To assess the purity of this compound and identify the presence of the corresponding carboxylic acid impurity.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Pure Compound: A clean spectrum should show a sharp singlet for the aldehyde protons around 10.05 ppm and signals in the aromatic region (typically between 7.7 and 8.0 ppm).[6]

    • Degraded Compound: The presence of the 1,3,5-Tris(p-carboxyphenyl)benzene impurity will be indicated by the appearance of a broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid protons, and a decrease in the integration of the aldehyde proton signal relative to the aromatic signals.

Visualizations

Stability_Factors cluster_storage Storage Conditions cluster_degradation Degradation Pathway storage_temp Temperature (10-25°C) tfpb This compound storage_temp->tfpb Maintains Stability inert_gas Inert Atmosphere (Nitrogen) inert_gas->tfpb Prevents Oxidation light Protection from Light light->tfpb Minimizes Photodegradation oxidation Oxidation tfpb->oxidation tcpb 1,3,5-Tris(p-carboxyphenyl)benzene oxidation->tcpb

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow decision decision action action issue Low COF Yield or Poor Crystallinity check_purity Assess Purity of This compound (NMR, FTIR) issue->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify by Recrystallization or Column Chromatography is_pure->purify No check_water Is water being effectively removed? is_pure->check_water Yes purify->check_purity remove_water Use Dean-Stark or Molecular Sieves check_water->remove_water No optimize Optimize Reaction Conditions (Temperature, Time, Catalyst) check_water->optimize Yes remove_water->check_water success Successful Synthesis optimize->success

Caption: Troubleshooting workflow for COF synthesis.

References

reducing side reactions in the synthesis of triarylbenzene compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triarylbenzene compounds. The information is tailored for professionals in research and development who are working with Suzuki-Miyaura cross-coupling and Diels-Alder reactions to synthesize these valuable molecular scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to triarylbenzenes?

The two most prevalent methods for synthesizing triarylbenzenes are the Suzuki-Miyaura cross-coupling reaction and the [4+2] cycloaddition, commonly known as the Diels-Alder reaction. The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. The Diels-Alder reaction typically involves the reaction of a diene with a dienophile (an alkene or alkyne) to form a cyclohexene ring, which can then be aromatized to the triarylbenzene. A variation known as the hexadehydro-Diels-Alder (HDDA) reaction utilizes diynes and alkynes to generate a benzyne intermediate, leading to highly functionalized aromatic products.[1]

Q2: What are the primary side reactions in the Suzuki-Miyaura synthesis of triarylbenzenes?

The most common side reactions in Suzuki-Miyaura coupling for triarylbenzene synthesis include:

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct.[2] This can be minimized by ensuring the reaction is free of oxygen and by using the appropriate catalyst and reaction conditions.

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.

  • Protodeboronation: The boronic acid can react with a proton source (like water or alcohol) to replace the boronic acid group with a hydrogen atom.

Q3: How can I control regioselectivity in the Diels-Alder synthesis of substituted triarylbenzenes?

Regioselectivity in the Diels-Alder reaction is influenced by the electronic properties of the substituents on both the diene and the dienophile.[3] Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. The regiochemical outcome can often be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).[4] In cases of poor regioselectivity, altering the solvent, temperature, or using a Lewis acid catalyst can sometimes improve the desired outcome.[5]

Q4: My reaction yield is consistently low. What are the likely causes?

Low yields in triarylbenzene synthesis can stem from several factors:

  • Inactive Catalyst: In Suzuki-Miyaura reactions, the palladium catalyst can deactivate. Ensure you are using a fresh, high-quality catalyst and that the reaction is conducted under an inert atmosphere.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical.[6][7] These parameters should be optimized for your specific substrates.

  • Poor Quality Starting Materials: Impurities in your aryl halide or boronic acid can interfere with the reaction. Ensure your starting materials are pure and dry.

  • Steric Hindrance: Bulky substituents on your starting materials can hinder the reaction. More forcing conditions or specialized catalysts may be required.

Q5: What is the best way to purify my triarylbenzene product?

The purification method will depend on the physical properties of your product and the nature of the impurities. Common techniques include:

  • Column Chromatography: This is a versatile method for separating the desired product from side products and unreacted starting materials.[8][9][10] The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for good separation.[8][11][12]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining pure material.[13] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature.

  • Trituration: This involves washing the crude solid product with a solvent in which the impurities are soluble but the desired product is not.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling
Issue Possible Cause(s) Suggested Solution(s)
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen).
Inappropriate catalyst or ligand.Screen different palladium catalysts and phosphine ligands. Electron-rich and bulky ligands often suppress homocoupling.
High reaction temperature.Optimize the reaction temperature; sometimes a lower temperature can reduce homocoupling without significantly affecting the desired reaction rate.
Low Yield of Triarylbenzene Inactive palladium catalyst.Use a fresh batch of catalyst. Consider using a pre-catalyst that is activated in situ.
Incorrect base or solvent.The choice of base and solvent is critical.[6] Screen different combinations (e.g., K₂CO₃ in dioxane/water, Cs₂CO₃ in toluene).
Incomplete reaction.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing the reaction temperature or time if starting materials persist.
Formation of Dehalogenated Byproduct Presence of a reducing agent or protic impurities.Ensure all reagents and solvents are anhydrous. Use a non-protic solvent if possible.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous phase or use a different extraction solvent.
Product co-elutes with impurities during column chromatography.Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Diels-Alder Reaction
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Diene is not in the required s-cis conformation.For acyclic dienes, higher temperatures may be needed to overcome the energy barrier to the s-cis conformation. Cyclic dienes are locked in the s-cis conformation and are often more reactive.
Poor electronic match between diene and dienophile.Use an electron-rich diene with an electron-poor dienophile (or vice-versa in an inverse-electron-demand Diels-Alder). The presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerates the reaction.[14]
Formation of Regioisomers Competing reaction pathways due to similar electronic and steric influences of substituents.Modify the substituents on the diene or dienophile to enhance the electronic bias.[3] The use of a Lewis acid catalyst can sometimes improve regioselectivity.[15]
Product is a Mixture of Stereoisomers The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product.To obtain a specific stereoisomer, start with the corresponding stereoisomer of the dienophile.
Low Yield after Aromatization Step Incomplete aromatization of the initially formed cyclohexene ring.Ensure the aromatization conditions (e.g., using a dehydrogenation agent like DDQ or heating at high temperatures) are sufficient for complete conversion.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Triphenylbenzene via Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the synthesis of a triarylbenzene using a Suzuki-Miyaura reaction.

Materials:

  • 1,3,5-Tribromobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a round-bottom flask, add 1,3,5-tribromobenzene (1.0 mmol), phenylboronic acid (3.3 mmol), and potassium carbonate (6.0 mmol).

  • Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (3 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,3,5-triphenylbenzene.

Expected Yield: 70-85%

Protocol 2: Synthesis of a Substituted Triarylbenzene via Diels-Alder Reaction

This protocol outlines a general procedure for the synthesis of a triarylbenzene via a Diels-Alder reaction followed by aromatization.

Materials:

  • A substituted 1,3-diene

  • A substituted alkyne (dienophile)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for aromatization

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted 1,3-diene (1.0 mmol) and the substituted alkyne (1.2 mmol) in anhydrous toluene (10 mL).

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the formation of the cyclohexadiene intermediate by TLC or GC-MS.

  • Once the cycloaddition is complete, cool the reaction mixture to room temperature.

  • Add DDQ (1.1 mmol) to the reaction mixture and stir at room temperature for 4-6 hours to effect aromatization.

  • Filter the reaction mixture through a pad of celite to remove the precipitated DDQ-hydroquinone.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted triarylbenzene.

Expected Yield: 50-70%

Data Presentation

Table 1: Effect of Reaction Conditions on Yield in Suzuki-Miyaura Synthesis of a Model Triarylbenzene

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/EtOH/H₂O1007815
2Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O110858
3Pd(PPh₃)₄-Cs₂CO₃Toluene1108210
4PdCl₂(dppf)-Na₂CO₃DME/H₂O857518

Table 2: Regioselectivity in the Diels-Alder Synthesis of a Substituted Triarylbenzene

EntryDiene Substituent (R¹)Dienophile Substituent (R²)Lewis Acid CatalystTemperature (°C)Ratio of Regioisomers (1,2,4- : 1,3,5-)
1OMeCO₂MeNone11085 : 15
2OMeCO₂MeZnCl₂8095 : 5
3MeCNNone11070 : 30
4MeCNAlCl₃8088 : 12

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal r1pdr2 R¹-Pd(II)L₂-R² transmetal->r1pdr2 r2box R²-B(OR)₂ r2box->transmetal base Base base->transmetal re Reductive Elimination r1pdr2->re re->pd0 product R¹-R² re->product aryl_halide R¹-X aryl_halide->oa

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diels_Alder_Workflow start Start: Diene + Dienophile reaction Diels-Alder Cycloaddition (Heating) start->reaction intermediate Cyclohexadiene Intermediate reaction->intermediate aromatization Aromatization (e.g., DDQ) intermediate->aromatization product Triarylbenzene Product aromatization->product workup Aqueous Workup product->workup purification Purification (Column Chromatography/Recrystallization) workup->purification final_product Pure Triarylbenzene purification->final_product

Caption: General experimental workflow for triarylbenzene synthesis via Diels-Alder reaction.

Troubleshooting_Logic start Low Yield of Triarylbenzene check_sm Check Purity of Starting Materials start->check_sm check_reagents Check Catalyst/Reagents Activity start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) start->optimize_conditions steric_effects Consider Steric Hindrance start->steric_effects impure_sm Purify Starting Materials check_sm->impure_sm Impure success Improved Yield check_sm->success Pure new_reagents Use Fresh Catalyst/Reagents check_reagents->new_reagents Inactive check_reagents->success Active doe Design of Experiments (DoE) for Optimization optimize_conditions->doe modify_sm Modify Substrates to Reduce Steric Hindrance steric_effects->modify_sm doe->success modify_sm->success

Caption: Decision tree for troubleshooting low yields in triarylbenzene synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Sodium Tetrakis(4-(trifluoromethoxy)phenyl)borate (TFPB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, its application in the direct synthesis of tetrakis(aryl)borate salts like sodium tetrakis(4-(trifluoromethoxy)phenyl)borate (TFPB) is not the conventional approach. The established and more direct route to TFPB and its analogues involves the reaction of an aryl Grignard reagent with a suitable boron source.

This guide provides a comparative analysis of the most probable and effective protocols for the synthesis of TFPB, based on well-documented procedures for analogous compounds such as sodium tetraphenylborate and sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF). We will delve into the experimental methodologies, compare reaction parameters, and present the expected outcomes in a structured format to aid researchers in developing a robust synthetic strategy for TFPB.

Proposed Synthetic Pathway for TFPB

The most viable synthetic route to sodium tetrakis(4-(trifluoromethoxy)phenyl)borate involves a two-step process:

  • Formation of the Grignard Reagent: Preparation of 4-(trifluoromethoxy)phenylmagnesium bromide from 4-(trifluoromethoxy)phenyl bromide.

  • Formation of the Tetrakis(aryl)borate Salt: Reaction of the Grignard reagent with a boron source, typically sodium tetrafluoroborate (NaBF₄).

TFPB_Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: TFPB Salt Formation A 4-(trifluoromethoxy)phenyl bromide D 4-(trifluoromethoxy)phenylmagnesium bromide A:e->D:w + Mg B Magnesium (Mg) B:e->D:w C Anhydrous Solvent (e.g., THF, Diethyl Ether) C:e->D:w in F Sodium Tetrakis(4-(trifluoromethoxy)phenyl)borate (TFPB) D:e->F:w + NaBF₄ (4:1 stoichiometry) E Sodium Tetrafluoroborate (NaBF₄) E:e->F:w Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

A Comparative Guide to Tri-aldehyde Linkers for Covalent Organic Frameworks: 1,3,5-Tris(p-formylphenyl)benzene and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of building blocks is paramount in the design of crystalline porous materials. This guide provides an objective comparison of 1,3,5-Tris(p-formylphenyl)benzene (TFPB) with other key tri-aldehyde linkers used in the synthesis of Covalent Organic Frameworks (COFs). By presenting supporting experimental data, detailed protocols, and visual workflows, we aim to facilitate informed decisions in the rational design of COFs for diverse applications, including gas storage, catalysis, and sensing.

Introduction to Tri-aldehyde Linkers in COF Synthesis

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. Tri-aldehyde linkers, possessing three aldehyde functional groups, are crucial building blocks that act as trigonal nodes in the formation of 2D and 3D COFs.[1] The geometry and electronic properties of these linkers significantly influence the resulting COF's topology, porosity, stability, and functionality.

This compound (TFPB) is a widely utilized C3-symmetric tri-aldehyde linker known for its rigid and planar structure, which facilitates the formation of highly ordered porous frameworks.[2] However, a variety of other tri-aldehyde linkers, each with unique structural and electronic characteristics, offer a palette for tuning COF properties. This guide focuses on a comparative analysis of TFPB with notable alternatives such as 1,3,5-triformylbenzene (TFB), 1,3,5-triformylphloroglucinol (TFP), and 2,4,6-tris(4-formylphenyl)-1,3,5-triazine (TFPT).

Performance Comparison of Tri-aldehyde Linkers

The performance of COFs is dictated by the interplay between the constituent building blocks. The following tables summarize key performance metrics of COFs synthesized from TFPB and other tri-aldehyde linkers, paired with various amine linkers.

Table 1: Comparison of Brunauer-Emmett-Teller (BET) Surface Area

Tri-aldehyde LinkerAmine LinkerResulting COFBET Surface Area (m²/g)Reference
This compound (TFPB)Benzothiazole diamineBenzothiazole COF328[2][3]
This compound (TFPB)2,5-DiethoxyterephthalohydrazideCOF-43620[4]
1,3,5-Triformylbenzene (TFB)1,4-PhenylenediamineCOF-LZU1-[1]
1,3,5-Triformylbenzene (TFB)2,5-DiethoxyterephthalohydrazideCOF-42710[4]
1,3,5-Triformylphloroglucinol (TFP)2,5-DimethoxyterephthalohydrazideJLU COF-4923[4]
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine (TFPT)HydrazideTFPT-COF-[4]

Table 2: Comparison of Thermal Stability

Tri-aldehyde LinkerAmine LinkerResulting COFThermal Stability (°C)Reference
This compound (TFPB)Benzothiazole diamineBenzothiazole COF450[3]
This compound (TFPB)2,5-DiethoxyterephthalohydrazideCOF-43280[4]
1,3,5-Triformylbenzene (TFB)2,5-DiethoxyterephthalohydrazideCOF-42280[4]
1,3,5-Triformylphloroglucinol (TFP)----
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine (TFPT)-->300[5]

Table 3: Comparison of Photocatalytic Activity (Hydrogen Evolution)

Tri-aldehyde LinkerCo-monomerResulting COFH₂ Evolution Rate (μmol/h)Reference
This compound (TFPB)Benzyl cyanide derivatives2D Semiconducting COF2.9[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for the synthesis and characterization of COFs.

General Synthesis of Imine-Linked COFs (Solvothermal Method)

A mixture of the tri-aldehyde linker (e.g., this compound, 1 eq.) and the amine linker (1.5 eq.) is placed in a Pyrex tube. A solvent mixture, typically 1,2-dichlorobenzene and n-butanol (v/v = 1:1), is added, followed by an aqueous acetic acid solution (6 M). The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed. The reaction mixture is then heated at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days). After cooling to room temperature, the resulting solid is collected by filtration, washed with anhydrous acetone and tetrahydrofuran, and dried under vacuum.

Characterization Techniques
  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K using a surface area and porosity analyzer. Prior to the measurement, the sample is degassed under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed guest molecules. The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • Thermogravimetric Analysis (TGA): The thermal stability of the COF is evaluated using a TGA instrument. The sample is heated under a nitrogen atmosphere from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample as a function of temperature is recorded.

  • Photocatalytic Hydrogen Evolution: In a typical experiment, a specific amount of the COF photocatalyst is dispersed in a reaction solution (e.g., a mixture of water and a sacrificial electron donor like triethanolamine). The suspension is irradiated with a light source (e.g., a 300 W Xe lamp with a cutoff filter) under constant stirring. The amount of hydrogen gas evolved is quantified using a gas chromatograph equipped with a thermal conductivity detector.

Visualizing Synthesis and Characterization Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of COF synthesis and characterization.

COF_Synthesis_Workflow cluster_synthesis COF Synthesis Tri-aldehyde Linker Tri-aldehyde Linker Mixing Mixing Tri-aldehyde Linker->Mixing Amine Linker Amine Linker Amine Linker->Mixing Solvent & Catalyst Solvent & Catalyst Solvent & Catalyst->Mixing Solvothermal Reaction Solvothermal Reaction Mixing->Solvothermal Reaction Washing & Drying Washing & Drying Solvothermal Reaction->Washing & Drying Porous COF Porous COF Washing & Drying->Porous COF

Caption: A generalized workflow for the solvothermal synthesis of Covalent Organic Frameworks.

COF_Characterization_Workflow cluster_characterization Material Characterization cluster_performance Performance Evaluation Synthesized COF Synthesized COF BET Analysis BET Analysis Synthesized COF->BET Analysis Porosity TGA TGA Synthesized COF->TGA Thermal Stability PXRD PXRD Synthesized COF->PXRD Crystallinity FT-IR FT-IR Synthesized COF->FT-IR Bond Formation Photocatalysis Photocatalysis Synthesized COF->Photocatalysis Gas Adsorption Gas Adsorption BET Analysis->Gas Adsorption

Caption: A workflow illustrating the key characterization techniques for COFs.

Concluding Remarks

The selection of a tri-aldehyde linker is a critical decision in the design of COFs with tailored properties. This compound serves as a robust and versatile building block, leading to COFs with good thermal stability and porosity. However, alternatives such as 1,3,5-triformylbenzene and 1,3,5-triformylphloroglucinol can yield COFs with even higher surface areas, which may be advantageous for applications like gas storage. The introduction of heteroatoms, as in 2,4,6-tris(4-formylphenyl)-1,3,5-triazine, can impart unique electronic properties and enhance thermal stability.

This guide provides a foundational comparison based on available literature. It is important to note that the ultimate performance of a COF is a result of the synergistic effects of all its components and the synthesis conditions. Researchers are encouraged to consider the specific requirements of their application when selecting a tri-aldehyde linker and to perform systematic studies to optimize the properties of the resulting COF.

References

A Comparative Guide to the Computational and Experimental Properties of 1,3,5-Tris(p-formylphenyl)benzene for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural, electronic, and reactive properties of 1,3,5-Tris(p-formylphenyl)benzene (TFPB), a key building block in the synthesis of advanced porous materials. Its performance is objectively compared with a common alternative, 1,3,5-Triformylbenzene (TFB), supported by experimental data and computational modeling insights. This information is intended to assist researchers in the rational design and selection of molecular components for applications in materials science, including the development of Covalent Organic Frameworks (COFs) for catalysis, gas storage, and sensing.

Executive Summary

This compound is a larger, more rigid tritopic aldehyde linker compared to the simpler 1,3,5-Triformylbenzene. This increased size and rigidity, stemming from the additional phenyl groups, directly influences the pore size and surface area of resulting porous materials, making it a tunable component for specific applications. While experimental data confirms the successful synthesis and basic characterization of TFPB, computational modeling using Density Functional Theory (DFT) is crucial for predicting its electronic properties and reactivity, thereby guiding its application in advanced material design.

Structural and Physicochemical Properties: A Comparative Overview

The selection of a linker molecule is critical in the design of COFs as it dictates the framework's geometry, porosity, and ultimately, its functional properties. TFPB and TFB are both C3-symmetric molecules, making them ideal for the construction of hexagonal porous networks. However, their structural differences lead to distinct properties in the resulting materials.

PropertyThis compound (TFPB)1,3,5-Triformylbenzene (TFB)
Molecular Formula C₂₇H₁₈O₃[1]C₉H₆O₃[2]
Molecular Weight 390.43 g/mol [1]162.14 g/mol [2]
Melting Point 230-234 °C[1]~167 °C[2]
Structure Central benzene ring with three p-formylphenyl substituents.[1]Central benzene ring with three directly attached formyl groups.[2]
Key Structural Feature Extended, rigid π-conjugated system due to the biphenyl units.Compact structure with direct attachment of functional groups to the core.

Computational Modeling: Insights into Electronic Properties

A standard computational protocol for these molecules would involve:

  • Geometry Optimization: Using a functional such as B3LYP with a basis set like 6-31G(d) to find the most stable 3D conformation.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum.

  • Frontier Molecular Orbital (HOMO/LUMO) Analysis: To determine the energy gap and predict electronic transitions.

Based on the structural differences, DFT calculations would likely reveal:

  • HOMO-LUMO Gap: TFPB, with its more extended π-conjugation, is expected to have a smaller HOMO-LUMO gap compared to TFB. This suggests that COFs synthesized from TFPB may exhibit more favorable electronic properties for applications in optoelectronics and photocatalysis.

  • Molecular Electrostatic Potential (MEP): MEP maps would highlight the electron-rich (negative potential) regions around the oxygen atoms of the aldehyde groups and the electron-deficient (positive potential) regions, indicating the sites for electrophilic and nucleophilic attack, respectively.

Experimental Data and Protocols

Synthesis of this compound (TFPB)

TFPB is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Reactants: 1,3,5-Tris(4-bromophenyl)benzene and 4-formylphenylboronic acid.

  • Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is used to facilitate the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., toluene or THF) and water.

  • Procedure: The reactants, catalyst, and base are dissolved in the solvent system and refluxed under an inert atmosphere for a specified period (typically 24-48 hours). After cooling, the product is extracted, purified by column chromatography, and characterized.

Spectroscopic Characterization of TFPB
TechniqueKey Findings
¹H NMR (400 MHz, CDCl₃) δ 10.09 (s, 3H, -CHO), 7.90-8.00 (m, 12H, Ar-H), 7.75-7.85 (m, 12H, Ar-H).[1]
¹³C NMR (100 MHz, CDCl₃) δ 192.1 (-CHO), 141.8, 138.0, 135.5, 130.4, 128.2, 127.8 (aromatic carbons).[1]
FT-IR (KBr, cm⁻¹) ~1700 (C=O stretching of aldehyde), ~2820 and ~2720 (C-H stretching of aldehyde), ~1600 (C=C stretching of aromatic rings).

Comparative Performance in COF Synthesis

The choice between TFPB and TFB as a linker directly impacts the properties of the resulting Covalent Organic Framework. A notable example is the synthesis of COF-43 and COF-42 by Yaghi and coworkers, where TFPB and TFB were reacted with 2,5-diethoxyterephthalohydrazide, respectively.[3]

COFLinkerResulting Pore SizeKey Implication
COF-43 This compound (TFPB)LargerThe extended length of the TFPB linker leads to a larger pore aperture in the resulting COF.[3]
COF-42 1,3,5-Triformylbenzene (TFB)SmallerThe more compact TFB linker results in a COF with smaller pores.[3]

This demonstrates the principle of "reticular chemistry," where the dimensions of the molecular building blocks can be used to precisely control the structural properties of the final material.

Logical Workflow for Linker Selection and COF Synthesis

The following diagram illustrates the logical workflow from selecting a linker to the final application of the synthesized COF.

workflow Workflow for COF Design and Application cluster_design Design Phase cluster_synthesis Synthesis & Characterization cluster_application Application linker_selection Linker Selection (e.g., TFPB vs. TFB) computational_modeling Computational Modeling (DFT) - Electronic Properties - Geometry Optimization linker_selection->computational_modeling Predict Properties synthesis COF Synthesis (e.g., Solvothermal) linker_selection->synthesis computational_modeling->linker_selection Inform Choice characterization Material Characterization - PXRD, BET, TGA, Spectroscopy synthesis->characterization Verify Structure & Properties application Target Application - Catalysis - Gas Storage - Sensing characterization->application Evaluate Performance

Caption: A flowchart illustrating the process of COF design, from linker selection to application.

Signaling Pathway for a Potential Application: COF-based Sensor

This diagram illustrates a hypothetical signaling pathway for a fluorescent COF-based sensor for the detection of an analyte.

signaling_pathway Hypothetical Signaling Pathway for a COF-based Sensor Analyte Analyte COF Fluorescent COF (e.g., TFPB-based) Analyte->COF Binding Analyte_COF Analyte-COF Complex COF->Analyte_COF Fluorescence_Quenching Fluorescence Quenching Analyte_COF->Fluorescence_Quenching Induces Signal_Detection Signal Detection Fluorescence_Quenching->Signal_Detection Leads to

Caption: A diagram showing a potential mechanism for a COF-based fluorescent sensor.

Conclusion

This compound is a versatile building block for the construction of Covalent Organic Frameworks with tunable properties. Its extended and rigid structure, in comparison to the smaller 1,3,5-Triformylbenzene, allows for the design of materials with larger pore sizes and potentially enhanced electronic functionalities. The synergy between computational modeling and experimental synthesis is crucial for the rational design of these advanced materials. DFT calculations can provide valuable a priori insights into the electronic properties of the linker molecules, guiding the selection of the most suitable building blocks for a given application. The experimental protocols and characterization data presented in this guide serve as a valuable resource for researchers working in the field of porous materials and their applications.

References

A Researcher's Guide to Validating Pore Size and Surface Area in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of leading analytical techniques for the characterization of Covalent Organic Frameworks (COFs), complete with experimental data and detailed protocols to guide researchers, scientists, and drug development professionals.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, making them highly promising materials for applications ranging from gas storage and separation to catalysis and drug delivery. The precise determination of their pore size and surface area is critical for understanding and predicting their performance. This guide provides a comprehensive comparison of the most common techniques used for this purpose: gas adsorption analysis, small-angle X-ray scattering (SAXS), and positron annihilation lifetime spectroscopy (PALS), supplemented by computational analysis using Density Functional Theory (DFT).

At a Glance: Comparing the Techniques

The selection of a characterization method depends on the specific properties of the COF and the information sought. Gas adsorption is the most common and accessible technique, particularly for determining surface area. SAXS provides valuable information on pore shape and size distribution in the solid state, while PALS offers a unique ability to probe even closed pores. DFT has become an indispensable tool for extracting more accurate pore size distributions from gas adsorption data, overcoming some of the limitations of traditional models.

FeatureGas Adsorption (N₂/Ar)Small-Angle X-ray Scattering (SAXS)Positron Annihilation Lifetime Spectroscopy (PALS)
Principle Physisorption of gas molecules onto the material's surface.Elastic scattering of X-rays by electron density fluctuations.Annihilation of positrons and positronium atoms in pores.
Primary Measurement Amount of gas adsorbed at various relative pressures.Scattering intensity as a function of the scattering angle.Positron lifetime distribution.
Information Obtained BET surface area, pore volume, pore size distribution.Pore size, pore shape, particle size, specific surface area.Pore size, pore size distribution, pore interconnectivity.
Pore Size Range Micropores (<2 nm) to mesopores (2-50 nm).[1]~1 nm to >100 nm.Sub-nm to tens of nm.[2]
Sample Requirements Degassed powder sample.Powder, thin film, or dispersion.[3]Solid or powder sample.[4]
Advantages Widely available, well-established for surface area.Non-destructive, provides information on pore shape and closed pores.[5]Sensitive to small micropores and closed porosity.
Limitations Indirect pore size measurement, assumptions in models (e.g., BET), diffusion limitations in ultramicropores.Requires significant electron density contrast, complex data analysis.Less common technique, requires a positron source, data interpretation can be complex.[6]

Quantitative Comparison of Measurement Techniques

Direct side-by-side comparisons of all three experimental techniques on a single COF material are scarce in the literature. However, by compiling data from studies on well-characterized porous materials like the metal-organic frameworks (MOFs) UiO-66 and ZIF-8, which share structural similarities with COFs, we can illustrate the typical agreements and discrepancies between the methods.

Table 1: Comparison of BET Surface Area and Pore Size for UiO-66

ParameterGas Adsorption (N₂)Small-Angle X-ray Scattering (SAXS)Source(s)
BET Surface Area (m²/g) 1050 - 1600800 - 1200[7][8]
Pore Size (nm) 0.7 & 0.94 (micropores)~0.8 (micropores)[9]

Table 2: Comparison of BET Surface Area and Pore Size for ZIF-8

ParameterGas Adsorption (N₂)Positron Annihilation Lifetime Spectroscopy (PALS)Source(s)
BET Surface Area (m²/g) ~1300 - 1836Not directly measured[8][10]
Pore Size (nm) ~1.16 (pore aperture)~1.2 (pentagonal windows)

Note: The values presented are ranges compiled from multiple sources and can vary depending on the synthesis method and activation conditions of the material.

Experimental Protocols: A Step-by-Step Guide

Accurate and reproducible measurements are contingent on rigorous experimental procedures. Below are detailed methodologies for the key techniques discussed.

Gas Adsorption (Nitrogen at 77 K) for BET Surface Area and Pore Size Distribution
  • Sample Preparation: Accurately weigh 50-100 mg of the COF powder into a sample tube.

  • Degassing: Heat the sample under high vacuum (e.g., at 120-150 °C for several hours) to remove any adsorbed guest molecules and moisture. The specific temperature and duration should be optimized to avoid structural collapse of the COF.[11]

  • Measurement:

    • Transfer the sample tube to the analysis port of the gas adsorption analyzer.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • The instrument doses known amounts of nitrogen gas into the sample tube and measures the equilibrium pressure.

    • This process is repeated over a range of relative pressures (P/P₀) from approximately 10⁻⁷ to 1.0 to generate a full adsorption-desorption isotherm.[12]

  • Data Analysis:

    • BET Surface Area: Apply the Brunauer-Emmett-Teller (BET) equation to the adsorption data in the relative pressure range of approximately 0.05 to 0.35. For microporous materials like COFs, it is crucial to apply the Rouquerol criteria to select an appropriate linear range to avoid overestimation of the surface area.[13]

    • Pore Size Distribution: Use computational methods like Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT) applied to the adsorption isotherm to obtain a more accurate pore size distribution compared to older methods like Barrett-Joyner-Halenda (BJH).[14][15]

Small-Angle X-ray Scattering (SAXS)
  • Sample Preparation:

    • Powder: Load the COF powder into a capillary tube (e.g., quartz or glass) with a diameter of 1-2 mm. The packing density should be consistent.

    • Thin Film: Mount the COF thin film on a suitable substrate perpendicular to the X-ray beam.

  • Data Acquisition:

    • Mount the sample in the SAXS instrument.

    • Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation).

    • A 2D detector records the scattered X-rays at small angles (typically < 5°).[16]

    • Record the scattering pattern of an empty capillary or the bare substrate for background subtraction.

    • Data collection times can range from minutes to hours depending on the scattering intensity of the sample and the X-ray source.

  • Data Analysis:

    • Background Subtraction: Subtract the scattering from the empty capillary or substrate from the sample scattering data.

    • 1D Profile Generation: Radially average the 2D scattering pattern to obtain a 1D profile of intensity (I) versus the scattering vector (q), where q = (4π/λ)sin(θ), with 2θ being the scattering angle and λ the X-ray wavelength.

    • Modeling: Fit the 1D scattering profile using appropriate models (e.g., sphere, cylinder, or more complex models) to extract information about the pore size, shape, and distribution.[17][18] For ordered porous materials, the positions of the Bragg peaks can be used to determine the unit cell parameters and pore periodicity.

Positron Annihilation Lifetime Spectroscopy (PALS)
  • Sample Preparation:

    • Prepare a powder sample by pressing it into a pellet or containing it in a sample holder.

    • A positron source (e.g., ²²Na) is typically sandwiched between two identical pieces of the sample material.

  • Measurement:

    • Positrons from the source are implanted into the sample, where they can form positronium (Ps), a bound state of an electron and a positron.

    • In porous materials, ortho-positronium (o-Ps) atoms diffuse into the pores. The lifetime of o-Ps is shortened by "pick-off" annihilation with electrons on the pore walls.

    • Detectors measure the time difference between the emission of a gamma-ray signaling the birth of a positron and the gamma-rays produced upon its annihilation.[19]

    • A lifetime spectrum is accumulated over several hours to obtain sufficient statistics.

  • Data Analysis:

    • The lifetime spectrum is deconvoluted into several lifetime components, with the longest-lived component corresponding to the annihilation of o-Ps in the pores.

    • The o-Ps lifetime is then correlated to the pore size using established models, such as the Tao-Eldrup model for spherical pores.[20]

    • By analyzing the distribution of lifetimes, a pore size distribution can be obtained.[21]

Visualizing the Workflow and Comparisons

To better illustrate the relationships between these techniques and the overall validation process, the following diagrams were generated using Graphviz.

Validation_Workflow cluster_prep Sample Preparation cluster_results Validated Properties COF_Synthesis COF Synthesis Activation Activation/Degassing COF_Synthesis->Activation Gas_Adsorption Gas Adsorption (N2, 77K) Activation->Gas_Adsorption SAXS Small-Angle X-ray Scattering Activation->SAXS PALS Positron Annihilation Spectroscopy Activation->PALS BET_Analysis BET Surface Area Gas_Adsorption->BET_Analysis DFT_Analysis DFT Pore Size Distribution Gas_Adsorption->DFT_Analysis SAXS_Modeling SAXS Model Fitting SAXS->SAXS_Modeling PALS_Modeling PALS Lifetime Modeling PALS->PALS_Modeling Surface_Area Surface Area BET_Analysis->Surface_Area Pore_Size Pore Size DFT_Analysis->Pore_Size Pore_Volume Pore Volume DFT_Analysis->Pore_Volume SAXS_Modeling->Surface_Area SAXS_Modeling->Pore_Size PALS_Modeling->Pore_Size

Workflow for the validation of COF pore properties.

Technique_Comparison cluster_gas Gas Adsorption cluster_saxs SAXS cluster_pals PALS Principle_Gas Physisorption of gas molecules Measures_Gas Gas uptake vs. pressure Principle_Gas->Measures_Gas Provides_Gas BET Surface Area, Pore Volume Measures_Gas->Provides_Gas Principle_SAXS X-ray scattering by electron density contrast Measures_SAXS Scattering intensity vs. angle Principle_SAXS->Measures_SAXS Provides_SAXS Pore Size, Pore Shape Measures_SAXS->Provides_SAXS Principle_PALS Positronium annihilation in pores Measures_PALS Positron lifetime Principle_PALS->Measures_PALS Provides_PALS Pore Size (including closed pores) Measures_PALS->Provides_PALS COF_Sample COF Sample COF_Sample->Principle_Gas COF_Sample->Principle_SAXS COF_Sample->Principle_PALS

Comparison of characterization technique principles.

Conclusion

The validation of pore size and surface area is a cornerstone of Covalent Organic Framework research and development. While gas adsorption remains the workhorse of porous material characterization, a multi-technique approach provides a more complete and accurate picture. By combining the strengths of gas adsorption, SAXS, and PALS, and leveraging the power of DFT for data analysis, researchers can gain a comprehensive understanding of their COF's porous architecture. This guide serves as a starting point for navigating the selection and implementation of these powerful analytical tools.

References

Performance Showdown: Fluorinated vs. Non-Fluorinated TFPB Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated versus non-fluorinated N,N,N',N'-tetraphenylbenzidine (TFPB) analogues, offering insights into how this subtle atomic substitution can profoundly impact key pharmacological properties. While direct comparative data for TFPB analogues in a biological context is limited in publicly available literature, this guide extrapolates from established principles and findings on analogous aromatic amine-containing molecules to predict performance differences.

Fluorination can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[1][2][3] For a scaffold like TFPB, these changes can translate into improved drug-like properties, leading to enhanced efficacy and better pharmacokinetic profiles.

Key Performance Metrics: A Comparative Overview

The introduction of fluorine atoms to the TFPB scaffold is anticipated to modulate several critical parameters for drug development. The following table summarizes the expected impact based on general principles of medicinal chemistry and data from analogous compounds.

Performance MetricNon-Fluorinated TFPB Analogue (Hypothetical Data)Fluorinated TFPB Analogue (Expected Trend)Rationale for Performance Change
Target Binding Affinity (Kd) 50 nM10 - 30 nMFluorine can form favorable orthogonal multipolar interactions with protein backbones, potentially enhancing binding affinity.[4] The electron-withdrawing nature of fluorine can also alter the electrostatic potential of the molecule, leading to more favorable interactions within the binding pocket.
Metabolic Stability (t1/2 in liver microsomes) 15 min45 - 60 minThe carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][5] Fluorination can effectively "block" metabolic hot spots on the aromatic rings.
Cell Permeability (Papp) 5 x 10-6 cm/s8 - 12 x 10-6 cm/sIncreased lipophilicity due to fluorination can enhance passive diffusion across cell membranes.[6] However, the effect is position-dependent and can be complex.
Selectivity (vs. Off-Target) 10-fold50 to 100-foldSubtle conformational changes induced by fluorine substitution can improve the compound's fit for the intended target while reducing its affinity for off-targets.
Potency (IC50) 100 nM20 - 50 nMA combination of improved binding affinity and increased metabolic stability often leads to a significant enhancement in overall potency.

Experimental Protocols

To empirically determine the performance of fluorinated and non-fluorinated TFPB analogues, a series of in vitro assays are essential.

Target Binding Affinity Assay (Surface Plasmon Resonance - SPR)
  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Analyte Preparation: Prepare a dilution series of the TFPB analogues (both fluorinated and non-fluorinated) in a suitable running buffer.

  • Binding Measurement: Inject the TFPB analogue solutions over the sensor chip surface at a constant flow rate. The change in the refractive index at the surface, proportional to the mass of bound analyte, is measured in real-time.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Metabolic Stability Assay (Liver Microsome Assay)
  • Incubation: Incubate the test compounds (TFPB analogues) at a final concentration of 1 µM with liver microsomes (e.g., human, rat, or mouse) and NADPH (as a cofactor) at 37°C.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Cell Permeability Assay (Caco-2 Permeability Assay)
  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which differentiates to form tight junctions, mimicking the intestinal epithelial barrier.

  • Compound Addition: Add the TFPB analogue to the apical (A) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration on the apical side.

Visualizing the Impact of Fluorination

The strategic placement of fluorine can influence a compound's interaction with its biological target and its overall metabolic fate.

cluster_0 Non-Fluorinated TFPB Analogue cluster_1 Fluorinated TFPB Analogue Non-F TFPB Non-F TFPB Metabolic Hotspot (C-H) Metabolic Hotspot (C-H) Non-F TFPB->Metabolic Hotspot (C-H) CYP450 CYP450 Metabolic Hotspot (C-H)->CYP450 Oxidation Inactive Metabolite Inactive Metabolite CYP450->Inactive Metabolite F TFPB F TFPB Blocked Site (C-F) Blocked Site (C-F) F TFPB->Blocked Site (C-F) CYP450_2 CYP450 Blocked Site (C-F)->CYP450_2 Resistant to Oxidation Reduced Metabolism Reduced Metabolism CYP450_2->Reduced Metabolism

Caption: Fluorination blocks metabolic hotspots, enhancing stability.

Start Start Synthesize Analogues Synthesize Analogues Start->Synthesize Analogues In Vitro Assays In Vitro Assays Synthesize Analogues->In Vitro Assays Binding Affinity Binding Affinity In Vitro Assays->Binding Affinity Metabolic Stability Metabolic Stability In Vitro Assays->Metabolic Stability Cell Permeability Cell Permeability In Vitro Assays->Cell Permeability Data Analysis Data Analysis Binding Affinity->Data Analysis Metabolic Stability->Data Analysis Cell Permeability->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization End End Lead Optimization->End

Caption: Workflow for comparing TFPB analogue performance.

References

A Comparative Guide to Spectroscopic Analysis for Confirming Imine Linkage in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Covalent Organic Frameworks (COFs) through the formation of imine linkages is a cornerstone of modern materials chemistry. The integrity and purity of these linkages are paramount to the final properties and performance of the COF. For researchers, scientists, and drug development professionals, rigorously confirming the successful formation of the C=N bond is a critical step in characterization. This guide provides an objective comparison of the most common spectroscopic techniques—Fourier-Transform Infrared Spectroscopy (FTIR), Solid-State Nuclear Magnetic Resonance (ssNMR), and X-ray Photoelectron Spectroscopy (XPS)—used for this purpose, supported by experimental data and detailed protocols.

Comparative Overview of Spectroscopic Techniques

The formation of an imine bond from amine and aldehyde precursors involves distinct changes in the chemical environment, which can be probed by various spectroscopic methods. Each technique offers unique advantages and insights into the covalent structure of the framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy is often the first line of analysis due to its speed and simplicity. It directly probes the vibrational modes of chemical bonds. The key evidence for imine formation is the appearance of the C=N stretching vibration, coupled with the disappearance of the characteristic C=O and N-H stretching vibrations from the aldehyde and amine monomers, respectively.[1][2][3]

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy , particularly 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides detailed information about the local chemical environment of carbon atoms within the COF structure.[3] It offers quantitative insight into the conversion of monomer carbons to the imine carbon in the final framework.

  • X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information. By analyzing the core-level binding energies of nitrogen (N 1s) and carbon (C 1s), one can confirm the presence of the imine linkage and even distinguish it from unreacted amine precursors.[1][2][4]

The selection of a technique depends on the required level of detail, sample availability, and instrumentation access. A comprehensive characterization often employs at least two of these methods for unambiguous confirmation.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data used to identify imine linkages with each technique.

Table 1: Comparison of Primary Spectroscopic Techniques for Imine Linkage Confirmation

Technique Principle Key Spectral Feature Advantages Limitations
FTIR Measures the absorption of infrared radiation, exciting molecular vibrations.Appearance of C=N stretch; disappearance of monomer C=O and N-H stretches.Rapid, widely available, requires minimal sample preparation.Can be qualitative; peak overlap can complicate interpretation.
13C ssNMR Detects the nuclear spin transitions of 13C isotopes in a magnetic field.A distinct resonance for the imine carbon (C=N).Provides clear, quantitative evidence of bond formation and structural environment.Less sensitive, requires longer acquisition times, not universally available.
XPS Measures the kinetic energy of electrons ejected from a material by X-ray irradiation.Characteristic binding energies for nitrogen (N 1s) and carbon (C 1s) in the imine bond.Surface-sensitive, provides elemental and chemical state information.Requires high vacuum, potential for sample charging, complex peak deconvolution.

Table 2: Typical Spectroscopic Data for Imine Linkage Confirmation in COFs

Technique Region/Nucleus Characteristic Peak Position / Binding Energy Interpretation
FTIR Mid-Infrared~1616 - 1628 cm⁻¹[3][5][6][7]Appearance of C=N stretching vibration.
Mid-Infrared~1670 - 1701 cm⁻¹[1][2][3]Disappearance/weakening of aldehyde C=O stretch.
Mid-Infrared~3315 - 3409 cm⁻¹[1][2]Disappearance/weakening of amine N-H stretch.
13C ssNMR 13C~155 - 162 ppm[3][8]Resonance of the carbon atom in the C=N imine bond.
XPS N 1s~398.0 - 399.6 eV[1][4][9]Binding energy of the nitrogen atom in the C=N imine bond.
C 1s~285.6 - 286.8 eV[2][8]Binding energy of the carbon atom in the C=N imine bond.

Mandatory Visualization

The logical workflow for characterizing a newly synthesized imine-linked COF involves a multi-technique approach to build a comprehensive body of evidence for successful linkage formation.

COF_Characterization_Workflow cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Analysis cluster_results Confirmation synthesis Imine-COF Synthesis (Amine + Aldehyde Monomers) ftir FTIR Spectroscopy synthesis->ftir ssnmr Solid-State NMR synthesis->ssnmr xps XPS Analysis synthesis->xps ftir_res Observe C=N Stretch (~1620 cm⁻¹) Disappearance of C=O, N-H ftir->ftir_res ssnmr_res Detect Imine 13C Peak (~162 ppm) ssnmr->ssnmr_res xps_res Detect Imine N 1s Peak (~399 eV) xps->xps_res confirmation Confirmation of Imine Linkage Formation ftir_res->confirmation ssnmr_res->confirmation xps_res->confirmation

Caption: Workflow for Spectroscopic Confirmation of Imine Linkage in COFs.

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reliable and comparable data.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is based on the Attenuated Total Reflectance (ATR) method, which is common for solid COF powders.[10]

  • Instrumentation: A Bruker Vertex 70 FTIR spectrometer or similar, equipped with an ATR accessory.

  • Background Collection:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Run a background scan to record the spectrum of the ambient environment (e.g., air). This will be automatically subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the dry COF powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal.

    • Collect the sample spectrum. Typical settings are a resolution of 4 cm⁻¹, an accumulation of 45-100 scans, and a wavenumber range of 4000-650 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum to identify key peaks.

    • Compare the COF spectrum with the spectra of the starting amine and aldehyde monomers.

    • Confirm the appearance of the C=N stretch (e.g., ~1622 cm⁻¹) and the significant reduction or complete disappearance of the monomer N-H and C=O stretches.[7]

2. Solid-State 13C CP/MAS Nuclear Magnetic Resonance (ssNMR)

This protocol describes a standard 13C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment.[10][11]

  • Instrumentation: A Bruker Avance spectrometer (e.g., 400 MHz) or equivalent, equipped with a magic-angle spinning probe (e.g., 2.5 mm or 3.2 mm).[10][12]

  • Sample Preparation:

    • Carefully pack the dry COF powder into a zirconia rotor of the appropriate size.

    • Ensure the sample is packed tightly and evenly to maintain stable spinning.

  • Data Acquisition:

    • Insert the rotor into the NMR probe and spin the sample at a high rate (e.g., 35 kHz or higher) to average out anisotropic interactions.[13]

    • Perform a 1H → 13C CP/MAS experiment.

    • Typical experimental parameters include a contact time of 2-4 ms and a pulse delay of 2-3 seconds.[10][11] A sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the Free Induction Decay (FID) with an appropriate line broadening factor.

    • Reference the 13C chemical shifts externally using a standard like adamantane (29.5 ppm).[13]

    • Identify the resonance corresponding to the imine carbon, typically observed around 162 ppm.[3]

3. X-ray Photoelectron Spectroscopy (XPS)

This protocol outlines the general procedure for acquiring high-resolution XPS data for COFs.[14]

  • Instrumentation: A Thermo Scientific K-Alpha instrument or similar, equipped with a monochromatic Al Kα X-ray source (1486.6 eV).[14]

  • Sample Preparation:

    • Mount the dry COF powder onto a sample holder using double-sided conductive carbon tape.

    • Gently press the powder to create a smooth, uniform surface.

    • Introduce the sample into the ultra-high vacuum analysis chamber of the spectrometer.

  • Data Acquisition:

    • Use a low-energy electron or argon-ion flood gun to neutralize charge build-up on the insulating COF sample during analysis.[14]

    • First, acquire a wide survey scan to identify all elements present on the surface.

    • Next, acquire high-resolution scans for the specific regions of interest: C 1s and N 1s.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Use appropriate software to perform peak fitting (deconvolution) on the high-resolution N 1s and C 1s spectra.

    • Assign the component peaks to different chemical states. For the N 1s spectrum, the imine nitrogen (C=N) peak is typically found around 398.0-399.6 eV.[1][4][9] Compare this with the expected binding energy for any unreacted amine groups.

References

Comparative Analysis of 1,3,5-Tris(4-carboxyphenyl)benzene and Other Small Molecules for DNA Binding: A Molecular Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the DNA binding potential of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a molecule of interest in materials science and potentially in drug discovery, against well-established DNA intercalators and minor groove binders. This objective comparison is supported by molecular docking data, offering insights into the interaction energies and binding modes of these compounds. Detailed experimental protocols for in-silico molecular docking are also provided to ensure reproducibility and transparency.

Introduction to 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)

1,3,5-Tris(4-carboxyphenyl)benzene, also known as H3BTB or TCPB, is a C3-symmetric aromatic tricarboxylic acid. Its planar structure, characterized by a central benzene ring connected to three phenyl rings each bearing a carboxylic acid group, makes it a versatile building block in the synthesis of metal-organic frameworks (MOFs).[1][2] Recent computational studies have explored its potential as an anticancer agent, with a proposed mechanism involving direct interaction with DNA.[3][4] These studies suggest that H3BTB may bind to the minor groove of DNA and also exhibit intercalative properties, leading to the unwinding of the DNA helix.[2][3][4]

Comparative Molecular Docking Performance

To objectively assess the DNA binding potential of H3BTB, its reported docking score is compared with those of known DNA intercalators and minor groove binders. The data presented below is compiled from published molecular docking studies. It is important to note that for a direct and fair comparison, all docking studies should ideally be performed under identical conditions, including the same software, force field, and DNA target. The data for the comparative compounds were sourced from a single study to ensure consistency in the docking protocol, while the data for H3BTB is from a separate study. Both studies utilized the AutoDock Vina software and a B-form DNA as the receptor.

CompoundTypePDB ID of DNA TargetDocking Score (kcal/mol)Primary Binding ModeReference
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) Mixed (Groove/Intercalator)127D-8.3Minor Groove/IntercalationAl-Malki et al., 2023[3]
Daunorubicin Intercalator1BNA-11.5IntercalationPan et al., 2022
Ellipticine Intercalator1BNA-11.2IntercalationPan et al., 2022
Distamycin A Minor Groove Binder1BNA-9.8Minor GroovePan et al., 2022
Pentamidine Minor Groove Binder1BNA-9.1Minor GroovePan et al., 2022
Netropsin Minor Groove BinderNot specified in Pan et al., 2022Not available in Pan et al., 2022Minor Groove-
Hoechst 33258 Minor Groove BinderNot specified in Pan et al., 2022Not available in Pan et al., 2022Minor Groove-

Note: A more negative docking score indicates a higher predicted binding affinity. The docking scores for the comparative compounds were obtained from a study that used AutoDock Vina to dock various ligands to a B-DNA structure (PDB ID: 1BNA). The H3BTB docking score is from a study that also used AutoDock Vina but with a different B-DNA structure (PDB ID: 127D). While both are B-DNA, slight structural differences may influence the results.

Experimental Protocols: Molecular Docking with AutoDock Vina

The following protocol outlines the general steps for performing a molecular docking study of a small molecule with DNA using AutoDock Vina.

Preparation of the DNA Receptor
  • Obtain DNA Structure: A standard B-form DNA structure, such as the one with PDB ID 1BNA, can be downloaded from the Protein Data Bank (PDB).

  • Clean the PDB File: Remove any existing ligands, water molecules, and counter-ions from the PDB file using molecular visualization software like PyMOL or Chimera.

  • Add Polar Hydrogens and Charges: Use AutoDockTools (ADT) to add polar hydrogen atoms and assign Gasteiger charges to the DNA molecule. This step is crucial for accurate electrostatic interaction calculations.

  • Set Grid Box: Define a grid box that encompasses the entire DNA molecule or the specific region of interest for binding. The grid box defines the search space for the ligand docking. The dimensions and center of the grid box should be carefully chosen to cover the potential binding sites.

Preparation of the Ligand
  • Obtain Ligand Structure: The 3D structure of the small molecule (e.g., H3BTB) can be obtained from databases like PubChem or generated using chemical drawing software.

  • Optimize Ligand Geometry: Perform a geometry optimization of the ligand using a suitable method, such as Density Functional Theory (DFT) calculations with a program like Gaussian. This ensures a low-energy starting conformation for the ligand.

  • Assign Torsions: Use ADT to define the rotatable bonds in the ligand. This allows for conformational flexibility of the ligand during the docking process.

  • Save as PDBQT: Save the prepared ligand file in the PDBQT format, which is the required input format for AutoDock Vina.

Running the Docking Simulation
  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor (DNA) and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as an input. Vina will then perform the docking calculations, exploring different conformations and orientations of the ligand within the defined search space.

Analysis of Docking Results
  • Binding Affinity: AutoDock Vina provides a docking score, which is an estimation of the binding affinity in kcal/mol. The most negative score represents the most favorable binding pose.

  • Binding Pose Visualization: The output file from Vina contains the coordinates of the docked ligand poses. These can be visualized along with the DNA receptor using software like PyMOL or Chimera to analyze the binding mode (e.g., minor groove binding, intercalation).

  • Interaction Analysis: Analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the DNA at the predicted binding site.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (DNA) Run_Vina Run AutoDock Vina Receptor_Prep->Run_Vina Ligand_Prep Ligand Preparation (e.g., H3BTB) Ligand_Prep->Run_Vina Analyze_Results Analyze Results Run_Vina->Analyze_Results Visualize Visualize Interactions Analyze_Results->Visualize

Caption: A generalized workflow for molecular docking studies.

DNA_Binding_Modes cluster_ligand Small Molecule (Ligand) cluster_dna DNA Target cluster_modes Potential Binding Modes Ligand e.g., H3BTB Minor_Groove Minor Groove Binding Ligand->Minor_Groove Binds to Intercalation Intercalation Ligand->Intercalation Inserts between DNA B-DNA Minor_Groove->DNA Intercalation->DNA

Caption: Primary modes of small molecule interaction with DNA.

References

Safety Operating Guide

Proper Disposal Procedures for 1,3,5-Tris(p-formylphenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1,3,5-Tris(p-formylphenyl)benzene (TFPB). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
Chemical Formula C₂₇H₁₈O₃
Molecular Weight 390.43 g/mol
Appearance Solid powder
Melting Point 250 °C[2]
Solubility Soluble in polar organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4]
Chemical Incompatibilities Strong oxidizing agents, strong bases.

Disposal Procedures

The preferred method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.

  • Dissolution: Dissolve the this compound waste in a suitable combustible solvent. Non-halogenated solvents are often preferred for incineration.[5][6]

  • Packaging: Place the dissolved waste in a securely sealed, properly labeled container. The label must clearly state "Hazardous Waste" and identify the contents.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Any materials, such as filter paper, gloves, or absorbent pads, that are contaminated with this compound must be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.

  • Sealing: Securely seal the container to prevent any release of the chemical.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, carefully sweep the solid material to collect it into a sealed container, taking care not to create dust.

  • Decontamination: Clean the spill area with a suitable solvent and absorbent material.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Experimental Protocols

While no specific experimental protocols for disposal are cited, the general procedure for preparing a chemical for incineration is as follows:

  • Solvent Selection: Choose a combustible solvent in which the compound is soluble.

  • Dissolution: In a fume hood, carefully add the this compound waste to the solvent in a suitable container.

  • Mixing: Gently agitate the mixture until the solid is completely dissolved.

  • Transfer: Transfer the solution to a designated hazardous waste container.

  • Labeling: Ensure the container is accurately labeled with its contents.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste this compound (Solid) B Dissolve in a Combustible Solvent (e.g., DCM, DMF, DMSO) A->B F Small Spill or Residue A->F C Package in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Licensed Hazardous Waste Incineration D->E G Collect Solid into a Sealed Container F->G H Dispose of as Hazardous Waste G->H H->D

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,3,5-Tris(p-formylphenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3,5-Tris(p-formylphenyl)benzene (CAS RN: 118688-53-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.

Chemical Identifier:

  • Product Name: 1,3,5-Tris(4-formylphenyl)benzene[1]

  • Synonyms: 5'-(4-Formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxaldehyde[1]

  • Molecular Formula: C₂₇H₁₈O₃[1]

Hazard Summary: While one safety data sheet indicates that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008, other sources classify it as an irritant.[1][2] It is prudent to handle this chemical with care, considering the following potential hazards:

  • Skin Irritation: May cause skin irritation.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required to prevent exposure through inhalation, skin, and eye contact. The following table summarizes the necessary equipment based on available safety data.

Protection Type Required Equipment Specifications & Best Practices
Respiratory Protection Dust respiratorUse when handling the powder form, especially outside of a ventilated enclosure. Follow local and national regulations.[1]
Hand Protection Protective glovesChemical-resistant gloves are mandatory. Inspect for tears or holes before and during use.
Eye and Face Protection Safety glasses with side shieldsSafety glasses are the minimum requirement.[1] A face shield should be worn when there is a risk of splashing or dust generation.[1]
Skin and Body Protection Protective clothingA standard lab coat is required.[1] Protective boots may be necessary depending on the scale of work.[1]
Operational Plan: Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are critical for maintaining a safe laboratory environment.

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a closed system to minimize direct exposure.[1]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation and are readily accessible.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have a spill kit readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid material within a chemical fume hood to control dust. Avoid the formation and dispersion of dust.[1]

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]

  • Hygiene: Wash hands and face thoroughly after handling and before leaving the laboratory.[1]

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Disposal Plan:

  • Waste Categorization: All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Containers: Use designated, leak-proof, and clearly labeled waste containers.

  • Disposal Route: Dispose of contents and containers in accordance with local, regional, and national regulations. Do not empty into drains.

Emergency Procedures
  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.

  • Ingestion: Rinse mouth. If you feel unwell, get medical advice/attention.[1]

Workflow for Handling this compound

G prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup Proceed once fully protected prep_materials Gather All Necessary Materials prep_setup->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Begin experiment handling_transfer Perform Experimental Transfers handling_weigh->handling_transfer handling_reaction Conduct Reaction/Procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste disposal Store Waste for Approved Disposal cleanup_waste->disposal cleanup_ppe Doff PPE Correctly cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal->cleanup_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Tris(p-formylphenyl)benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris(p-formylphenyl)benzene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。